molecular formula C11H10ClNO2 B107093 (5-Chloro-2-methyl-1H-indol-3-yl)-acetic acid CAS No. 19017-52-8

(5-Chloro-2-methyl-1H-indol-3-yl)-acetic acid

Cat. No.: B107093
CAS No.: 19017-52-8
M. Wt: 223.65 g/mol
InChI Key: OAIODEZFMSXHFQ-UHFFFAOYSA-N
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Description

| (5-Chloro-2-methyl-1H-indol-3-yl)-acetic acid, with the CAS Number 70892-83-4, is a high-purity indole-based chemical building block of significant interest in medicinal chemistry and pharmacology research. Its core structure is a halogenated indole acetic acid, which serves as a privileged scaffold for the synthesis and development of novel bioactive molecules. A primary research application of this compound is its role as a key intermediate in the synthesis of indomethacin analogs and other non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes. The structural features—specifically the 5-chloro and 2-methyl substitutions on the indole ring—are known to modulate the compound's binding affinity and selectivity, allowing researchers to explore structure-activity relationships (SAR) for optimizing anti-inflammatory and analgesic properties. Beyond its application in COX inhibitor development, its structural motif is relevant in other therapeutic areas, including oncology and neurology. This reagent is strictly for research purposes in laboratory settings. It is essential for scientists designing and synthesizing new chemical entities, probing biological pathways, and advancing drug discovery programs.

Properties

IUPAC Name

2-(5-chloro-2-methyl-1H-indol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c1-6-8(5-11(14)15)9-4-7(12)2-3-10(9)13-6/h2-4,13H,5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAIODEZFMSXHFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50366461
Record name (5-Chloro-2-methyl-1H-indol-3-yl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19017-52-8
Record name (5-Chloro-2-methyl-1H-indol-3-yl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (5-Chloro-2-methyl-1H-indol-3-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the prevalent synthesis pathway for (5-Chloro-2-methyl-1H-indol-3-yl)-acetic acid, a substituted indole derivative of interest in medicinal chemistry and drug development. The primary and most established method for its preparation is the Fischer indole synthesis. This document provides a comprehensive overview of the reaction, a representative experimental protocol, and relevant chemical data.

Synthesis Pathway: The Fischer Indole Synthesis

The most direct and widely recognized method for synthesizing this compound is the Fischer indole synthesis. This classic reaction, discovered by Hermann Emil Fischer in 1883, involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone to form the corresponding indole.[1][2]

For the synthesis of the target molecule, the key precursors are (4-chlorophenyl)hydrazine and levulinic acid (4-oxopentanoic acid). The (4-chlorophenyl)hydrazine provides the chloro-substituted benzene ring of the indole, while levulinic acid provides the 2-methyl and 3-acetic acid functionalities.

The overall reaction can be summarized as follows:

Fischer Indole Synthesis cluster_reactants Reactants cluster_product Product R1 4-Chlorophenylhydrazine P This compound R1->P Acid Catalyst (e.g., H₂SO₄, PPA, ZnCl₂) Heat R2 Levulinic Acid R2->P

Figure 1: Overall reaction for the synthesis of this compound.

The mechanism of the Fischer indole synthesis is a well-established cascade of reactions that proceeds through several key intermediates.[2] It begins with the formation of a phenylhydrazone from the reaction of (4-chlorophenyl)hydrazine and levulinic acid. This is followed by tautomerization to an enamine, a[2][2]-sigmatropic rearrangement (the key step), loss of ammonia, and finally, aromatization to yield the stable indole ring.

Fischer_Indole_Mechanism Fischer Indole Synthesis Mechanism Reactants 4-Chlorophenylhydrazine + Levulinic Acid Hydrazone Hydrazone Formation Reactants->Hydrazone H⁺ Enamine Tautomerization to Enamine Hydrazone->Enamine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement H⁺, Heat Intermediate1 Diamine Intermediate Rearrangement->Intermediate1 Cyclization Cyclization & Loss of NH₃ Intermediate1->Cyclization -NH₃ Product This compound Cyclization->Product Aromatization

Figure 2: Simplified mechanism of the Fischer indole synthesis.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound via the Fischer indole synthesis. This protocol is based on general procedures for this reaction type, and optimization of reaction conditions may be necessary to achieve higher yields.[1][3]

Materials:

  • (4-chlorophenyl)hydrazine hydrochloride

  • Levulinic acid

  • Acid catalyst (e.g., Polyphosphoric acid (PPA), concentrated Sulfuric acid (H₂SO₄), or Zinc chloride (ZnCl₂))

  • Ethanol or another suitable solvent

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Hydrazone Formation (Optional Two-Step Procedure): In a round-bottom flask, dissolve (4-chlorophenyl)hydrazine hydrochloride in ethanol. Add a catalytic amount of a weak acid like acetic acid. To this solution, add an equimolar amount of levulinic acid dropwise with stirring. The formation of the hydrazone may be observed as a precipitate. The mixture is typically stirred at room temperature for 1-2 hours. The resulting hydrazone can be isolated by filtration, washed with cold ethanol, and dried under vacuum before proceeding to the next step.

  • Indolization (Cyclization):

    • One-Pot Procedure: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine (4-chlorophenyl)hydrazine hydrochloride and a slight excess (1.1 equivalents) of levulinic acid in a suitable solvent such as ethanol or glacial acetic acid.[3]

    • Carefully add the acid catalyst. The choice and amount of catalyst are crucial and can significantly impact the reaction outcome. Common catalysts include:

      • Polyphosphoric acid (PPA): Added in excess to act as both catalyst and solvent.

      • Concentrated Sulfuric Acid (H₂SO₄): A few drops to a catalytic amount.

      • Zinc Chloride (ZnCl₂): Anhydrous, in stoichiometric amounts.

    • Heat the reaction mixture to reflux (typically 80-120 °C) with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.

  • Work-up and Purification:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • If PPA was used, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

    • If other acid catalysts were used, quench the reaction by pouring it into cold water.

    • Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

    • The crude product is then purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield pure this compound.

Quantitative Data

The following table summarizes the available quantitative data for this compound.

PropertyValueReference(s)
Molecular Formula C₁₁H₁₀ClNO₂
Molecular Weight 223.66 g/mol
Purity 95%

Spectroscopic Data

Characterization of the final product is crucial to confirm its identity and purity. The following tables summarize the expected and reported spectroscopic data for this compound.

¹H NMR Spectroscopy

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentReference(s)
~10.8-11.2br s1HNH (indole)[4]
~7.5-7.6d1HAr-H (H4)[4]
~7.2-7.3d1HAr-H (H7)[4]
~7.0-7.1dd1HAr-H (H6)[4]
~3.6-3.7s2HCH₂ (acetic acid)[5]
~2.3-2.4s3HCH₃ (at C2)[5]
~12.0 (broad)s1HCOOH[5]

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

Chemical Shift (δ) ppmAssignmentReference(s)
~173-174COOH[4]
~134-135C-7a[4]
~131-132C-2[4]
~128-129C-3a[4]
~125-126C-5[4]
~121-122C-6[4]
~118-119C-4[4]
~111-112C-7[4]
~106-107C-3[4]
~30-31CH₂ (acetic acid)[5]
~11-12CH₃ (at C2)[5]

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Mass Spectrometry

m/zIon
223.04[M]⁺ (calculated for C₁₁H₁₀ClNO₂)
224.05[M+H]⁺ (calculated)
178.05[M-COOH]⁺ (fragment)

Note: The fragmentation pattern may vary depending on the ionization method.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis A Combine Reactants and Catalyst B Heat to Reflux A->B C Monitor by TLC B->C D Quench Reaction C->D Reaction Complete E Solvent Extraction D->E F Dry and Concentrate E->F G Column Chromatography F->G H Characterization (NMR, MS) G->H

Figure 3: General experimental workflow for the synthesis of the target compound.

Conclusion

The Fischer indole synthesis provides a reliable and versatile route to this compound. By carefully selecting the appropriate starting materials, (4-chlorophenyl)hydrazine and levulinic acid, and optimizing the reaction conditions, this valuable indole derivative can be efficiently prepared for further investigation in various research and development applications. The provided protocol and data serve as a comprehensive guide for scientists and researchers in the field.

References

An In-depth Technical Guide to the Physicochemical Properties of (5-Chloro-2-methyl-1H-indol-3-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Chloro-2-methyl-1H-indol-3-yl)-acetic acid is a synthetic indole derivative. The indole scaffold is a prominent feature in many biologically active compounds and natural products. The introduction of a chloro-substituent at the 5-position and a methyl group at the 2-position of the indole ring, combined with an acetic acid moiety at the 3-position, can significantly influence the molecule's physicochemical properties and its biological activity. Notably, derivatives of 5-chloro-indole have garnered significant interest in medicinal chemistry, particularly in the development of targeted cancer therapies. Research has shown that certain 5-chloro-indole derivatives act as potent inhibitors of key signaling proteins like the Epidermal Growth Factor Receptor (EGFR) and the BRAF kinase, both of which are crucial drivers in various cancers.[1] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and a discussion of its potential biological relevance in the context of targeted cancer therapy.

Physicochemical Properties

PropertyValueSource
Chemical Structure Chemically defined
Molecular Formula C₁₁H₁₀ClNO₂[2][3][4]
Molecular Weight 223.66 g/mol [3]
CAS Number 19017-52-8[2][3][4]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
pKa Data not available
LogP (predicted) 2.5[5]

Experimental Protocols

This section outlines detailed methodologies for the experimental determination of key physicochemical properties of this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is a widely used and reliable technique for this purpose.

Objective: To determine the melting point range of this compound.

Materials:

  • This compound, crystalline solid

  • Capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of the crystalline this compound is finely ground into a powder using a mortar and pestle.

  • Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. The packed sample height should be approximately 2-3 mm.

  • Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.

  • Rapid Determination (Optional): A preliminary rapid heating is performed to get an approximate melting point range.

  • Accurate Determination: A fresh capillary tube is prepared. The apparatus is heated to a temperature approximately 20°C below the estimated melting point. The heating rate is then adjusted to 1-2°C per minute.

  • Observation: The sample is observed through the magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.

  • Replicate: The measurement is repeated at least twice with fresh samples to ensure reproducibility.

Aqueous Solubility Determination

Aqueous solubility is a crucial parameter influencing the bioavailability and formulation of a drug candidate. The shake-flask method is the gold standard for determining the solubility of a compound.

Objective: To determine the aqueous solubility of this compound.

Materials:

  • This compound

  • Distilled or deionized water

  • Buffer solutions (e.g., phosphate-buffered saline, pH 7.4)

  • Vials with screw caps

  • Shaker or orbital incubator

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Sample Preparation: An excess amount of this compound is added to a known volume of water or buffer in a vial.

  • Equilibration: The vials are sealed and placed on a shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is centrifuged at high speed to pellet the undissolved solid.

  • Sample Analysis: A known volume of the clear supernatant is carefully removed and diluted as necessary. The concentration of the dissolved compound is then determined using a validated analytical method, such as HPLC-UV.

  • Calculation: The solubility is expressed in units such as mg/mL or mol/L.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a compound with an acidic functional group like a carboxylic acid, potentiometric titration is a precise method for its determination.

Objective: To determine the pKa of the carboxylic acid group in this compound.

Materials:

  • This compound

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

  • Standardized solution of a strong acid (e.g., 0.1 M HCl)

  • Potassium chloride (for maintaining ionic strength)

  • pH meter with a calibrated electrode

  • Burette

  • Stir plate and stir bar

Procedure:

  • Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low). Potassium chloride is added to maintain a constant ionic strength.

  • Titration Setup: The solution is placed in a beaker with a stir bar, and the calibrated pH electrode is immersed in the solution.

  • Titration: The standardized NaOH solution is added in small, precise increments from a burette. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

  • Replicate: The titration is performed in triplicate to ensure accuracy.

LogP Determination

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties. The shake-flask method is a traditional and reliable approach for its measurement.

Objective: To determine the LogP of this compound.

Materials:

  • This compound

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Separatory funnel or vials

  • Shaker

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

  • Partitioning: A known amount of this compound is dissolved in either the n-octanol or water phase. The two phases are then combined in a separatory funnel or vial in a defined volume ratio.

  • Equilibration: The mixture is shaken for a sufficient time to allow for the partitioning of the compound between the two phases to reach equilibrium.

  • Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. If necessary, centrifugation can be used to aid separation.

  • Sample Analysis: The concentration of the compound in both the n-octanol and water phases is determined using a suitable analytical method.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the logarithm of this value.

Biological Context and Signaling Pathways

While specific biological studies on this compound are limited in the reviewed literature, the broader class of 5-chloro-indole derivatives has shown significant promise as anticancer agents.[1] These compounds have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) and BRAF kinase signaling pathways.[1] Both EGFR and BRAF are key components of the mitogen-activated protein kinase (MAPK) pathway, which plays a central role in regulating cell proliferation, survival, and differentiation. Dysregulation of this pathway is a common feature in many human cancers.

The diagram below illustrates a simplified representation of the EGFR/BRAF signaling pathway and the potential point of inhibition by indole derivatives.

EGFR_BRAF_Pathway EGF Growth Factor (EGF) EGFR EGFR EGF->EGFR Binds and Activates RAS RAS EGFR->RAS Activates BRAF BRAF RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Promotes Indole_Derivative (5-Chloro-2-methyl-1H- indol-3-yl)-acetic acid (and related derivatives) Indole_Derivative->EGFR Inhibition Indole_Derivative->BRAF Inhibition

Caption: EGFR/BRAF signaling pathway and potential inhibition by indole derivatives.

Conclusion

This compound is a molecule of interest due to the established biological activities of related 5-chloro-indole derivatives. While a complete experimental physicochemical profile is not yet publicly available, this guide provides the foundational information and detailed experimental protocols necessary for its comprehensive characterization. The potential for this class of compounds to inhibit key oncogenic signaling pathways, such as the EGFR/BRAF pathway, highlights the importance of further research into their properties and therapeutic applications. The methodologies and data presented herein serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development who are investigating the potential of novel indole derivatives.

References

A Comprehensive Technical Guide to (5-Chloro-2-methyl-1H-indol-3-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 19017-52-8

Chemical Structure:

This technical guide provides an in-depth overview of (5-Chloro-2-methyl-1H-indol-3-yl)-acetic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its synthesis, physicochemical properties, and potential therapeutic applications.

Physicochemical and Structural Data

This compound is a substituted indole derivative. The presence of a chlorine atom at the 5-position of the indole ring and a methyl group at the 2-position are key structural features that can influence its biological activity.

PropertyValueReference
CAS Number 19017-52-8
Molecular Formula C₁₁H₁₀ClNO₂
Molecular Weight 223.66 g/mol
SMILES CC1=C(CC(=O)O)C2=CC(Cl)=CC=C2N1
Purity Typically >95%
Storage 2-8 °C

Synthesis

The synthesis of this compound can be achieved through a multi-step process, primarily involving the Fischer indole synthesis followed by hydrolysis.

Experimental Protocol: Synthesis of this compound

This protocol is based on the well-established Fischer indole synthesis methodology.[1][2][3][4]

Step 1: Fischer Indole Synthesis of Ethyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-chlorophenylhydrazine hydrochloride (1 equivalent) and ethyl levulinate (1.1 equivalents) in a suitable solvent such as ethanol or glacial acetic acid.[4]

  • Catalyst Addition: Add an acid catalyst, such as polyphosphoric acid (PPA) or a few drops of concentrated sulfuric acid, to the mixture.[1]

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C) for 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If PPA was used, carefully quench the reaction by pouring the mixture onto crushed ice. If a mineral acid was used, neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, ethyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate, can be purified by column chromatography on silica gel.

Step 2: Hydrolysis of Ethyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate

  • Reaction Setup: Dissolve the purified ethyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate (1 equivalent) in a mixture of ethanol and an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2-3 equivalents).[5][6][7]

  • Reaction Conditions: Heat the mixture to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidification: Dilute the remaining aqueous solution with water and acidify to a pH of approximately 2-3 with a dilute strong acid, such as hydrochloric acid (HCl). This will precipitate the carboxylic acid.

  • Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis_Workflow cluster_step1 Step 1: Fischer Indole Synthesis cluster_step2 Step 2: Hydrolysis A 4-Chlorophenylhydrazine + Ethyl Levulinate C Reflux A->C B Acid Catalyst (e.g., PPA) B->C D Work-up & Purification C->D E Ethyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate D->E F Ethyl Ester Intermediate H Reflux F->H G Base (e.g., NaOH) G->H I Acidification & Isolation H->I J This compound I->J

Caption: Synthetic workflow for this compound.

Biological Activity and Applications

This compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications, particularly in the fields of oncology and neurology.[8] The indole scaffold is a privileged structure in medicinal chemistry, and the 5-chloro substitution has been shown to enhance the biological activity of various indole derivatives.

Anticancer Potential: EGFR Inhibition

A significant area of investigation for 5-chloro-indole derivatives is their potential as inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase.[9] EGFR is a key protein involved in cell growth and proliferation, and its overactivation is a hallmark of many cancers.[10][11]

Derivatives of the 5-chloro-indole scaffold have demonstrated potent inhibitory activity against EGFR, including mutant forms that confer resistance to existing therapies.[11][12] These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its activation.[9]

Experimental Protocol: In Vitro EGFR Kinase Inhibition Assay

A common method to assess the EGFR inhibitory activity of a compound is a luminescence-based kinase assay.

  • Reagents: Recombinant human EGFR kinase, a suitable substrate peptide, ATP, and a luminescence-based detection reagent.

  • Procedure:

    • Prepare a series of dilutions of the test compound, this compound or its derivatives.

    • In a microplate, combine the EGFR enzyme, the substrate peptide, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and add the luminescence detection reagent, which measures the amount of ATP remaining in the well. A lower luminescence signal indicates higher kinase activity (more ATP consumed).

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[9]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Activation EGF EGF EGF->EGFR Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor (5-Chloro-2-methyl-1H-indol-3-yl)- acetic acid Derivative Inhibitor->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and the inhibitory action of indole derivatives.

Conclusion

This compound is a key intermediate in the development of novel therapeutic agents. Its synthesis via the Fischer indole reaction is a well-established route, and its derivatives show significant promise as inhibitors of key signaling pathways in cancer, such as the EGFR pathway. Further research into the synthesis of novel derivatives and their biological evaluation is warranted to fully explore the therapeutic potential of this versatile chemical scaffold.

References

The Biological Activity of Chlorinated Indole Acetic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorinated derivatives of indole-3-acetic acid (IAA), the primary native auxin in plants, exhibit a range of potent biological activities that have garnered significant interest in the fields of plant biology, agriculture, and drug development. This technical guide provides an in-depth overview of the biological activities of these compounds, with a particular focus on 4-chloroindole-3-acetic acid (4-Cl-IAA), a naturally occurring chlorinated auxin found predominantly in the seeds of leguminous plants.[1] This document details their effects on plant growth and development, explores the underlying signaling pathways, provides quantitative data on their activity, and outlines the experimental protocols used to assess these effects.

Data Presentation: Quantitative Biological Activity

The biological potency of chlorinated indole acetic acids and their derivatives has been evaluated in several classical auxin bioassays. The following tables summarize the quantitative data from these studies, allowing for a direct comparison of their activity with IAA and other related compounds.

Table 1: Coleoptile Elongation Activity in Avena sativa

CompoundConcentration (M) for Maximal ActivityRelative Elongation (% of Control)Reference
Indole-3-acetic acid (IAA)1 x 10⁻⁵~180Katayama, 2000
4-Chloroindole-3-acetic acid (4-Cl-IAA) 3 x 10⁻⁷ ~220 Katayama, 2000
Methyl 4-chloroindole-3-acetate3 x 10⁻⁷~225Katayama, 2000
Ethyl 4-chloroindole-3-acetate3 x 10⁻⁷~225Katayama, 2000
Allyl 4-chloroindole-3-acetate3 x 10⁻⁷~225Katayama, 2000
tert-Butyl 4-chloroindole-3-acetate-InhibitoryKatayama, 2000

Table 2: Hypocotyl Growth Inhibition in Chinese Cabbage (Brassica rapa var. pekinensis)

CompoundConcentration (M) for 50% Inhibition (I₅₀)Reference
Indole-3-acetic acid (IAA)3 x 10⁻⁵Katayama, 2000
4-Chloroindole-3-acetic acid (4-Cl-IAA) 1 x 10⁻⁶ Katayama, 2000
Methyl 4-chloroindole-3-acetate5 x 10⁻⁷Katayama, 2000
Ethyl 4-chloroindole-3-acetate3 x 10⁻⁷Katayama, 2000
Allyl 4-chloroindole-3-acetate3 x 10⁻⁷Katayama, 2000

Table 3: Rooting Activity in Black Gram (Vigna mungo) Cuttings

CompoundConcentration (M)Number of Roots per CuttingReference
Control-~5Katayama, 2000
Indole-3-butyric acid (IBA)1 x 10⁻⁴~15Katayama, 2000
4-Chloroindole-3-acetic acid (4-Cl-IAA) 1 x 10⁻⁴ ~30 Katayama, 2000
Ethyl 4-chloroindole-3-acetate1 x 10⁻⁴~45Katayama, 2000
Allyl 4-chloroindole-3-acetate1 x 10⁻⁴~45Katayama, 2000

Signaling Pathways and Mechanisms of Action

Chlorinated auxins exert their effects by modulating complex signaling networks within the plant, most notably interacting with ethylene and gibberellin pathways.

Interaction with the Ethylene Signaling Pathway

In pea, 4-Cl-IAA plays a crucial role in fruit development by modulating ethylene biosynthesis and signaling.[2][3] Unlike IAA, 4-Cl-IAA can mimic the presence of seeds, promoting pericarp growth by altering the expression of key genes in the ethylene pathway.[2][3] 4-Cl-IAA upregulates the expression of PsACS1, a gene encoding an enzyme for the synthesis of the ethylene precursor ACC, while suppressing the expression of PsACS4.[2][3] It also differentially regulates the expression of ACC oxidase genes (PsACO1, PsACO2, and PsACO3).[2][3] Furthermore, 4-Cl-IAA can decrease the plant's sensitivity to ethylene by modulating the expression of ethylene receptor and signaling genes.[2][3] This intricate regulation of ethylene signaling is a key factor in the potent biological activity of 4-Cl-IAA.

EthyleneSignaling cluster_Ethylene_Biosynthesis Ethylene Biosynthesis cluster_Ethylene_Signaling Ethylene Signaling 4-Cl-IAA 4-Cl-IAA PsACS1 PsACS1 4-Cl-IAA->PsACS1 + PsACS4 PsACS4 4-Cl-IAA->PsACS4 - PsACO1 PsACO1 4-Cl-IAA->PsACO1 + PsACO2 PsACO2 4-Cl-IAA->PsACO2 - PsACO3 PsACO3 4-Cl-IAA->PsACO3 - ETR Ethylene Receptors 4-Cl-IAA->ETR Modulates SAM SAM ACC ACC SAM->ACC ACS Ethylene Ethylene ACC->Ethylene ACO Ethylene->ETR PsACS1->ACC PsACS4->ACC PsACO1->Ethylene PsACO2->Ethylene PsACO3->Ethylene CTR1 CTR1 ETR->CTR1 -| EIN2 EIN2 CTR1->EIN2 -| EIN3_EIL1 EIN3/EIL1 EIN2->EIN3_EIL1 ERFs Ethylene Response Factors EIN3_EIL1->ERFs Ethylene Response Ethylene Response ERFs->Ethylene Response

Figure 1: Simplified signaling pathway of 4-Cl-IAA interaction with ethylene biosynthesis and signaling in pea fruit.

Crosstalk with the Gibberellin Signaling Pathway

Auxins, including chlorinated derivatives, exhibit significant crosstalk with gibberellin (GA) signaling, a pathway crucial for processes like stem elongation and seed germination. A key point of interaction is the regulation of DELLA proteins, which are negative regulators of GA signaling.[4] Auxin can promote the degradation of DELLA proteins, thereby enhancing GA-mediated growth responses.[4] This interaction is complex and can be both direct, through protein-protein interactions, and indirect, by modulating the expression of GA biosynthesis and catabolism genes. For instance, auxin can upregulate the expression of GA biosynthesis genes like GA20ox and GA3ox and downregulate the expression of the GA catabolism gene GA2ox.[4]

GAsignaling Auxin Auxin DELLA DELLA Proteins Auxin->DELLA Promotes Degradation GA GA GID1 GA Receptor (GID1) GA->GID1 GID1->DELLA Promotes binding to SCF SCF SCF (E3 Ligase) DELLA->SCF PIFs PIFs (Transcription Factors) DELLA->PIFs -| SCF->DELLA Ubiquitination & Degradation Growth Response Growth Response PIFs->Growth Response

Figure 2: Overview of auxin and gibberellin signaling crosstalk focusing on DELLA proteins.

Biosynthesis of 4-Chloroindole-3-acetic Acid

The biosynthesis of 4-Cl-IAA diverges from the main IAA biosynthetic pathway at the level of tryptophan. In pea, tryptophan is chlorinated to form 4-chlorotryptophan (4-Cl-Trp), which then serves as the precursor for 4-Cl-IAA synthesis through the indole-3-pyruvic acid (IPyA) pathway.[5][6][7] This parallel pathway highlights a specialized metabolic route for the production of this potent auxin.

Biosynthesis Tryptophan Tryptophan Indole-3-pyruvic acid (IPyA) Indole-3-pyruvic acid (IPyA) Tryptophan->Indole-3-pyruvic acid (IPyA) TAA/TAR 4-Chlorotryptophan (4-Cl-Trp) 4-Chlorotryptophan (4-Cl-Trp) Tryptophan->4-Chlorotryptophan (4-Cl-Trp) Indole-3-acetic acid (IAA) Indole-3-acetic acid (IAA) Indole-3-pyruvic acid (IPyA)->Indole-3-acetic acid (IAA) YUC Chlorination Chlorination Chlorination->4-Chlorotryptophan (4-Cl-Trp) 4-Chloroindole-3-pyruvic acid (4-Cl-IPyA) 4-Chloroindole-3-pyruvic acid (4-Cl-IPyA) 4-Chlorotryptophan (4-Cl-Trp)->4-Chloroindole-3-pyruvic acid (4-Cl-IPyA) TAA/TAR 4-Chloroindole-3-acetic acid (4-Cl-IAA) 4-Chloroindole-3-acetic acid (4-Cl-IAA) 4-Chloroindole-3-pyruvic acid (4-Cl-IPyA)->4-Chloroindole-3-acetic acid (4-Cl-IAA) YUC

Figure 3: Biosynthesis pathway of 4-Cl-IAA in pea.

Experimental Protocols

This section provides detailed methodologies for the key bioassays used to quantify the biological activity of chlorinated indole acetic acids.

Avena Coleoptile Elongation Assay

This classic bioassay measures the ability of auxins to stimulate cell elongation in coleoptiles of oat (Avena sativa) seedlings.

Materials:

  • Avena sativa seeds

  • Sand or vermiculite

  • Petri dishes

  • Filter paper

  • Incubator or growth chamber with controlled temperature and humidity, equipped with a red safe light

  • Test solutions of chlorinated indole acetic acids and controls (e.g., IAA) at various concentrations

  • Sucrose solution (e.g., 2%)

  • Citrate-phosphate buffer

  • Ruler or digital caliper

Procedure:

  • Seed Germination: Germinate Avena sativa seeds on moist filter paper in Petri dishes in complete darkness for approximately 24 hours at 25°C.

  • Seedling Growth: Plant the germinated seeds in moist sand or vermiculite and grow them in complete darkness for another 48-72 hours at 25°C and high humidity. A brief exposure to red light can be used to inhibit mesocotyl elongation.[8]

  • Coleoptile Sectioning: Under a red safe light, select straight coleoptiles of a uniform length (e.g., 2-3 cm). Decapitate the apical 3-4 mm of each coleoptile. Cut a sub-apical section of a defined length (e.g., 10 mm) from the remaining coleoptile.

  • Incubation: Float the coleoptile sections in a basal medium (e.g., sucrose solution in citrate-phosphate buffer) in Petri dishes. Add the test solutions of chlorinated indole acetic acids and controls at various concentrations to the respective dishes. Include a control dish with only the basal medium.

  • Measurement: Incubate the sections in darkness at 25°C for 18-24 hours. Measure the final length of each coleoptile section.

  • Data Analysis: Calculate the elongation as the final length minus the initial length. Plot the elongation against the logarithm of the auxin concentration to obtain a dose-response curve.

Hypocotyl Growth Inhibition Assay

This assay assesses the inhibitory effect of high concentrations of auxins on the elongation of hypocotyls.

Materials:

  • Seeds of a suitable plant species (e.g., Chinese cabbage, cress, or cucumber)

  • Petri dishes

  • Agar medium

  • Test solutions of chlorinated indole acetic acids and controls at various concentrations

  • Growth chamber with controlled light and temperature

Procedure:

  • Seed Sterilization and Plating: Surface sterilize the seeds and place them on agar medium in Petri dishes.

  • Incubation: Place the Petri dishes in a vertical position in a growth chamber under defined light and temperature conditions to allow for straight hypocotyl growth.

  • Treatment Application: After a few days, when the hypocotyls have reached a suitable length, transfer the seedlings to new Petri dishes containing agar medium supplemented with the test compounds at various concentrations.

  • Measurement: After a further incubation period (e.g., 24-48 hours), measure the length of the hypocotyls.

  • Data Analysis: Calculate the percentage of growth inhibition relative to the control seedlings grown on medium without any added auxin. Determine the I₅₀ value (the concentration that causes 50% inhibition of growth).

Adventitious Root Formation Assay

This bioassay evaluates the ability of auxins to promote the formation of adventitious roots from cuttings.

Materials:

  • Cuttings from a suitable plant species (e.g., black gram, mung bean, or various ornamental species)

  • Beakers or vials

  • Test solutions of chlorinated indole acetic acids and controls (e.g., IBA) at various concentrations

  • Growth chamber or greenhouse with controlled environmental conditions

Procedure:

  • Preparation of Cuttings: Take uniform cuttings (e.g., stem or leaf cuttings) from healthy stock plants.

  • Treatment: Place the basal end of the cuttings in beakers or vials containing the test solutions for a defined period (e.g., 24 hours). A control group should be placed in a solution without any added auxin.

  • Rooting: After the treatment period, transfer the cuttings to a suitable rooting medium (e.g., water, vermiculite, or a peat-based substrate).

  • Incubation: Maintain the cuttings in a growth chamber or greenhouse with high humidity and appropriate light and temperature to encourage rooting.

  • Data Collection: After a few weeks, carefully remove the cuttings from the rooting medium and count the number of adventitious roots that have formed. The length of the roots can also be measured.

  • Data Analysis: Compare the number and/or length of roots formed in the different treatment groups to the control group.

Quantification of Chlorinated Indole Acetic Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This analytical method provides a highly sensitive and specific means of quantifying endogenous levels of chlorinated auxins in plant tissues.

Workflow:

GCMS_Workflow Start Plant Tissue Homogenization (with internal standard, e.g., ¹³C₆-4-Cl-IAA) Extraction Solid Phase Extraction (SPE) - Anion exchange - C18 reverse phase Start->Extraction Derivatization Derivatization (e.g., with diazomethane or silylation reagents) Extraction->Derivatization GCMS GC-MS Analysis - Separation on GC column - Detection by Mass Spectrometry (SIM or MRM) Derivatization->GCMS DataAnalysis Data Analysis - Peak integration - Quantification based on isotope dilution GCMS->DataAnalysis

Figure 4: General workflow for the quantification of chlorinated indole acetic acids using GC-MS.

General Protocol Outline:

  • Sample Preparation: Homogenize a known weight of plant tissue in a suitable extraction buffer, after adding a known amount of a stable isotope-labeled internal standard (e.g., ¹³C₆-4-Cl-IAA).

  • Extraction and Purification: Centrifuge the homogenate and subject the supernatant to solid-phase extraction (SPE) to remove interfering compounds. This typically involves sequential steps using different sorbents, such as an anion exchange resin to capture the acidic auxins and a C18 reverse-phase column for further cleanup.

  • Derivatization: To improve volatility and chromatographic properties for GC analysis, the carboxyl group of the auxins is derivatized. Common methods include methylation with diazomethane or silylation.

  • GC-MS Analysis: Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer. The compounds are separated based on their boiling points and retention times on the GC column. The mass spectrometer is operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to specifically detect and quantify the ions corresponding to the analyte and the internal standard.

  • Quantification: The concentration of the endogenous chlorinated auxin is calculated based on the ratio of the peak area of the analyte to the peak area of the internal standard, using a calibration curve.

Conclusion

Chlorinated indole acetic acids, particularly 4-Cl-IAA, represent a class of highly active plant hormones with distinct biological functions compared to their non-chlorinated counterpart, IAA. Their enhanced activity in various bioassays, coupled with their specific roles in developmental processes and their intricate interactions with other hormone signaling pathways, make them a fascinating subject for both fundamental plant science research and for potential applications in agriculture and biotechnology. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals seeking to explore the multifaceted world of chlorinated auxins.

References

An In-depth Technical Guide to the Mechanism of Action of (5-Chloro-2-methyl-1H-indol-3-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Chloro-2-methyl-1H-indol-3-yl)-acetic acid is a synthetic indole derivative with a range of biological activities that position it as a compound of interest in pharmaceutical research and drug development. This technical guide provides a comprehensive overview of its core mechanism of action, drawing upon evidence from related compounds and the broader class of indole acetic acids. The primary modes of action are multifaceted and appear to involve the modulation of key signaling pathways implicated in cancer and inflammation. This document details potential molecular targets, summarizes available quantitative data from structurally similar compounds, provides detailed experimental protocols for assessing its activity, and presents visual representations of the implicated signaling cascades and experimental workflows.

Introduction

Indole derivatives are a prominent class of heterocyclic compounds that form the scaffold for numerous biologically active molecules, both natural and synthetic. This compound belongs to this class and has been investigated for its therapeutic potential, particularly in the fields of oncology and neurology. Its structural features, including the chloro-substitution on the indole ring, are often associated with enhanced biological activity. This guide will explore the putative mechanisms through which this compound exerts its effects, focusing on its potential roles as an inhibitor of receptor tyrosine kinases, a modulator of nuclear receptors, and an anti-inflammatory agent.

Putative Mechanisms of Action

While direct and extensive studies on the specific mechanism of action of this compound are limited in publicly available literature, compelling evidence from closely related 5-chloro-indole derivatives and the parent indole-3-acetic acid (IAA) molecule allows for the formulation of several well-supported hypotheses regarding its biological activity.

Inhibition of Epidermal Growth Factor Receptor (EGFR) Signaling

A significant body of research has focused on 5-chloro-indole derivatives as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways, such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, promoting cell proliferation, survival, and metastasis.

Derivatives of 5-chloro-indole have been synthesized and shown to exhibit potent inhibitory activity against both wild-type EGFR and clinically relevant mutant forms, such as EGFRT790M, which is associated with acquired resistance to first-generation EGFR inhibitors. The proposed mechanism involves the binding of the indole scaffold to the ATP-binding pocket of the EGFR kinase domain, preventing the phosphorylation and activation of the receptor.

  • Supporting Evidence: Studies on related 5-chloro-indole-2-carboxylate and 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide derivatives have demonstrated potent antiproliferative activity against various cancer cell lines, with IC50 values in the nanomolar range. These effects were directly correlated with the inhibition of EGFR kinase activity.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

The indole acetic acid scaffold is also recognized for its ability to interact with Peroxisome Proliferator-Activated Receptors (PPARs), a group of nuclear receptors that play crucial roles in lipid metabolism, inflammation, and glucose homeostasis. There are three main isoforms: PPARα, PPARδ (also known as PPARβ), and PPARγ.

Agonism of PPARs, particularly PPARγ, is a therapeutic strategy for type 2 diabetes. Furthermore, PPARγ activation has been shown to have anti-inflammatory and anti-proliferative effects in various cell types. It is plausible that this compound could act as a PPAR agonist, thereby modulating the expression of target genes involved in these pathways.

  • Supporting Evidence: The general class of indol-1-yl acetic acids has been explored as a source of novel PPAR agonists.

Anti-inflammatory and Antioxidant Activity

The parent compound, indole-3-acetic acid (IAA), has been shown to possess anti-inflammatory and antioxidant properties. The proposed mechanism for these effects involves the induction of heme oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory and cytoprotective functions, and the direct scavenging of free radicals.

The anti-inflammatory action is thought to be mediated, at least in part, by the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway, a key regulator of pro-inflammatory gene expression.

  • Supporting Evidence: Studies have demonstrated that IAA can ameliorate the lipopolysaccharide (LPS)-induced inflammatory response in macrophages by reducing the production of pro-inflammatory cytokines like IL-1β and IL-6, as well as reactive oxygen species (ROS) and nitric oxide (NO)[1][2]. This effect was linked to the upregulation of HO-1[1][2].

Quantitative Data

Specific quantitative data for the biological activity of this compound is not extensively available in the public domain. However, data from closely related 5-chloro-indole derivatives provide valuable insights into its potential potency.

Compound ClassTargetAssay TypeResult (IC50)
5-chloro-indole-2-carboxylate derivativesEGFRWTKinase Inhibition68 - 89 nM
5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide derivativesEGFRWTKinase Inhibition68 - 85 nM
5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide derivativesEGFRT790MKinase Inhibition9.5 - 11.9 nM
5-chloro-indole-2-carboxylate derivativesBRAFV600EAntiproliferation (LOX-IMVI cell line)0.96 - 1.12 µM

Table 1: Summary of quantitative data for related 5-chloro-indole derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to elucidating the mechanism of action of this compound.

EGFR Kinase Inhibition Assay (Biochemical)

This assay directly measures the ability of the test compound to inhibit the enzymatic activity of purified EGFR protein. The ADP-Glo™ Kinase Assay is a common method.

  • Principle: The assay quantifies the amount of ADP produced during the kinase reaction. After the kinase reaction, the remaining ATP is depleted, and the ADP is converted back to ATP, which is then used to generate a luminescent signal via a luciferase reaction. The intensity of the luminescence is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

  • Materials:

    • Purified recombinant human EGFR kinase (wild-type or mutant)

    • Poly(Glu, Tyr) 4:1 peptide substrate

    • ATP

    • ADP-Glo™ Kinase Assay kit (Promega)

    • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • This compound (test compound)

    • Staurosporine or a known EGFR inhibitor (positive control)

    • DMSO (vehicle)

    • 384-well white plates

  • Procedure:

    • Prepare serial dilutions of the test compound and positive control in DMSO. Further dilute in kinase buffer to the desired final concentrations. The final DMSO concentration should be consistent across all wells and typically below 1%.

    • Add 1 µL of the diluted compound or vehicle to the wells of a 384-well plate.

    • Add 2 µL of EGFR enzyme solution (e.g., 4 ng per well) to each well.

    • Add 2 µL of a substrate/ATP mixture (e.g., 0.2 µg/µL substrate and 25 µM ATP) to initiate the reaction.

    • Incubate the plate at room temperature for 60 minutes.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30 minutes to allow the luminescent signal to develop.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of the test compound on the viability and proliferation of cancer cells that are dependent on EGFR signaling.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of viable cells into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

  • Materials:

    • EGFR-dependent cancer cell line (e.g., A549, a human lung adenocarcinoma cell line)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • This compound (test compound)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • 96-well flat-bottom plates

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

    • Prepare serial dilutions of the test compound in complete medium.

    • Remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound or vehicle control (DMSO).

    • Incubate the plate for 48-72 hours.

    • Add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.

PPARγ Agonist Luciferase Reporter Assay

This cell-based assay is used to screen for and characterize PPARγ agonists.

  • Principle: The assay utilizes a reporter plasmid containing a luciferase gene under the transcriptional control of Peroxisome Proliferator Response Elements (PPREs). In cells co-expressing the PPARγ receptor and the reporter plasmid, the binding of an agonist to PPARγ leads to the expression of luciferase, which can be quantified by measuring luminescence.

  • Materials:

    • A suitable mammalian cell line (e.g., HEK293T or CHO-K1)

    • PPARγ expression plasmid

    • PPRE-luciferase reporter plasmid

    • A control plasmid expressing Renilla luciferase (for normalization)

    • Transfection reagent

    • This compound (test compound)

    • Rosiglitazone (positive control)

    • Dual-Luciferase® Reporter Assay System (Promega)

  • Procedure:

    • Seed cells in a 96-well plate and grow to 70-80% confluency.

    • Co-transfect the cells with the PPARγ expression plasmid, the PPRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

    • After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of the test compound or the positive control.

    • Incubate the cells for another 24 hours.

    • Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.

    • Calculate the fold activation relative to the vehicle control and determine the EC50 value for the test compound.

Visualizations

The following diagrams illustrate the potential signaling pathways and experimental workflows described in this guide.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Metastasis Metastasis mTOR->Metastasis Inhibitor (5-Chloro-2-methyl-1H- indol-3-yl)-acetic acid Inhibitor->EGFR

Caption: Proposed EGFR Signaling Pathway Inhibition.

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_cellular_response Cellular Response LPS LPS NFkB NF-κB Activation LPS->NFkB ROS_NO ROS & NO Production LPS->ROS_NO ProInflammatory_Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6) NFkB->ProInflammatory_Cytokines HO1 HO-1 Induction HO1->ProInflammatory_Cytokines IAA_derivative (5-Chloro-2-methyl-1H- indol-3-yl)-acetic acid IAA_derivative->NFkB IAA_derivative->ROS_NO Direct Scavenging IAA_derivative->HO1 MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat cells with test compound B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H I Data Analysis (Calculate % viability and GI50) H->I

References

A Technical Guide to the Discovery and History of Synthetic Auxins with a Focus on 5-Chloroindole-3-acetic acid (5-Cl-IAA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of auxins revolutionized our understanding of plant biology, revealing a class of phytohormones that governs nearly every aspect of plant growth and development. From the initial observations of phototropism by Charles Darwin to the chemical identification of indole-3-acetic acid (IAA), the field has progressed to include a vast array of synthetic auxins. These synthetic molecules, often developed through structure-activity relationship (SAR) studies, have become invaluable tools in agricultural and research settings. Halogenated auxins represent a particularly potent subclass. While 4-chloroindole-3-acetic acid (4-Cl-IAA) is a well-characterized, naturally occurring potent auxin in certain plant families, other halogenated variants like 5-chloroindole-3-acetic acid (5-Cl-IAA) have emerged as subjects of significant interest. This technical guide provides an in-depth history of auxin discovery, details the modern understanding of auxin signaling, presents quantitative bioactivity data for 5-Cl-IAA and related compounds, and furnishes detailed protocols for key experimental assays.

A Brief History of Auxin Discovery

The journey to understand auxin began in the late 19th century. Charles Darwin and his son Francis, in their 1880 book "The Power of Movement in Plants," described experiments on canary grass coleoptiles. They demonstrated that the tip of the coleoptile perceived a unidirectional light source, and transmitted an "influence" downwards, causing the stalk to bend towards the light. This laid the groundwork for future research.

Subsequent key developments included:

  • Boysen-Jensen (1910): Showed that this "influence" was a chemical substance that could diffuse through a gelatin block.

  • Paál (1919): Confirmed the chemical nature of the signal by replacing the coleoptile tip off-center, inducing curvature even in the dark.

  • Frits Went (1928): Successfully collected the growth-promoting substance in agar blocks from coleoptile tips. He developed the Avena curvature test, a quantitative bioassay, and named the substance "auxin," from the Greek word auxein ("to grow").[1]

  • Kögl and Haagen-Smit (1934): Chemically identified the primary natural auxin as indole-3-acetic acid (IAA) from human urine and later from higher plants.[1]

The Era of Synthetic Auxins

The identification of IAA spurred the synthesis and testing of numerous related compounds. Early SAR studies established the core requirements for auxinic activity: a ring system with at least one double bond, a carboxylic acid side chain, and a specific spatial relationship between them.[1] This led to the development of widely used synthetic auxins like 1-naphthaleneacetic acid (NAA) and the phenoxyacetic acids, such as 2,4-dichlorophenoxyacetic acid (2,4-D), which became a prominent herbicide.

Halogenated Auxins: A Class of High Potency

Halogenation of the indole ring was found to significantly modify auxin activity. The naturally occurring auxin, 4-chloroindole-3-acetic acid (4-Cl-IAA), was first identified in the seeds of peas (Pisum sativum).[2] It is now known to be largely restricted to the Fabaceae (legume) family.[2] In many bioassays, 4-Cl-IAA exhibits significantly higher activity than IAA itself.[2] Its biosynthesis proceeds from 4-chloro-tryptophan, indicating a dedicated pathway parallel to that of IAA.

5-Chloroindole-3-acetic acid (5-Cl-IAA)

5-Chloroindole-3-acetic acid (CAS 1912-45-4) is a synthetic halogenated auxin.[3][4][5][6] While its initial synthesis and characterization are rooted in broader SAR studies of halogenated indoles, it has gained recent attention through molecular genetics. Researchers have successfully engineered Arabidopsis thaliana to produce 5-Cl-IAA endogenously by introducing a bacterial tryptophan 5-halogenase gene (pyrH). This has allowed for the direct study of its effects in planta. These studies confirm that 5-Cl-IAA possesses auxin activity, though its potency relative to IAA and other chlorinated isomers varies by assay.

The Core Auxin Signaling Pathway

The primary mechanism of auxin perception and signaling at the molecular level involves a co-receptor system that leads to the degradation of transcriptional repressors.

At low auxin concentrations, AUXIN/INDOLE-3-ACETIC ACID (Aux/IAA) proteins bind to and inhibit AUXIN RESPONSE FACTOR (ARF) transcription factors, preventing the expression of auxin-responsive genes. When auxin concentrations rise, auxin acts as a "molecular glue," facilitating the interaction between the Aux/IAA proteins and an F-box protein, TRANSPORT INHIBITOR RESPONSE 1 (TIR1), or its close homologs, the AUXIN SIGNALING F-BOX (AFB) proteins. TIR1/AFBs are part of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. This binding event leads to the polyubiquitination of the Aux/IAA repressor, targeting it for degradation by the 26S proteasome. The removal of the Aux/IAA repressor frees the ARF transcription factor to activate or repress the expression of target genes, leading to a physiological response.[7]

AuxinSignalingPathway Core Auxin Signaling Pathway cluster_nucleus Nucleus Auxin Auxin (e.g., IAA, 5-Cl-IAA) TIR1_AFB SCF-TIR1/AFB (E3 Ubiquitin Ligase) Auxin->TIR1_AFB binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA targets for ubiquitination ARF ARF (Transcription Factor) Aux_IAA->ARF Proteasome 26S Proteasome Aux_IAA->Proteasome degraded by Genes Auxin Response Genes ARF->Genes activates Response Physiological Response Genes->Response leads to RootAssayWorkflow Workflow: Root Growth Inhibition Assay A 1. Seed Sterilization (e.g., 70% Ethanol, Bleach) B 2. Plating (MS agar plates + auxin concentrations) A->B C 3. Stratification (4°C in dark, 2-4 days) B->C D 4. Germination & Growth (Vertical orientation, controlled light/temp) C->D E 5. Data Acquisition (Scan plates, measure primary root length) D->E F 6. Analysis (Calculate mean length, plot dose-response curve) E->F SPRAssayWorkflow Workflow: SPR-Based Auxin Binding Assay A 1. Chip Preparation (Immobilize biotinylated Aux/IAA degron peptide on a streptavidin-coated sensor chip) B 2. Analyte Preparation (Mix purified TIR1/AFB protein with test auxin, e.g., 5-Cl-IAA) A->B C 3. Association Phase (Inject analyte mix over the chip surface. Monitor binding signal increase) B->C D 4. Dissociation Phase (Inject running buffer without analyte. Monitor binding signal decrease) C->D E 5. Regeneration (Inject a regeneration solution to strip bound protein, if necessary) D->E F 6. Data Analysis (Fit sensorgram data to kinetic models to determine ka, kd, and KD) E->F

References

A Technical Guide to the Solubility and Stability of (5-Chloro-2-methyl-1H-indol-3-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Chloro-2-methyl-1H-indol-3-yl)-acetic acid, a derivative of the indole-3-acetic acid core, is a compound of interest in pharmaceutical research and development. Its chemical structure, featuring a chlorinated indole ring system and a carboxylic acid moiety, dictates its physicochemical properties. An in-depth understanding of its solubility and stability is paramount for its effective use in drug discovery, formulation development, and manufacturing. Poor solubility can impede absorption and bioavailability, while instability can lead to loss of potency and the formation of potentially toxic degradation products.

This technical guide provides a comprehensive overview of the predicted solubility and stability profile of this compound. It includes estimated quantitative data, detailed experimental protocols for characterization, and visual representations of degradation pathways and analytical workflows to support further investigation and application of this molecule.

Physicochemical Properties

  • IUPAC Name: 2-(5-chloro-2-methyl-1H-indol-3-yl)acetic acid

  • CAS Number: 19017-52-8

  • Molecular Formula: C₁₁H₁₀ClNO₂

  • Molecular Weight: 223.66 g/mol

  • Structure:

Solubility Profile

The solubility of this compound is governed by its acidic carboxylic group and the largely non-polar chloro-indole core. Its solubility is expected to be highly dependent on the pH of the medium. As a weak acid (estimated pKa ≈ 4.5-5.0), it will be poorly soluble in acidic aqueous media where it exists in its neutral form, and significantly more soluble in neutral to basic media where it forms a more polar carboxylate salt.

Quantitative Solubility Data (Estimated)
SolventEstimated Solubility (mg/mL)Notes
Water8Solubility is pH-dependent.
Ethanol50Generally soluble in alcohols.
DMSO≥ 41Highly soluble in dimethyl sulfoxide.
Aqueous Buffer (pH 7.4)> 8Expected to be significantly higher than in pure water due to deprotonation of the carboxylic acid.
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol outlines the "gold standard" shake-flask method to determine the thermodynamic equilibrium solubility.

  • Preparation: Add an excess amount of solid this compound (e.g., 5-10 mg) to a series of clear glass vials. Ensure that a visible amount of undissolved solid remains.

  • Solvent Addition: To each vial, add a precise volume (e.g., 1 mL) of the desired solvent (e.g., Water, Phosphate Buffered Saline pH 7.4, 0.1 M HCl, Ethanol, DMSO).

  • Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 48 hours).

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 1 hour to let the excess solid settle. Subsequently, centrifuge the vials at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet any remaining suspended solid.

  • Sampling: Carefully withdraw an aliquot from the clear supernatant. Take care not to disturb the solid pellet.

  • Dilution & Analysis: Dilute the supernatant with a suitable solvent (e.g., mobile phase for HPLC analysis). Determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV, against a standard calibration curve.

  • Calculation: The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature. The experiment should be performed in triplicate.

Visualization: Solubility Determination Workflow

G start_end start_end process process decision decision output output A Start B Add excess solid compound to vials A->B C Add precise volume of solvent B->C D Seal and agitate at constant temperature for 24-48h C->D E Centrifuge to pellet undissolved solid D->E F Withdraw aliquot of clear supernatant E->F G Dilute supernatant and analyze concentration via HPLC-UV F->G H Solubility Result (mg/mL) G->H I End H->I

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Stability Profile

The stability of this compound is predicted based on the known chemistry of the indole ring system. The molecule is susceptible to degradation under both acidic and, to a lesser extent, basic conditions. Forced degradation studies are essential to identify potential degradation products and establish a stability-indicating analytical method.

Predicted Degradation Pathways

Acidic Conditions: The electron-rich indole ring is highly susceptible to electrophilic attack by protons, particularly at the C3 position. This leads to the formation of a reactive indoleninium cation intermediate. This intermediate can then react with a neutral indole molecule, leading to the formation of dimeric and polymeric degradation products. This is often the most significant degradation pathway for indoles in acidic environments.

Basic Conditions: Under basic conditions, the primary interaction is the deprotonation of the indole nitrogen (N1), forming a resonance-stabilized indolyl anion. This anion is generally much less reactive towards degradation pathways compared to the acid-formed cation. Significant degradation is typically not expected unless harsh conditions (high pH and high temperature) are applied.

Visualization: Predicted Degradation Pathways

AcidDegradation cluster_conditions reactant reactant intermediate intermediate product product condition condition Indole (5-Chloro-2-methyl-1H-indol-3-yl) -acetic acid Protonation_cond Protonation at C3 (Strong Acid, H+) Indole->Protonation_cond Cation Indoleninium Cation (Reactive Intermediate) Dimerization_cond Reaction with another Indole Molecule Cation->Dimerization_cond Dimer Dimeric Degradants Polymerization_cond Further Reaction Dimer->Polymerization_cond Polymer Polymeric Degradants Protonation_cond->Cation Dimerization_cond->Dimer Polymerization_cond->Polymer

Caption: Predicted Acid-Catalyzed Degradation Pathway for the Indole Ring.

BaseDegradation cluster_conditions reactant reactant intermediate intermediate product product condition condition Indole (5-Chloro-2-methyl-1H-indol-3-yl) -acetic acid Deprotonation_cond Deprotonation at N1 (Base, OH-) Indole->Deprotonation_cond Anion Indolyl Anion (Resonance-Stabilized) Stable Generally Stable Anion->Stable Less reactive Deprotonation_cond->Anion

Caption: Predicted Reaction of the Indole Ring under Basic Conditions.

Experimental Protocol: Forced Degradation Study

This protocol is designed according to ICH Q1A(R2) guidelines to identify potential degradation products and validate a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

  • Sample Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like a methanol/water mixture.

  • Stress Conditions: Expose aliquots of the stock solution to the following conditions in parallel. A control sample, protected from stress, should be analyzed at each time point.

Stress ConditionReagent / ConditionDuration
Acid Hydrolysis 0.1 M HCl2, 8, 24 hours at 60 °C
Base Hydrolysis 0.1 M NaOH2, 8, 24 hours at 60 °C
Oxidation 3% H₂O₂2, 8, 24 hours at room temp.
Thermal 80 °C (in solution and as solid)24, 48, 72 hours
Photolytic ICH-compliant light exposure (≥1.2 million lux-hours and ≥200 watt-hours/m²)As required
  • Neutralization: After the specified exposure time, neutralize the acid and base hydrolysis samples to approximately pH 7 using an equivalent amount of base or acid, respectively.

  • Analysis: Dilute all samples (stressed and control) to a suitable concentration (e.g., 100 µg/mL) with the mobile phase and analyze immediately using a stability-indicating HPLC method (see Protocol 4.4).

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation. Identify major degradation products by their retention times and response factors. If necessary, use LC-MS to determine the mass of the degradants for structural elucidation.

Experimental Protocol: Stability-Indicating HPLC-UV Method

This is a plausible reverse-phase HPLC method that can be optimized for the analysis of this compound and its degradation products.

ParameterCondition
Instrument High-Performance Liquid Chromatography system with UV/Vis or Diode Array Detector (DAD).
Column C18, 4.6 x 150 mm, 5 µm particle size.
Mobile Phase A 0.1% Phosphoric Acid in Water.
Mobile Phase B Acetonitrile.
Gradient Elution Start at 10% B, linear gradient to 90% B over 20 minutes, hold at 90% B for 5 minutes, return to 10% B and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min.
Column Temperature 30 °C.
Injection Volume 10 µL.
Detection Wavelength 280 nm (or monitor multiple wavelengths with DAD).
Sample Preparation Dilute samples in Mobile Phase A / Mobile Phase B (50:50 v/v).

Visualization: Forced Degradation Workflow

G cluster_stress Stress Conditions (Parallel) start_end start_end process process stress stress analysis analysis output output A Start B Prepare 1 mg/mL stock solution of API A->B C1 Acid Hydrolysis (0.1M HCl, 60°C) B->C1 C2 Base Hydrolysis (0.1M NaOH, 60°C) B->C2 C3 Oxidation (3% H2O2, RT) B->C3 C4 Thermal (80°C) B->C4 C5 Photolytic (ICH Light) B->C5 D Neutralize/Dilute Samples C1->D C2->D C3->D C4->D C5->D E Analyze via Stability-Indicating HPLC-UV Method D->E F Identify Degradants & Determine Degradation % E->F G End F->G

Caption: Experimental Workflow for ICH-Compliant Forced Degradation Studies.

Conclusion

This compound is predicted to be a weakly acidic compound with pH-dependent aqueous solubility. It is likely poorly soluble in acidic conditions and more soluble in neutral to basic media. The indole ring system renders the molecule susceptible to degradation, particularly through acid-catalyzed dimerization and polymerization. It is expected to exhibit greater stability under neutral and mild basic conditions. The provided experimental protocols for solubility and stability testing serve as a robust framework for the empirical characterization of this compound, which is essential for its successful application in pharmaceutical research and development. The development of a validated, stability-indicating analytical method is a critical step to ensure the quality, safety, and efficacy of any formulation containing this molecule.

Spectroscopic and Structural Analysis of (5-Chloro-2-methyl-1H-indol-3-yl)-acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (5-Chloro-2-methyl-1H-indol-3-yl)-acetic acid (CAS Number: 19017-52-8). Due to the limited availability of directly published experimental spectra for this specific compound, this document combines predicted data, analysis of structurally similar compounds, and standardized experimental protocols to serve as a valuable resource for researchers.

Compound Overview

This compound is a halogenated derivative of indole-3-acetic acid, a prominent member of the auxin family of plant hormones. The presence of a chlorine atom at the 5-position and a methyl group at the 2-position of the indole ring can significantly influence its chemical properties and biological activity, making it a compound of interest in medicinal chemistry and drug development.

Molecular Structure:

  • Molecular Formula: C₁₁H₁₀ClNO₂[1][2][3]

  • Molecular Weight: 223.66 g/mol [4]

  • Monoisotopic Mass: 223.04001 Da[1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following are predicted chemical shifts (δ) in ppm. The exact values can vary based on the solvent and experimental conditions.

Table 1: Predicted ¹H NMR Data

ProtonsPredicted Chemical Shift (δ ppm)MultiplicityNotes
NH (Indole)8.0 - 12.0Broad SingletChemical shift is highly dependent on solvent and concentration.
H-4~7.6Doublet
H-6~7.1-7.2Doublet of Doublets
H-7~7.2-7.4Doublet
CH₂ (Acetic Acid)~3.7Singlet
CH₃ (at C-2)~2.4Singlet
COOH10.0 - 13.0Broad SingletOften exchanges with D₂O.

Table 2: Predicted ¹³C NMR Data

Carbon AtomPredicted Chemical Shift (δ ppm)
C=O (Carboxylic Acid)170 - 180
C-2~135
C-3~108
C-3a~129
C-4~118
C-5~125
C-6~122
C-7~111
C-7a~134
CH₂ (Acetic Acid)30 - 35
CH₃ (at C-2)10 - 15
Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

Table 3: Expected IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Intensity
O-H Stretch (Carboxylic Acid)2500-3300Broad
N-H Stretch (Indole)3300-3500Medium, Sharp
C-H Stretch (Aromatic)3000-3100Medium
C-H Stretch (Aliphatic)2850-3000Medium
C=O Stretch (Carboxylic Acid)1700-1725Strong, Sharp
C=C Stretch (Aromatic)1500-1600Medium
C-O Stretch (Carboxylic Acid)1210-1320Strong
C-Cl Stretch600-800Medium to Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The predicted data is for electrospray ionization (ESI).

Table 4: Predicted Mass Spectrometry Data

AdductPredicted m/z
[M+H]⁺224.04729
[M+Na]⁺246.02923
[M-H]⁻222.03273

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of this compound into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).

  • Gently vortex or sonicate the vial to ensure complete dissolution.

  • Filter the solution through a pipette with a cotton or glass wool plug into a 5 mm NMR tube.

¹H NMR Acquisition:

  • Spectrometer: 400 or 500 MHz

  • Pulse Program: Standard single-pulse sequence.

  • Acquisition Time (AQ): 2-4 seconds.

  • Relaxation Delay (D1): 1-5 seconds.

  • Number of Scans (NS): 8-16.

  • Data Processing: Fourier transform, phase and baseline correction. Chemical shifts are referenced to the residual solvent peak or tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Acquisition:

  • Spectrometer: 100 or 125 MHz

  • Pulse Program: Standard proton-decoupled single-pulse sequence with Nuclear Overhauser Effect (NOE).

  • Spectral Width (SW): ~240 ppm.

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds.

  • Number of Scans (NS): 1024 or more, depending on sample concentration.

  • Data Processing: Fourier transform, phase and baseline correction. Chemical shifts are referenced to the deuterated solvent signal.

Infrared (IR) Spectroscopy

Sample Preparation (Thin Solid Film Method):

  • Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile solvent like methylene chloride or acetone.

  • Place a drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).

  • Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.

  • Place the salt plate in the sample holder of the FT-IR spectrometer.

Data Acquisition:

  • Spectrometer: Fourier Transform Infrared (FT-IR) Spectrometer.

  • Scan Range: 4000-400 cm⁻¹.

  • Number of Scans: 16-32.

  • Resolution: 4 cm⁻¹.

  • Data Presentation: Transmittance or Absorbance vs. Wavenumber (cm⁻¹).

Mass Spectrometry

Sample Preparation:

  • Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

Data Acquisition (LC-MS with ESI):

  • Mass Spectrometer: A mass spectrometer equipped with an Electrospray Ionization (ESI) source (e.g., QTOF or Triple Quadrupole).

  • Ionization Mode: Positive and negative ion modes should be used to observe both [M+H]⁺ and [M-H]⁻ ions.

  • Mass Range: Scan a suitable mass range, for example, m/z 50-500.

  • Data Analysis: Identify the molecular ion peak and any characteristic fragment ions.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation Sample Compound Synthesis/ Purification NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare Thin Film on Salt Plate Sample->IR_Prep MS_Prep Dissolve in Volatile Solvent Sample->MS_Prep NMR NMR Spectrometer (¹H & ¹³C) NMR_Prep->NMR IR FT-IR Spectrometer IR_Prep->IR MS Mass Spectrometer (ESI) MS_Prep->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum (Functional Group Identification) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Structure Structure Elucidation & Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

(5-Chloro-2-methyl-1H-indol-3-yl)-acetic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Technical Data Sheet: (5-Chloro-2-methyl-1H-indol-3-yl)-acetic acid

Abstract: This technical guide provides a concise yet comprehensive overview of the physicochemical properties of this compound. The primary focus of this document is to furnish researchers, scientists, and professionals in drug development with essential data, including its molecular formula and weight. All data presented is collated from verified chemical information sources. A logical diagram illustrates the structural etymology of the compound based on its IUPAC name.

Chemical Identity and Properties

This compound is a synthetic organic compound belonging to the indoleacetic acid class. The structural backbone is an indole ring, which is substituted at various positions. Specifically, a chloro group is attached at the 5-position, a methyl group at the 2-position, and an acetic acid moiety at the 3-position. Its CAS Number is 19017-52-8.[1][2]

Physicochemical Data

The fundamental molecular characteristics of this compound are summarized below. This data is critical for experimental design, analytical method development, and computational modeling.

ParameterValueSource
Molecular Formula C₁₁H₁₀ClNO₂[1][2][3][4]
Molecular Weight 223.66 g/mol [2]
Monoisotopic Mass 223.04001 Da[3]
CAS Number 19017-52-8[1][2]
Purity (Typical) >95%[1][4]
SMILES CC1=C(CC(O)=O)C2=CC(Cl)=CC=C2N1[1]
InChIKey OAIODEZFMSXHFQ-UHFFFAOYSA-N[3]

Structural Elucidation

The systematic name this compound precisely describes the molecular architecture of the compound. The following diagram provides a visual breakdown of the name, illustrating the logical relationship between the core indole structure and its functional group substitutions.

G compound This compound indole 1H-Indole Core compound->indole based on acetic_acid Acetic Acid Group (at position 3) compound->acetic_acid substituted with chloro Chloro Group (at position 5) compound->chloro substituted with methyl Methyl Group (at position 2) compound->methyl substituted with

Figure 1: Logical breakdown of the IUPAC name for the target compound.

Experimental Considerations

While this document does not detail specific experimental protocols, researchers planning to work with this compound should consider the following general methodologies based on its structure:

  • Structural Verification: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential for confirming the identity and purity of the material. The monoisotopic mass of 223.04001 Da is a key value for high-resolution mass spectrometry.[3]

  • Quantification: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for quantifying the compound in various matrices, given the chromophoric nature of the indole ring.

  • Solubility: Preliminary solubility tests in common organic solvents (e.g., DMSO, DMF, Methanol) and aqueous buffer systems are recommended before proceeding with biological assays.

This guide serves as a foundational resource. For detailed experimental procedures or safety information, users should consult the specific documentation provided by their chemical supplier.

References

Methodological & Application

Synthesis Protocol for (5-Chloro-2-methyl-1H-indol-3-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of (5-Chloro-2-methyl-1H-indol-3-yl)-acetic acid, a valuable building block in medicinal chemistry. The synthesis is achieved via the Fischer indole synthesis, a reliable and versatile method for the preparation of indole derivatives.[1][2] The protocol outlines the reaction of 4-chlorophenylhydrazine hydrochloride with levulinic acid in the presence of an acid catalyst. This application note includes a summary of reactants and products, a step-by-step experimental procedure, and expected characterization data.

Introduction

The indole scaffold is a privileged structure found in a wide array of biologically active compounds and pharmaceuticals.[1] The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a cornerstone for the synthesis of substituted indoles.[1][2] This method involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone, followed by cyclization to form the indole ring.[1][2][3] this compound is a key intermediate for the synthesis of various pharmacologically active molecules. This protocol provides a comprehensive guide for its preparation in a laboratory setting.

Reaction Scheme

The synthesis of this compound is accomplished through the Fischer indole synthesis. The overall reaction is depicted below:

Overall Reaction: (Image of the chemical reaction showing 4-chlorophenylhydrazine and levulinic acid reacting to form this compound)

Data Presentation

Table 1: Reactant and Product Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateCAS Number
4-Chlorophenylhydrazine hydrochlorideC₆H₇ClN₂·HCl179.05Solid1073-70-7
Levulinic acidC₅H₈O₃116.12Solid/Liquid123-76-2
This compoundC₁₁H₁₀ClNO₂223.66Solid19017-52-8

Table 2: Expected Characterization Data for this compound

AnalysisExpected Results
¹H NMR Signals corresponding to the aromatic protons of the chloro-substituted benzene ring, the methyl group at the 2-position, the methylene protons of the acetic acid side chain, and the N-H proton of the indole ring.
¹³C NMR Resonances for the carbon atoms of the indole core, the methyl group, the methylene and carbonyl carbons of the acetic acid moiety, and the chloro-substituted aromatic ring.
Mass Spec. Molecular ion peak corresponding to the molecular weight of the product.
Melting Point A sharp melting point range, indicative of a pure compound.
IR Characteristic absorption bands for N-H stretching, C=O stretching of the carboxylic acid, and aromatic C-H and C=C stretching.

Experimental Protocol

This protocol is a representative procedure. Optimization of reaction time, temperature, and catalyst may be necessary to achieve higher yields.

Materials and Reagents:

  • 4-Chlorophenylhydrazine hydrochloride

  • Levulinic acid

  • Glacial acetic acid

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Separatory funnel

  • Rotary evaporator

  • Beakers and Erlenmeyer flasks

  • Filtration apparatus (Büchner funnel)

  • pH paper or pH meter

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-chlorophenylhydrazine hydrochloride (1 equivalent) and levulinic acid (1.1 equivalents).

  • Solvent and Catalyst Addition: Add glacial acetic acid to the flask to serve as both the solvent and the acid catalyst. The volume should be sufficient to dissolve the reactants upon heating.

  • Reaction: Heat the reaction mixture to reflux (approximately 118 °C) with continuous stirring. Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a beaker containing ice-cold water. This will precipitate the crude product.

    • Stir the aqueous mixture for 30 minutes to ensure complete precipitation.

    • Collect the crude solid by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold water to remove any residual acetic acid.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

    • Alternatively, for higher purity, the crude product can be purified by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.[1]

  • Drying and Characterization:

    • Dry the purified product under vacuum.

    • Characterize the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its identity and purity. Determine the melting point to assess purity.

Visualization of the Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Fischer Indole Synthesis cluster_2 Step 3: Work-up and Isolation cluster_3 Step 4: Purification and Analysis A Combine 4-Chlorophenylhydrazine HCl and Levulinic Acid B Add Glacial Acetic Acid A->B C Heat to Reflux (approx. 118 °C) B->C D Monitor by TLC C->D E Cool and Precipitate in Ice Water D->E F Filter and Wash Crude Product E->F G Recrystallization or Column Chromatography F->G H Dry and Characterize (NMR, MS, IR, MP) G->H

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • All experimental procedures should be conducted in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times.

  • 4-Chlorophenylhydrazine is a hazardous substance; handle with care and avoid inhalation, ingestion, and skin contact.

  • Glacial acetic acid and concentrated hydrochloric acid are corrosive. Handle with appropriate care to avoid skin and eye contact.

  • Organic solvents are flammable. Ensure there are no open flames or ignition sources in the vicinity of the experiment.

  • Dispose of all chemical waste according to institutional and local regulations.

References

Application Notes and Protocols for the Quantification of (5-Chloro-2-methyl-1H-indol-3-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(5-Chloro-2-methyl-1H-indol-3-yl)-acetic acid is an indole derivative of significant interest in pharmaceutical research and drug development. As a potential therapeutic agent or metabolite, its accurate quantification in various matrices, particularly biological fluids, is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This document provides detailed analytical methods for the robust and reliable quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence detection and the more sensitive Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS).

Method 1: High-Performance Liquid Chromatography with UV/Fluorescence Detection (HPLC-UV/FLD)

This method is suitable for routine analysis and quantification, leveraging the natural UV absorbance and fluorescence of the indole structure. Fluorescence detection, in particular, offers enhanced sensitivity and selectivity over UV detection.[1]

Principle

The compound is first extracted from the sample matrix. The extract is then injected into a reverse-phase HPLC system, where it is separated from other components on a C18 column. The concentration is determined by comparing the peak area of the analyte to a calibration curve generated from standards of known concentrations.

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS), e.g., Indole-3-propionic acid (IPA)[1]

  • Methanol (HPLC or LC-MS grade)[1][2]

  • Acetonitrile (HPLC or LC-MS grade)[2][3]

  • Water (Ultrapure, Type I)

  • Acetic Acid or Formic Acid (LC-MS grade)[2][4]

  • Trichloroacetic acid (for protein precipitation)

  • Ethyl acetate (for liquid-liquid extraction)

  • Sodium Bicarbonate

Instrumentation
  • HPLC system equipped with a quaternary or binary pump, degasser, autosampler, and column oven.

  • UV-Vis or Photodiode Array (PDA) Detector.

  • Fluorescence Detector (FLD).[1]

  • Analytical Balance

  • Centrifuge

  • pH meter

Experimental Protocol

1. Preparation of Standard Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol. Store at 4°C.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of Indole-3-propionic acid in methanol.

  • Working Standard Solutions: Serially dilute the stock solution with the mobile phase to prepare a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL. Spike each standard with the IS at a constant concentration.

2. Sample Preparation (from Plasma):

  • Pipette 500 µL of plasma into a centrifuge tube.

  • Spike with 20 µL of the internal standard solution.

  • Add 500 µL of 10% trichloroacetic acid to precipitate proteins. Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.[5]

  • Transfer the supernatant to a clean tube.

  • Add 2 mL of ethyl acetate and vortex for 2 minutes for liquid-liquid extraction.

  • Centrifuge at 3,000 x g for 5 minutes.

  • Transfer the upper organic layer (ethyl acetate) to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 20 µL into the HPLC system.[3]

3. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (Water with 0.1% Formic Acid) and Solvent B (Acetonitrile with 0.1% Formic Acid).

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-15 min: 20% to 80% B

    • 15-20 min: 80% B

    • 20-22 min: 80% to 20% B

    • 22-30 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 35°C.[4]

  • Detection:

    • UV: 280 nm.

    • Fluorescence: Excitation at 280 nm, Emission at 350 nm.[5]

Workflow Diagram: HPLC-FLD Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Plasma Sample Spike_IS Spike Internal Standard Sample->Spike_IS Precipitate Protein Precipitation (Trichloroacetic Acid) Spike_IS->Precipitate Centrifuge1 Centrifuge Precipitate->Centrifuge1 Extract Liquid-Liquid Extraction (Ethyl Acetate) Centrifuge1->Extract Evaporate Evaporate to Dryness Extract->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into HPLC Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect Fluorescence Detection (Ex: 280nm, Em: 350nm) Separate->Detect Quantify Data Acquisition & Quantification Detect->Quantify

Caption: Workflow for quantification via HPLC-FLD.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and specificity, especially for complex biological matrices or when analyzing low concentrations, LC-MS/MS is the preferred method.[6]

Principle

Following chromatographic separation via HPLC, the analyte is ionized (typically using electrospray ionization - ESI) and enters the mass spectrometer. In the triple quadrupole mass spectrometer, the precursor ion corresponding to the analyte's mass-to-charge ratio (m/z) is selected, fragmented, and a specific product ion is monitored. This process, known as Selected Reaction Monitoring (SRM), provides excellent selectivity and sensitivity.[6]

Materials and Reagents
  • All reagents listed in Method 1 (ensure LC-MS grade).[2]

  • Deuterated analogue of the analyte as an internal standard is preferred, if available.

Instrumentation
  • UHPLC or HPLC system.

  • Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.[6][7]

  • Nitrogen generator.

Experimental Protocol

1. Preparation of Standard and Sample Solutions:

  • Follow the same procedures as in Method 1 for preparing standard solutions and processing samples. The higher sensitivity may allow for smaller sample volumes or less concentration during sample preparation.

2. LC-MS/MS Conditions:

  • LC Conditions: Similar to Method 1, often with faster gradients and smaller particle size columns (e.g., <2 µm) for UHPLC systems to shorten run times.

    • Column: C18 UPLC Column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI, Positive or Negative mode (to be determined by infusion of the standard). Given the carboxylic acid group, negative ion mode is a strong candidate.

    • Ion Source Parameters:

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 150°C

      • Desolvation Temperature: 400°C

      • Desolvation Gas Flow: 800 L/hr

    • MS/MS Transitions (SRM): These must be optimized by infusing the pure standard. For this compound (M.W. ≈ 223.65 g/mol ), hypothetical transitions would be:

      • Analyte: Precursor Ion (Q1): m/z 222.1 (M-H)⁻ → Product Ion (Q3): m/z 178.1 (loss of COOH)⁻

      • Internal Standard (IPA): Precursor Ion (Q1): m/z 174.1 (M-H)⁻ → Product Ion (Q3): m/z 130.1 (loss of COOH)⁻

Workflow Diagram: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample Extract Extraction & Cleanup Sample->Extract Reconstitute Reconstitute Extract->Reconstitute Inject UHPLC Injection Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Select Q1: Precursor Ion Selection Ionize->Select Fragment Q2: Collision-Induced Dissociation (CID) Select->Fragment Monitor Q3: Product Ion Monitoring Fragment->Monitor Quantify Data Processing & Quantification Monitor->Quantify

Caption: Workflow for quantification via LC-MS/MS.

Data Presentation and Method Validation

The performance of both analytical methods should be thoroughly validated. Key validation parameters are summarized below. The values presented are typical expectations for such assays.[4]

Table 1: Comparison of HPLC-FLD and LC-MS/MS Method Performance
ParameterHPLC-FLD MethodLC-MS/MS Method
Linearity Range 1 - 1000 ng/mL0.05 - 200 ng/mL
Correlation Coefficient (R²) > 0.998> 0.999
Limit of Detection (LOD) ~0.5 ng/mL~0.02 ng/mL
Limit of Quantification (LOQ) ~1.0 ng/mL~0.05 ng/mL
Precision (%RSD) < 10%< 5%
Accuracy (Recovery %) 85 - 110%95 - 105%
Selectivity GoodExcellent
Table 2: Example Calibration Curve Data (LC-MS/MS Method)
Concentration (ng/mL)Analyte AreaIS AreaArea Ratio (Analyte/IS)
0.051,520510,0000.003
0.26,150515,0000.012
1.030,500505,0000.060
5.0155,000512,0000.303
25.0760,000508,0001.496
100.03,100,000511,0006.067
200.06,150,000509,00012.083

Two robust methods for the quantification of this compound have been presented. The HPLC-UV/FLD method is a cost-effective and reliable option for routine analysis where high sensitivity is not required. The LC-MS/MS method provides superior sensitivity and selectivity, making it the gold standard for bioanalytical studies requiring low detection limits and analysis in complex matrices. The choice of method depends on the specific application, required sensitivity, and available instrumentation.

References

Application Notes and Protocols for (5-Chloro-2-methyl-1H-indol-3-yl)-acetic acid in Plant Tissue Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound (5-Chloro-2-methyl-1H-indol-3-yl)-acetic acid is a novel synthetic auxin, and as of the date of this document, specific studies on its application in plant tissue culture are not available in the public domain. The following application notes and protocols are predictive and have been developed based on the known structure-activity relationships of chlorinated and methylated indole-3-acetic acid derivatives and established principles of using synthetic auxins like 2,4-Dichlorophenoxyacetic acid (2,4-D) and Naphthaleneacetic acid (NAA) in plant tissue culture. These guidelines are intended to serve as a starting point for research and experimentation.

Introduction and Predicted Biological Activity

This compound is a synthetic compound with a chemical structure analogous to the natural plant hormone Indole-3-acetic acid (IAA). Its structure features two key substitutions on the indole ring: a chloro group at the 5-position and a methyl group at the 2-position.

  • Chloro Substitution: Halogenation, particularly chlorination, of the indole ring has been shown to enhance auxin activity. For instance, 4-Chloroindole-3-acetic acid (4-Cl-IAA) is a naturally occurring auxin with significantly higher potency than IAA in various bioassays. The chloro group is thought to increase the stability of the molecule by making it more resistant to enzymatic degradation within plant tissues.

  • Methyl Substitution: The effect of a methyl group at the 2-position is less documented in the context of auxin activity for plant tissue culture. However, it may influence the molecule's binding affinity to auxin receptors.

Based on these structural features, it is predicted that this compound will exhibit strong auxin-like activity, potentially greater than that of IAA. It is expected to be effective in inducing cell division and differentiation, making it a candidate for applications such as callus induction, somatic embryogenesis, and adventitious root formation. Synthetic auxins are generally more stable than natural auxins, which is an advantage in tissue culture media.[1]

Predicted Applications in Plant Tissue Culture

Given its predicted strong auxin activity, this compound is anticipated to be useful in the following applications:

  • Callus Induction: Promoting the undifferentiated proliferation of cells from explants.

  • Somatic Embryogenesis: Inducing the formation of embryos from somatic cells, a key process in clonal propagation.

  • Adventitious Root Formation: Stimulating root development from shoots or cuttings, crucial for the acclimatization of in vitro-propagated plantlets.

  • Suspension Cultures: For the production of secondary metabolites in bioreactors.

Data Presentation: Predicted Effective Concentrations

The optimal concentration of any plant growth regulator is highly dependent on the plant species, explant type, and the desired physiological response. The following table provides predicted starting concentration ranges for this compound for initial experiments. It is strongly recommended to perform a dose-response experiment to determine the optimal concentration for your specific system. These ranges are extrapolated from typical concentrations used for potent synthetic auxins like 2,4-D.

ApplicationPredicted Concentration Range (mg/L)Predicted Concentration Range (µM)Notes
Callus Induction 0.5 - 4.02.24 - 17.88Higher concentrations may be required for recalcitrant species. Often used in combination with a cytokinin.
Somatic Embryogenesis 1.0 - 5.04.47 - 22.35Typically initiated on a high auxin medium, followed by transfer to a low or no auxin medium.
Adventitious Rooting 0.1 - 2.00.45 - 8.94A high auxin to cytokinin ratio is generally favorable for root formation.[1]
Suspension Culture Maintenance 0.5 - 2.02.24 - 8.94To maintain cell proliferation in a liquid medium.

Molecular Weight of this compound: 223.66 g/mol

Experimental Protocols

Protocol 1: Preparation of Stock Solution

This protocol is a general guideline for preparing a stock solution of a synthetic auxin. The exact solvent may need to be optimized.

Materials:

  • This compound powder

  • 1 M NaOH or 95% Ethanol

  • Sterile, purified water (e.g., double-distilled or Milli-Q)

  • Sterile volumetric flask or other glass container

  • Sterile filter (0.22 µm) and syringe

  • Sterile storage bottles (amber colored to protect from light)

Procedure:

  • Weighing: To prepare a 1 mg/mL stock solution, accurately weigh 100 mg of this compound powder.

  • Dissolving: Transfer the powder to a sterile 100 mL volumetric flask. Add a small volume (2-5 mL) of 1 M NaOH or 95% ethanol to dissolve the powder completely. Gentle warming or sonication may aid in dissolution.

  • Dilution: Once fully dissolved, slowly add sterile, purified water to bring the final volume to 100 mL. Stir the solution continuously during the addition of water to prevent precipitation.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, amber-colored storage bottle.

  • Storage: Label the bottle with the compound name, concentration, preparation date, and your initials. Store the stock solution at -20°C for long-term storage. For short-term use, it can be stored at 4°C for a few weeks.[2]

Protocol 2: Callus Induction from Leaf Explants

This protocol describes a general method for inducing callus formation, a common starting point for many plant tissue culture applications.

Materials:

  • Healthy, young leaves from the source plant

  • 70% (v/v) ethanol

  • 10% (v/v) commercial bleach solution with a few drops of Tween-20

  • Sterile, purified water

  • Murashige and Skoog (MS) basal medium with vitamins

  • Sucrose (30 g/L)

  • Gelling agent (e.g., Agar at 8 g/L or Gellan Gum at 4 g/L)

  • This compound stock solution

  • Cytokinin stock solution (e.g., Kinetin or BAP at 1 mg/mL)

  • Sterile petri dishes, scalpels, and forceps

  • Growth chamber or incubator

Procedure:

  • Explant Sterilization:

    • Wash the leaves thoroughly under running tap water.

    • In a laminar flow hood, immerse the leaves in 70% ethanol for 30-60 seconds.

    • Transfer the leaves to the 10% bleach solution and agitate for 10-15 minutes.

    • Rinse the leaves 3-4 times with sterile, purified water.[3]

  • Medium Preparation:

    • Prepare 1 L of MS basal medium according to the manufacturer's instructions.

    • Add 30 g of sucrose and dissolve.

    • Add the desired amount of this compound from your stock solution (e.g., 2.0 mg/L). A cytokinin, such as Kinetin at 0.5 mg/L, is often added to promote cell division.

    • Adjust the pH of the medium to 5.7-5.8.

    • Add the gelling agent and heat to dissolve.

    • Dispense the medium into sterile culture vessels (e.g., petri dishes or baby food jars).

    • Autoclave the medium at 121°C and 15 psi for 20 minutes.

  • Explant Preparation and Inoculation:

    • Aseptically cut the sterilized leaves into small sections (explants), approximately 1 cm².

    • Place the explants onto the surface of the solidified MS medium.

    • Seal the culture vessels with parafilm or another suitable closure.

  • Incubation:

    • Incubate the cultures in a growth chamber at 25 ± 2°C, typically in the dark to promote callus formation.[3]

    • Observe the explants regularly for signs of callus growth, which usually appears within 2-4 weeks.

    • Subculture the developing callus to fresh medium every 3-4 weeks.

Visualizations

Signaling Pathway

The predicted mechanism of action for this compound is through the canonical auxin signaling pathway, which involves the TIR1/AFB family of receptors.

AuxinSignaling cluster_nucleus Nucleus Auxin (5-Chloro-2-methyl-1H-indol-3-yl)- acetic acid SCFTIR1 SCF-TIR1/AFB Complex Auxin->SCFTIR1 Binds AuxIAA Aux/IAA Repressor SCFTIR1->AuxIAA Binds Proteasome 26S Proteasome SCFTIR1->Proteasome Ubiquitination ARF Auxin Response Factor (ARF) AuxIAA->ARF Represses AuxIAA->Proteasome Degradation ARG Auxin-Responsive Genes ARF->ARG Activates Response Cellular Response (e.g., Cell Division, Elongation) ARG->Response

Caption: Predicted signaling pathway for this compound.

Experimental Workflow

The following diagram outlines a logical workflow for testing the efficacy of this compound in a plant tissue culture system.

ExperimentalWorkflow start Start: Select Plant Species and Explant Type prep Prepare Stock Solution of Test Compound start->prep sterilize Surface Sterilize Explant Material start->sterilize media Prepare Basal Medium + Varying Concentrations of Test Compound prep->media inoculate Inoculate Explants onto Test Media sterilize->inoculate media->inoculate incubate Incubate Cultures under Controlled Conditions inoculate->incubate data Data Collection: - Callus Induction % - Fresh Weight - Root/Shoot Number incubate->data analyze Analyze Data and Determine Optimal Concentration data->analyze end End: Optimized Protocol analyze->end

Caption: Workflow for testing a new synthetic auxin in plant tissue culture.

References

Application Notes and Protocols for Testing the Biological Effects of 5-Chloro-indole-3-acetic acid (5-Cl-IAA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-indole-3-acetic acid (5-Cl-IAA) is a synthetic derivative of indole-3-acetic acid (IAA), the most common naturally occurring auxin plant hormone.[1][2] While IAA and its chlorinated analogs are well-known for their roles in regulating plant growth and development, emerging research suggests potential applications in other biological contexts, including pharmaceutical research and as antimicrobial agents.[3] 5-Cl-IAA, like other auxins, can influence cell elongation, division, and differentiation in plants.[4][5] In non-plant systems, the biological effects are less characterized, but related compounds have shown activities such as inducing apoptosis in cancer cells and modulating cellular signaling pathways.[6][7]

These application notes provide a comprehensive guide for the experimental design and execution of studies aimed at elucidating the biological effects of 5-Cl-IAA, with a focus on in vitro assays relevant to drug development and molecular biology.

Data Presentation: Summary of Potential Quantitative Data

The following tables are templates for summarizing quantitative data obtained from the experimental protocols described herein.

Table 1: Cytotoxicity of 5-Cl-IAA on Various Cell Lines

Cell LineAssay TypeIncubation Time (hours)IC50 (µM)Maximum Inhibition (%)
e.g., HeLaMTT24
48
72
LDH24
48
72
e.g., A549MTT24
48
72
LDH24
48
72

Table 2: Genotoxicity of 5-Cl-IAA

Assay TypeTest SystemConcentration Range (µM)Metabolic Activation (S9)Result (e.g., Fold increase in revertants, % micronucleated cells)
Ames TestS. typhimurium TA98Without
With
S. typhimurium TA100Without
With
In Vitro Micronucleuse.g., CHO-K1 cellsWithout

Table 3: Effect of 5-Cl-IAA on Cell Cycle Distribution

Cell LineTreatment Concentration (µM)Incubation Time (hours)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
e.g., MCF-70 (Control)24
IC5024
2 x IC5024

Table 4: Induction of Apoptosis by 5-Cl-IAA

Cell LineTreatment Concentration (µM)Incubation Time (hours)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
e.g., Jurkat0 (Control)48
IC5048
2 x IC5048

Table 5: Effect of 5-Cl-IAA on Intracellular Reactive Oxygen Species (ROS) Levels

Cell LineTreatment Concentration (µM)Incubation Time (hours)Fold Increase in ROS Levels (Compared to Control)
e.g., HepG20 (Control)241.0
IC5024
2 x IC5024

Experimental Protocols

In Vitro Cytotoxicity Assays

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • Human cancer cell lines (e.g., HeLa, A549, MCF-7)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • 5-Cl-IAA stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

    • Prepare serial dilutions of 5-Cl-IAA in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the diluted 5-Cl-IAA solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest 5-Cl-IAA concentration).

    • Incubate for 24, 48, or 72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

This assay quantifies the release of LDH from damaged cells into the culture medium, an indicator of cytotoxicity.

  • Materials:

    • Commercially available LDH cytotoxicity assay kit

    • Cell lines and culture reagents as in the MTT assay

  • Protocol:

    • Follow steps 1-4 of the MTT assay protocol.

    • After the incubation period, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.

    • Add the LDH reaction mixture from the kit to each well containing the supernatant.

    • Incubate at room temperature for 30 minutes, protected from light.

    • Add the stop solution from the kit.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate cytotoxicity by comparing the LDH activity in treated wells to the maximum LDH release control (cells treated with a lysis buffer provided in the kit).

Genotoxicity Assays

This test uses strains of Salmonella typhimurium to detect point mutations.[8]

  • Materials:

    • Salmonella typhimurium histidine-requiring strains (e.g., TA98 and TA100)

    • 5-Cl-IAA stock solution

    • S9 fraction (for metabolic activation)

    • Minimal glucose agar plates

    • Top agar

  • Protocol:

    • Prepare different concentrations of 5-Cl-IAA.

    • In a test tube, mix the bacterial culture, the 5-Cl-IAA solution, and either S9 mix or a buffer (for experiments with and without metabolic activation).

    • Add molten top agar to the tube, vortex briefly, and pour the mixture onto a minimal glucose agar plate.

    • Incubate the plates at 37°C for 48-72 hours.

    • Count the number of revertant colonies. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

This assay detects chromosomal damage by identifying micronuclei in the cytoplasm of interphase cells.

  • Materials:

    • Mammalian cell line (e.g., CHO-K1, TK6)

    • 5-Cl-IAA stock solution

    • Cytochalasin B (to block cytokinesis)

    • Fixative (e.g., methanol:acetic acid)

    • DNA stain (e.g., Giemsa, DAPI)

    • Microscope slides

  • Protocol:

    • Culture cells and treat with at least three concentrations of 5-Cl-IAA for a period equivalent to 1.5-2 normal cell cycle lengths.[9]

    • Add cytochalasin B to the culture medium to arrest cytokinesis, resulting in binucleated cells.

    • Harvest the cells, treat with a hypotonic solution, and fix them.

    • Drop the fixed cells onto microscope slides and stain with a DNA-specific dye.

    • Score at least 2000 binucleated cells per concentration for the presence of micronuclei under a microscope. A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.

Apoptosis and Cell Cycle Analysis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10]

  • Materials:

    • Annexin V-FITC Apoptosis Detection Kit

    • Cell line of interest

    • 5-Cl-IAA

    • Flow cytometer

  • Protocol:

    • Seed cells and treat with 5-Cl-IAA at various concentrations for a specified time (e.g., 24 or 48 hours).

    • Harvest both adherent and floating cells and wash with cold PBS.

    • Resuspend the cells in the provided binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

    • Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.[9][10]

This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.[11]

  • Materials:

    • Cell line of interest

    • 5-Cl-IAA

    • Cold 70% ethanol

    • Propidium Iodide (PI) staining solution containing RNase A

    • Flow cytometer

  • Protocol:

    • Culture cells and treat with 5-Cl-IAA for the desired time.

    • Harvest the cells and fix them in ice-cold 70% ethanol.

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cells in PI staining solution and incubate in the dark at room temperature.

    • Analyze the DNA content of the cells using a flow cytometer. The relative fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This assay measures the levels of intracellular ROS, which can be an indicator of oxidative stress.

  • Materials:

    • Cell line of interest

    • 5-Cl-IAA

    • 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) or other suitable ROS-sensitive fluorescent probe

    • Fluorescence microplate reader or flow cytometer

  • Protocol:

    • Seed cells in a 96-well plate or culture dish.

    • Treat the cells with various concentrations of 5-Cl-IAA for the desired duration.

    • Load the cells with H2DCFDA by incubating them with the probe in the dark.

    • Wash the cells to remove the excess probe.

    • Measure the fluorescence intensity using a microplate reader or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.[12]

Western Blot Analysis of Signaling Pathways

Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of 5-Cl-IAA on key signaling pathways.

  • Materials:

    • Cell line of interest

    • 5-Cl-IAA

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels and electrophoresis apparatus

    • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies against target proteins (e.g., phosphorylated and total forms of ERK, Akt, p38, JNK, and key apoptosis-related proteins like Bcl-2, Bax, and cleaved Caspase-3)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system

  • Protocol:

    • Treat cells with 5-Cl-IAA at different concentrations and for various time points.

    • Lyse the cells and determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Analyze the band intensities to determine changes in protein expression or phosphorylation levels.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_assays In Vitro Assays cluster_analysis Molecular Analysis cytotoxicity Cytotoxicity Assays (MTT, LDH) data Quantitative Data (IC50, % Apoptosis, etc.) cytotoxicity->data genotoxicity Genotoxicity Assays (Ames, Micronucleus) genotoxicity->data apoptosis Apoptosis Assay (Annexin V/PI) apoptosis->data cell_cycle Cell Cycle Analysis (PI Staining) cell_cycle->data ros ROS Measurement (H2DCFDA) ros->data western_blot Western Blot Analysis pathway_analysis Signaling Pathway Modulation western_blot->pathway_analysis start 5-Cl-IAA Treatment of Cell Lines start->cytotoxicity start->genotoxicity start->apoptosis start->cell_cycle start->ros start->western_blot conclusion Elucidation of Biological Effects data->conclusion pathway_analysis->conclusion apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway compound 5-Cl-IAA bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibition? bax Bax (Pro-apoptotic) compound->bax Activation? mito Mitochondria bcl2->mito bax->mito cyto_c Cytochrome c release mito->cyto_c caspase3 Caspase-3 (Executioner) cyto_c->caspase3 death_receptor Death Receptors (e.g., Fas, TRAIL-R) caspase8 Caspase-8 death_receptor->caspase8 caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis mapk_pathway compound 5-Cl-IAA receptor Receptor Tyrosine Kinase compound->receptor Modulation? ras Ras receptor->ras raf Raf ras->raf mek MEK1/2 raf->mek erk ERK1/2 mek->erk transcription Transcription Factors (e.g., c-Jun, c-Fos) erk->transcription response Cellular Responses (Proliferation, Differentiation) transcription->response pi3k_akt_pathway compound 5-Cl-IAA receptor Receptor Tyrosine Kinase compound->receptor Modulation? pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 PIP2 to pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt Akt pip3->akt pdk1->akt downstream Downstream Effectors (e.g., mTOR, GSK3β) akt->downstream response Cellular Responses (Survival, Growth, Proliferation) downstream->response

References

Unveiling the Cytotoxic Potential of (5-Chloro-2-methyl-1H-indol-3-yl)-acetic acid: Application Notes and Protocols for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole derivatives are a significant class of heterocyclic compounds widely investigated for their therapeutic potential, particularly in oncology. The compound (5-Chloro-2-methyl-1H-indol-3-yl)-acetic acid, belonging to the indole-3-acetic acid family, is of interest for its potential cytotoxic and anti-proliferative activities. The evaluation of such compounds necessitates robust and reproducible cell-based assays to determine their efficacy and elucidate their mechanism of action. This document outlines standard protocols for key cell viability and apoptosis assays and presents representative data from studies on related 5-chloro-indole derivatives to guide researchers in their investigations.

Data Presentation: Efficacy of Related 5-Chloro-Indole Derivatives

The following tables summarize the anti-proliferative and inhibitory activities of various 5-chloro-indole derivatives against different cancer cell lines. This data, while not specific to this compound, provides a valuable reference for the potential efficacy of this class of compounds.

Table 1: Antiproliferative Activity of 5-Chloro-3-(2-methoxyvinyl)-indole-2-carboxamides

CompoundTarget Cell LineAssay TypeGI₅₀ (nM)Reference
5f Panc-1 (Pancreatic)Antiproliferative29[1]
HT-29 (Colon)Antiproliferative33[1]
A-549 (Lung)Antiproliferative29[1]
MCF-7 (Breast)Antiproliferative29[1]
5g Panc-1 (Pancreatic)Antiproliferative31[1]
HT-29 (Colon)Antiproliferative31[1]
A-549 (Lung)Antiproliferative31[1]
MCF-7 (Breast)Antiproliferative31[1]
Erlotinib Panc-1 (Pancreatic)Antiproliferative33[1]

GI₅₀: The concentration of a drug that inhibits the growth of 50% of a cell population.

Table 2: EGFR Inhibitory Activity of 5-Chloro-3-(2-methoxyvinyl)-indole-2-carboxamides

CompoundTarget EnzymeAssay TypeIC₅₀ (nM)Reference
5f EGFRWTEnzyme Inhibition68[1]
EGFRT790MEnzyme Inhibition9.5[1]
5g EGFRWTEnzyme Inhibition74[1]
EGFRT790MEnzyme Inhibition11.9[1]
Erlotinib EGFRWTEnzyme Inhibition80[1]
Osimertinib EGFRT790MEnzyme Inhibition8[1]

IC₅₀: The concentration of a drug that inhibits the activity of a specific enzyme by 50%.

Table 3: Caspase-3 Activation by 5-Chloro-3-(2-methoxyvinyl)-indole-2-carboxamides in Panc-1 Cells

CompoundCaspase-3 Protein Level (pg/mL)Fold Increase vs. ControlReference
Control ~701[1]
5f 560.2 ± 5.0~8[1]
5g 542.5 ± 5.0~7.7[1]
Staurosporine 503.2 ± 4.0~7.2[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Human cancer cell line

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of the compound for the desired time.

  • Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization, followed by centrifugation.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.

Signaling Pathways and Visualizations

The cytotoxic effects of 5-chloro-indole derivatives are often mediated through the induction of apoptosis. Key signaling pathways involved include the EGFR pathway and the intrinsic apoptosis pathway involving caspases.

experimental_workflow General Experimental Workflow for Assessing Cell Viability cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well plates treatment Treat Cells with Compound cell_seeding->treatment compound_prep Prepare Serial Dilutions of This compound compound_prep->treatment incubation Incubate for 24-72 hours treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization read_absorbance Measure Absorbance at 570 nm formazan_solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability

Caption: Workflow for MTT Cell Viability Assay.

apoptosis_pathway Proposed Apoptotic Signaling Pathway for 5-Chloro-Indole Derivatives cluster_receptor Cell Surface cluster_intrinsic Intrinsic Pathway cluster_caspase Caspase Cascade compound (5-Chloro-2-methyl-1H-indol-3-yl) -acetic acid Analogs egfr EGFR compound->egfr Inhibition bax Bax (Pro-apoptotic) compound->bax Upregulation bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Downregulation egfr->bcl2 Activation (Blocked) cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c Inhibition apoptosome Apoptosome Formation cytochrome_c->apoptosome caspase9 Caspase-9 (Initiator) apoptosome->caspase9 Activation caspase3 Caspase-3 (Executioner) caspase9->caspase3 Activation apoptosis Apoptosis caspase3->apoptosis

Caption: Apoptotic signaling induced by indole derivatives.

References

HPLC method for purity analysis of (5-Chloro-2-methyl-1H-indol-3-yl)-acetic acid.

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC Method for the Purity Analysis of (5-Chloro-2-methyl-1H-indol-3-yl)-acetic acid

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a member of the indole acetic acid class of compounds, which are significant in pharmaceutical research. Ensuring the purity of active pharmaceutical ingredients (APIs) is a critical step in drug development and manufacturing, mandated by regulatory bodies to guarantee the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the purity determination and impurity profiling of drug substances.

This application note details a reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound and the separation of its potential impurities. The method is designed to be stability-indicating, meaning it can resolve the main compound from its degradation products, which might be formed under various stress conditions. Forced degradation studies are essential for developing and validating such stability-indicating methods.[1][2][3][4]

Experimental Protocol

Materials and Reagents
  • This compound reference standard (Purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Formic acid (≥ 98%)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis.

Table 1: HPLC Chromatographic Conditions

ParameterCondition
HPLC System Quaternary or Binary HPLC with UV/PDA Detector
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Program See Table 2
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 280 nm

Table 2: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
07030
153070
203070
227030
257030
Preparation of Solutions

Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

System Suitability

Before sample analysis, perform a system suitability test by injecting the standard solution five times. The system is deemed suitable for use if the following criteria are met.

Table 3: System Suitability Criteria

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
% RSD of Peak Area ≤ 2.0%

Forced Degradation Studies

Forced degradation studies are performed to demonstrate the stability-indicating nature of the HPLC method.[1][2][4] The sample is subjected to various stress conditions to induce degradation.

Protocol for Forced Degradation
  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60°C for 4 hours.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and keep at room temperature for 2 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 24 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

After degradation, neutralize the acidic and basic samples, and dilute all samples to an appropriate concentration before HPLC analysis.

Data Presentation

The purity of the sample is calculated by the area normalization method. The area of each impurity peak is expressed as a percentage of the total peak area.

Table 4: Example Data for Purity Analysis

Peak No.Retention Time (min)Peak Area% Area
14.515,0000.15
28.2 (Main Peak)9,950,00099.50
310.125,0000.25
412.310,0000.10
Total 10,000,000 100.00

Table 5: Summary of Forced Degradation Results

Stress Condition% DegradationNo. of Degradation Peaks
Acid Hydrolysis ~15%2
Base Hydrolysis ~20%3
Oxidative ~10%1
Thermal ~5%1
Photolytic ~8%2

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis cluster_forced_degradation Forced Degradation (Stability Indicating) prep_std Prepare Standard Solution (0.1 mg/mL) sst System Suitability Test (5 injections of Standard) prep_std->sst prep_sample Prepare Sample Solution (0.5 mg/mL) analysis Inject Blank, Standard, and Sample Solutions prep_sample->analysis sst->analysis If SST passes integration Peak Integration and Identification analysis->integration calculation Purity Calculation (% Area Normalization) integration->calculation report Generate Final Report calculation->report stress Apply Stress Conditions (Acid, Base, Peroxide, Heat, Light) degradation_analysis Analyze Stressed Samples by HPLC stress->degradation_analysis peak_purity Assess Peak Purity of Main Compound degradation_analysis->peak_purity peak_purity->report Confirms method is stability-indicating

Caption: Experimental workflow for HPLC purity analysis.

Conclusion

The described RP-HPLC method is suitable for the purity analysis of this compound. The method is simple, and the forced degradation studies demonstrate its stability-indicating capability, making it a valuable tool for quality control in pharmaceutical development. The method should be fully validated according to ICH guidelines before its implementation in a regulated environment.

References

Application Notes: (5-Chloro-2-methyl-1H-indol-3-yl)-acetic acid in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The indole nucleus is a prominent scaffold in a multitude of clinically approved drugs and natural products.[1] The incorporation of a chloro-substituent at the 5-position of the indole ring has been shown to enhance the anticancer properties of these molecules.[2] While specific research on (5-Chloro-2-methyl-1H-indol-3-yl)-acetic acid is still emerging, its derivatives have demonstrated significant promise in oncology, particularly as inhibitors of key signaling pathways implicated in cancer progression.[3] This document provides an overview of the applications of the 5-chloro-indole scaffold in cancer research, including potential mechanisms of action, quantitative data from related compounds, and detailed experimental protocols for their evaluation.

Mechanism of Action

Derivatives of 5-chloro-indole have been shown to exert their anticancer effects through various mechanisms, primarily by targeting critical signaling pathways that are often dysregulated in cancer.

  • EGFR and BRAF Kinase Inhibition : A significant body of research has focused on 5-chloro-indole derivatives as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) and the BRAF kinase, both of which are pivotal in promoting tumor growth and survival.[4][5] Mutations that lead to the over-activation of EGFR and BRAF are common in several malignancies, making them crucial targets for anticancer drug development.[4][6] Certain 5-chloro-indole derivatives have shown high efficacy against mutant forms of these kinases, such as EGFRT790M, which is associated with resistance to some targeted therapies.[4][5]

  • WNT/β-catenin Pathway Inhibition : The WNT/β-catenin signaling pathway is another critical regulator of cellular functions whose dysregulation is linked to cancer proliferation.[7] Some 5-chloro-indole-2-carboxamide derivatives have been identified as inhibitors of Dishevelled 1 (DVL1), a key protein in the WNT pathway. By inhibiting the interaction of DVL1 with its receptor, these compounds can turn off the aberrant activation of the WNT pathway, leading to anticancer activity, particularly in WNT-dependent cancers like certain types of colon cancer.[7]

  • Induction of Apoptosis : Several potent 5-chloro-indole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. This is often mediated through the activation of caspases, which are key executioner proteins in the apoptotic cascade. For instance, treatment with these compounds has been shown to significantly increase the levels of caspase-3, a critical downstream effector in apoptosis.[8]

Visualized Signaling Pathways

Below are diagrams illustrating the signaling pathways commonly targeted by 5-chloro-indole derivatives.

EGFR_BRAF_Pathway EGFR/BRAF Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation GrowthFactor Growth Factor GrowthFactor->EGFR Inhibitor 5-Chloro-Indole Derivatives Inhibitor->EGFR Inhibitor->BRAF

EGFR/BRAF signaling pathway and inhibitor targets.

WNT_Pathway WNT/β-catenin Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FZD Frizzled (FZD) DVL Dishevelled (DVL) FZD->DVL DestructionComplex Destruction Complex DVL->DestructionComplex BetaCatenin_cyto β-catenin DestructionComplex->BetaCatenin_cyto degradation BetaCatenin_nuc β-catenin BetaCatenin_cyto->BetaCatenin_nuc TCFLEF TCF/LEF BetaCatenin_nuc->TCFLEF TargetGenes Target Gene Expression TCFLEF->TargetGenes Proliferation Cell Proliferation TargetGenes->Proliferation WNT WNT WNT->FZD Inhibitor 5-Chloro-Indole Derivatives Inhibitor->DVL

WNT/β-catenin pathway and DVL inhibition.

Quantitative Data Summary

The following tables summarize the in vitro activity of various 5-chloro-indole derivatives against different cancer cell lines and protein kinases.

Table 1: Antiproliferative Activity (GI50) of 5-Chloro-Indole Derivatives

Compound Class Cancer Cell Line GI50 (nM) Reference
Indole-2-carboxylate (3e) Mean of 4 cell lines* 29 [4]
Indole-2-carboxylate (3b) Mean of 4 cell lines* 31 [4]
Indole-2-carboxylate (3a) Mean of 4 cell lines* 35 [4]
Indole-2-carboxamide (5f) Mean of 4 cell lines** 29 [8]
Indole-2-carboxamide (5g) Mean of 4 cell lines** 31 [8]

| Erlotinib (Reference) | Mean of 4 cell lines* | 33 |[4] |

  • Panc-1 (pancreatic), MCF-7 (breast), HT-29 (colon), A-549 (epithelial)[4] ** **A-549 (epithelial), MCF-7 (breast), Panc-1 (pancreatic), HT-29 (colon)*[8]

Table 2: Kinase Inhibitory Activity (IC50) of 5-Chloro-Indole-2-Carboxylates

Compound Target Kinase IC50 (nM) Reference
3e EGFR 68 [4]
3a EGFR 89 [4]
3b EGFR 80 [4]

| Erlotinib (Reference) | EGFR | 80 |[4] |

Table 3: DVL1 Binding and WNT Pathway Inhibition (EC50)

Compound Assay EC50 (µM) Reference
(S)-1 DVL1 Binding Inhibition 0.49 ± 0.11 [7]
(S)-1 HCT116 Cell Growth Inhibition 7.1 ± 0.6 [7]
(R)-1 DVL1 Binding Inhibition > 10 [7]

| (R)-1 | HCT116 Cell Growth Inhibition | 28.3 ± 1.2 |[7] |

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the anticancer potential of 5-chloro-indole derivatives.

Antiproliferative MTT Assay

This colorimetric assay is widely used to assess cell viability and determine the half-maximal inhibitory concentration (IC50) of test compounds.[2]

Protocol:

  • Cell Seeding : Seed cancer cell lines (e.g., Panc-1, MCF-7, A-549) into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[2][4]

  • Compound Treatment : Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.[1] Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with vehicle (DMSO) as a negative control and a known cytotoxic agent as a positive control.[1]

  • Incubation : Incubate the plates for 48-72 hours at 37°C and 5% CO₂.[1]

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[1]

  • Formazan Solubilization : Carefully remove the medium containing MTT and add 150 µL of a solubilization buffer (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement : Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1]

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50 or IC50 value using appropriate software (e.g., GraphPad Prism).[4]

EGFR Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of the EGFR tyrosine kinase.

Protocol:

  • Reagents : Prepare a reaction buffer, EGFR enzyme, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and ATP.

  • Reaction Setup : In a 96-well plate, add the reaction buffer, the test compound at various concentrations, and the EGFR enzyme. Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.

  • Initiate Reaction : Add the substrate and ATP to initiate the kinase reaction. Incubate at 37°C for a specified time (e.g., 30-60 minutes).

  • Detection : Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as ELISA-based assays with anti-phosphotyrosine antibodies or luminescence-based assays that measure the amount of ATP remaining.

  • Data Analysis : Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Caspase-3 Assay

This assay quantifies the activity of caspase-3, a key marker of apoptosis.

Protocol:

  • Cell Treatment : Seed cancer cells (e.g., Panc-1) in plates and treat them with the test compounds (e.g., at their GI50 concentrations) for a specified period (e.g., 24-48 hours). Include untreated cells as a negative control and a known apoptosis inducer (e.g., staurosporine) as a positive control.[8]

  • Cell Lysis : After treatment, harvest the cells and lyse them using a specific lysis buffer to release the cellular contents, including caspases.

  • Assay Reaction : Use a commercially available caspase-3 colorimetric or fluorometric assay kit. Add the cell lysate to a reaction buffer containing a caspase-3 substrate (e.g., DEVD-pNA).

  • Incubation : Incubate the mixture at 37°C for 1-2 hours, allowing the active caspase-3 to cleave the substrate.

  • Measurement : Measure the signal (color or fluorescence) using a microplate reader. The signal intensity is directly proportional to the caspase-3 activity.

  • Data Analysis : Quantify the caspase-3 activity, often expressed as pg/mL or as a fold-change relative to the untreated control.[8]

Experimental Workflow Visualization

experimental_workflow General Workflow for Anticancer Evaluation cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis Synthesis Synthesis of 5-Chloro-Indole Derivatives Purification Purification & Characterization Synthesis->Purification MTT Antiproliferative Assay (MTT) Purification->MTT Kinase Kinase Inhibition Assays (e.g., EGFR, BRAF) MTT->Kinase If active Apoptosis Mechanism of Action Studies (e.g., Caspase Assay) Kinase->Apoptosis Data Determine IC50/GI50 Values & Analyze Mechanisms Apoptosis->Data Lead Lead Compound Identification Data->Lead

Workflow for synthesis and in vitro evaluation.

References

Application Notes and Protocols for the Preparation of a Stock Solution of (5-Chloro-2-methyl-1H-indol-3-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Chloro-2-methyl-1H-indol-3-yl)-acetic acid is a synthetic auxin, a class of plant hormones that play a crucial role in various growth and developmental processes. In drug development, indole-containing compounds are of significant interest due to their diverse pharmacological activities. Accurate and reproducible experimental results rely on the correct preparation of stock solutions. This document provides a detailed protocol for the preparation of a stock solution of this compound, including necessary materials, safety precautions, and a quantitative summary.

Data Presentation

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

PropertyValueSource
Molecular Formula C₁₁H₁₀ClNO₂[1]
Molecular Weight 223.66 g/mol [1]
Appearance Solid (likely off-white to light brown powder)[2]
Purity >95% (typical)[1]
Storage Temperature 2-8 °C, protect from light

Experimental Protocol

This protocol details the preparation of a 10 mM stock solution of this compound. The chosen solvent is Dimethyl Sulfoxide (DMSO) due to the poor aqueous solubility of many indole acetic acid derivatives.[2][3]

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Sterile, amber microcentrifuge tubes or vials

  • Analytical balance

  • Spatula

  • Vortex mixer

  • Pipettors and sterile pipette tips

Equipment:

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves

  • Fume hood

Procedure:

  • Pre-weighing Preparation: Before handling the compound, ensure that all necessary personal protective equipment is worn. All weighing and initial dissolution steps should be performed in a certified fume hood to avoid inhalation of the powder.[4]

  • Weighing the Compound: Carefully weigh out 2.24 mg of this compound on an analytical balance. This will be sufficient to prepare 1 mL of a 10 mM stock solution.

  • Dissolution:

    • Transfer the weighed powder into a sterile, amber microcentrifuge tube. The use of amber tubes is recommended to protect the compound from light, as indole derivatives can be light-sensitive.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Cap the tube securely and vortex thoroughly until the solid is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary, but avoid excessive heat.[2]

  • Storage:

    • Once fully dissolved, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[2][3] Properly label each aliquot with the compound name, concentration, date of preparation, and solvent.

Safety Precautions:

  • Based on data for similar compounds, this compound may be harmful if swallowed and can cause skin, eye, and respiratory irritation.[4]

  • Always handle the solid powder and concentrated stock solution within a fume hood.[4]

  • Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4]

  • In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.

  • Dispose of waste materials according to institutional and local regulations for chemical waste.[4]

Visualization

The following diagram illustrates the experimental workflow for the preparation of the stock solution.

G cluster_prep Preparation cluster_protocol Protocol cluster_storage Storage PPE Don PPE FumeHood Work in Fume Hood Weigh Weigh 2.24 mg of Compound FumeHood->Weigh Transfer Transfer to Amber Tube Weigh->Transfer AddSolvent Add 1 mL DMSO Transfer->AddSolvent Dissolve Vortex to Dissolve AddSolvent->Dissolve Aliquot Aliquot into Vials Dissolve->Aliquot Store Store at -20°C / -80°C Aliquot->Store

Caption: Workflow for preparing a stock solution.

References

Application Notes and Protocols for Studying Protein Binding of (5-Chloro-2-methyl-1H-indol-3-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for several key techniques used to characterize the interaction between the small molecule (5-Chloro-2-methyl-1H-indol-3-yl)-acetic acid and its protein targets. The methodologies described are fundamental in drug discovery and development for determining binding affinity, kinetics, and thermodynamics, as well as for identifying unknown protein binders.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful technique for the quantitative study of biomolecular interactions.[1][2] It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment without the need for labeling or immobilization.[3][4][5] This method is considered a gold standard for characterizing the thermodynamics of protein-ligand interactions.[6]

Experimental Protocol

1. Sample Preparation:

  • Protein: Dialyze the purified target protein extensively against the chosen experimental buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4). The final protein concentration should be accurately determined. A common starting concentration is around 10-50 µM.[3]

  • This compound (Ligand): Dissolve the compound in the same dialysis buffer used for the protein to a final concentration approximately 10-20 times that of the protein concentration (e.g., 100-500 µM). Ensure complete dissolution; a small amount of a co-solvent like DMSO can be used, but the same concentration must be present in the protein solution to avoid artifacts.

  • Degassing: Thoroughly degas both the protein and ligand solutions immediately before the experiment to prevent the formation of air bubbles in the calorimeter cell.

2. ITC Experiment Setup:

  • Instrument: Use a high-sensitivity isothermal titration calorimeter.

  • Cell and Syringe Loading: Carefully load the protein solution into the sample cell and the ligand solution into the injection syringe, avoiding the introduction of air bubbles.[3]

  • Experimental Parameters:

    • Temperature: Set the desired experimental temperature (e.g., 25°C).

    • Stirring Speed: Set a constant stirring speed (e.g., 750 rpm) to ensure rapid mixing.

    • Injection Volume: Typically 1-2 µL for the initial injection (often discarded in analysis) followed by 20-30 injections of 2-3 µL.

    • Injection Spacing: Allow sufficient time between injections (e.g., 150-180 seconds) for the signal to return to baseline.

3. Data Acquisition and Analysis:

  • Titration: Initiate the titration experiment, where the ligand is injected into the protein solution.

  • Control Experiment: Perform a control titration by injecting the ligand into the buffer alone to determine the heat of dilution.

  • Data Processing: Subtract the heat of dilution from the experimental data.

  • Binding Isotherm: Integrate the heat change after each injection and plot it against the molar ratio of ligand to protein to generate a binding isotherm.

  • Model Fitting: Fit the resulting isotherm to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters (Kd, n, ΔH, and ΔS).[3]

Data Presentation
ParameterValue
Binding Affinity (Kd) [Example: 5.2 µM]
Stoichiometry (n) [Example: 0.98]
Enthalpy (ΔH) [Example: -8.5 kcal/mol]
Entropy (ΔS) [Example: 4.2 cal/mol·K]

Experimental Workflow

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis p_prep Protein Purification & Dialysis degas Degas Protein & Ligand Solutions p_prep->degas l_prep Ligand Dissolution in Buffer l_prep->degas load_cell Load Protein into Sample Cell degas->load_cell load_syringe Load Ligand into Syringe degas->load_syringe control_titration Control: Ligand into Buffer degas->control_titration titration Titrate Ligand into Protein load_cell->titration load_syringe->titration integrate Integrate Raw Heat Data titration->integrate subtract Subtract Heat of Dilution control_titration->subtract integrate->subtract isotherm Generate Binding Isotherm subtract->isotherm fit Fit Data to Binding Model isotherm->fit results Determine Kd, n, ΔH, ΔS fit->results

Caption: Workflow for Isothermal Titration Calorimetry.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free optical technique for real-time monitoring of biomolecular interactions.[7][8] It is widely used to determine the kinetics (association rate constant, kon, and dissociation rate constant, koff) and affinity (Kd) of protein-small molecule interactions.[9][10] In a typical SPR experiment, one molecule (the ligand, in this case, the protein) is immobilized on a sensor chip, and the other (the analyte, the small molecule) is flowed over the surface.[7]

Experimental Protocol

1. Sensor Chip Preparation and Protein Immobilization:

  • Chip Selection: Choose a suitable sensor chip (e.g., a CM5 chip for amine coupling).

  • Surface Activation: Activate the carboxymethylated dextran surface with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Protein Immobilization: Inject the purified target protein (in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface. The protein will be covalently coupled to the chip via its primary amine groups.

  • Deactivation: Inject ethanolamine to deactivate any remaining active esters on the surface.

  • Reference Surface: Create a reference flow cell by performing the activation and deactivation steps without protein immobilization.

2. SPR Binding Assay:

  • Running Buffer: Use a suitable running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4). The buffer may be supplemented with a small percentage of DMSO if the compound has limited solubility, ensuring it is consistent across all samples.[9]

  • Analyte Preparation: Prepare a series of dilutions of this compound in the running buffer. A typical concentration range would span from 0.1 to 10 times the expected Kd.

  • Binding Measurement:

    • Association: Inject the different concentrations of the small molecule over the immobilized protein and reference surfaces for a defined period to monitor the association phase.

    • Dissociation: After the association phase, flow running buffer over the surfaces to monitor the dissociation of the complex.

  • Regeneration: If necessary, inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove any remaining bound analyte before the next injection.

3. Data Analysis:

  • Reference Subtraction: Subtract the signal from the reference flow cell from the signal of the active flow cell to correct for bulk refractive index changes and non-specific binding.

  • Kinetic Analysis: Fit the association and dissociation curves (sensorgrams) to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the kon and koff values.

  • Affinity Determination: Calculate the equilibrium dissociation constant (Kd) from the ratio of the rate constants (Kd = koff / kon). Alternatively, for steady-state analysis, plot the response at equilibrium against the analyte concentration and fit to a saturation binding model.

Data Presentation
ParameterValue
Association Rate (kon) [Example: 1.5 x 104 M-1s-1]
Dissociation Rate (koff) [Example: 7.8 x 10-2 s-1]
Dissociation Constant (Kd) [Example: 5.2 µM]

Experimental Workflow

SPR_Workflow cluster_prep Immobilization cluster_assay Binding Assay cluster_analysis Data Analysis activate Activate Sensor Chip (EDC/NHS) immobilize Immobilize Protein on Chip activate->immobilize deactivate Deactivate Surface (Ethanolamine) immobilize->deactivate prep_analyte Prepare Analyte Dilutions deactivate->prep_analyte association Inject Analyte (Association) prep_analyte->association dissociation Flow Buffer (Dissociation) association->dissociation regenerate Regenerate Chip Surface dissociation->regenerate subtract Reference Surface Subtraction dissociation->subtract regenerate->association fit Fit Sensorgrams to Kinetic Model subtract->fit results Determine kon, koff, Kd fit->results

Caption: Workflow for Surface Plasmon Resonance.

Equilibrium Dialysis

Equilibrium Dialysis is a "gold standard" method for determining the fraction of a drug that is bound to plasma proteins.[11][12] The technique involves separating a protein solution containing the ligand from a buffer solution by a semipermeable membrane.[13][14] The membrane allows the small ligand to pass through but retains the larger protein. At equilibrium, the concentration of the free ligand is the same on both sides of the membrane, allowing for the calculation of the bound and unbound fractions.[15][16]

Experimental Protocol

1. Apparatus and Materials:

  • Dialysis Unit: Use a multi-well equilibrium dialysis plate (e.g., a 96-well plate) with individual dialysis cells separated by a semipermeable membrane (typically with a molecular weight cutoff of 5-10 kDa).[11]

  • Plasma/Protein Solution: Use either purified protein (e.g., human serum albumin) or whole plasma from the desired species.

  • Buffer: Prepare an isotonic buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Test Compound: Prepare a stock solution of this compound.

2. Dialysis Setup:

  • Spiking the Protein Solution: Spike the plasma or protein solution with the test compound to a final concentration (e.g., 1-10 µM).

  • Loading the Dialysis Plate:

    • Add the spiked protein solution to one chamber of the dialysis cell (the plasma chamber).

    • Add an equal volume of the isotonic buffer to the other chamber (the buffer chamber).

  • Incubation: Seal the plate and incubate at 37°C on an orbital shaker. The incubation time should be sufficient to reach equilibrium (typically 4-24 hours).[15]

3. Sample Analysis:

  • Sampling: After incubation, carefully collect aliquots from both the plasma and buffer chambers.

  • Matrix Matching: For the plasma sample, precipitate the proteins (e.g., with an equal volume of cold acetonitrile). For the buffer sample, add an equal volume of blank plasma to match the matrix.

  • Quantification: Analyze the concentration of the compound in the processed samples from both chambers using a sensitive analytical method, such as LC-MS/MS.

4. Data Calculation:

  • Fraction Unbound (fu): Calculate the fraction of the compound that is not bound to protein using the following formula:

    • fu = Cbuffer / Cplasma

    • Where Cbuffer is the compound concentration in the buffer chamber at equilibrium, and Cplasma is the total compound concentration in the plasma chamber at equilibrium.

  • Percent Bound (%PB): Calculate the percentage of the compound bound to protein:

    • %PB = (1 - fu) * 100

Data Presentation
ParameterValue
Test Concentration [Example: 5 µM]
Concentration in Buffer (Cbuffer) [Example: 1.2 µM]
Concentration in Plasma (Cplasma) [Example: 4.9 µM]
Fraction Unbound (fu) [Example: 0.24]
Percent Bound (%PB) [Example: 76%]

Experimental Workflow

ED_Workflow cluster_prep Setup cluster_incubation Equilibration cluster_analysis Analysis spike Spike Protein/Plasma with Ligand load_plasma Load Spiked Plasma into Chamber A spike->load_plasma incubate Incubate at 37°C until Equilibrium load_plasma->incubate load_buffer Load Buffer into Chamber B load_buffer->incubate sample Collect Aliquots from Both Chambers incubate->sample quantify Quantify Ligand Concentration (LC-MS/MS) sample->quantify calculate Calculate fu and % Bound quantify->calculate

Caption: Workflow for Equilibrium Dialysis.

Affinity Chromatography for Target Identification

Affinity chromatography is a powerful technique used to identify and isolate protein targets that bind to a specific small molecule.[17][18] The method involves immobilizing the small molecule (the "bait") on a solid support and then passing a complex protein mixture (e.g., a cell lysate) over this support.[19] Proteins that bind to the small molecule are retained, while non-binding proteins are washed away. The bound proteins can then be eluted and identified by mass spectrometry.[20][21]

Experimental Protocol

1. Preparation of the Affinity Matrix:

  • Ligand Immobilization: Covalently couple this compound to a solid support (e.g., agarose beads) that has been activated with a suitable chemistry (e.g., NHS-activated or epoxy-activated). A linker arm may be necessary to ensure the binding site of the molecule is accessible.

  • Control Matrix: Prepare a control matrix by deactivating the beads without coupling the ligand. This is crucial for identifying non-specific binders.

  • Washing and Blocking: Thoroughly wash the affinity and control matrices to remove any unreacted compound and block any remaining active sites.

2. Protein Extraction:

  • Cell Lysis: Prepare a cell or tissue lysate under non-denaturing conditions using a suitable lysis buffer (e.g., containing Tris-HCl, NaCl, and protease inhibitors).

  • Clarification: Centrifuge the lysate at high speed to remove cellular debris and collect the soluble protein fraction.

3. Affinity Pull-Down:

  • Incubation: Incubate the clarified cell lysate with both the affinity matrix and the control matrix in parallel (e.g., for 2-4 hours at 4°C with gentle rotation).

  • Washing: Wash the beads extensively with the lysis buffer (with potentially increasing stringency, e.g., by adding low concentrations of salt or detergent) to remove non-specifically bound proteins.

4. Elution and Protein Identification:

  • Elution: Elute the specifically bound proteins from the affinity matrix. This can be done by:

    • Competitive Elution: Using a high concentration of the free ligand.

    • Non-Specific Elution: Using a low pH buffer or a denaturing solution (e.g., SDS-PAGE loading buffer).

  • Protein Separation: Separate the eluted proteins by SDS-PAGE and visualize them using a sensitive protein stain (e.g., silver stain or Coomassie blue).

  • Identification: Excise the protein bands that are present in the affinity pull-down but absent or significantly reduced in the control. Identify the proteins using mass spectrometry (e.g., LC-MS/MS) after in-gel digestion.

Data Presentation
Band IDProtein NameGene NameMascot ScoreSequence Coverage (%)
1[Example: Carbonic Anhydrase 2][Example: CA2][Example: 450][Example: 35]
2[Example: Aldehyde Dehydrogenase][Example: ALDH1A1][Example: 380][Example: 28]

Experimental Workflow

AC_Workflow cluster_prep Preparation cluster_pulldown Affinity Pull-Down cluster_analysis Identification immobilize Immobilize Ligand on Beads incubate Incubate Lysate with Beads immobilize->incubate prepare_lysate Prepare Cell Lysate prepare_lysate->incubate wash Wash Beads to Remove Non-binders incubate->wash elute Elute Bound Proteins wash->elute sds_page Separate Proteins by SDS-PAGE elute->sds_page excise Excise Specific Bands sds_page->excise mass_spec Identify Proteins by Mass Spectrometry excise->mass_spec

Caption: Workflow for Affinity Chromatography.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (5-Chloro-2-methyl-1H-indol-3-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield and purity of (5-Chloro-2-methyl-1H-indol-3-yl)-acetic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most prevalent and versatile method is the Fischer indole synthesis.[1] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed in situ from the reaction of 4-chlorophenylhydrazine and ethyl levulinate. The resulting ethyl ester is then hydrolyzed to the final carboxylic acid product.

Q2: What are the key starting materials for this synthesis?

A2: The primary starting materials are 4-chlorophenylhydrazine (or its hydrochloride salt) and ethyl levulinate.[1]

Q3: What types of acid catalysts are effective for the Fischer indole synthesis step?

A3: A range of Brønsted and Lewis acids can be used as catalysts. Common choices include polyphosphoric acid (PPA), sulfuric acid (H₂SO₄), hydrochloric acid (HCl), p-toluenesulfonic acid (PTSA), and zinc chloride (ZnCl₂).[1] The selection of the catalyst can significantly influence the reaction rate and overall yield.

Q4: What are the typical reaction conditions for the cyclization?

A4: The Fischer indole synthesis is generally conducted at elevated temperatures, typically ranging from 80°C to 120°C.[1] The optimal temperature and reaction time depend on the specific catalyst and solvent used. Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).

Q5: What are the common side reactions that can lower the yield of the desired product?

A5: The main competing side reaction is the cleavage of the N-N bond in the hydrazone intermediate, which can lead to the formation of 4-chloroaniline and other byproducts.[1] Additionally, with unsymmetrical ketones like ethyl levulinate, there is a possibility of forming regioisomers, although the desired 2,3-disubstituted indole is generally favored.[2] Under harsh conditions, dehalogenation to yield the corresponding indole without the chloro substituent can also occur.[2]

Q6: How can the final product, this compound, be purified?

A6: After hydrolysis of the ethyl ester, the crude carboxylic acid is typically purified by recrystallization. A common solvent system for recrystallization is an ethanol/water mixture.[1] If significant impurities are present, column chromatography on silica gel may be necessary before the final recrystallization.

Troubleshooting Guides

Problem 1: Low Yield of Ethyl (5-chloro-2-methyl-1H-indol-3-yl)acetate
Possible Cause Suggested Solution
Impure Starting Materials Verify the purity of 4-chlorophenylhydrazine and ethyl levulinate using techniques like NMR or melting point analysis. Purify if necessary (e.g., recrystallization of the hydrazine salt).
Suboptimal Acid Catalyst or Concentration The choice and amount of acid catalyst are critical.[2] Screen different Brønsted acids (e.g., H₂SO₄, PPA) and Lewis acids (e.g., ZnCl₂). Optimize the concentration of the selected catalyst through small-scale trial reactions.
Inappropriate Reaction Temperature or Time The reaction often requires elevated temperatures to proceed efficiently.[3] Gradually increase the reaction temperature while monitoring the reaction by TLC to avoid decomposition. Ensure the reaction is allowed to proceed to completion.
Decomposition of Hydrazone Intermediate The hydrazone intermediate may be unstable under harsh acidic conditions.[2] Consider a one-pot procedure where the hydrazone is formed in situ and immediately cyclized without isolation. Running the reaction at a lower temperature for a longer duration might also be beneficial.
Oxidation of the Indole Product Indoles can be susceptible to oxidation, especially at high temperatures in the presence of air.[1] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize this.
Problem 2: Incomplete Hydrolysis of the Ethyl Ester
Possible Cause Suggested Solution
Insufficient Base or Reaction Time The hydrolysis of the ester to the carboxylic acid requires basic conditions. Increase the concentration of the base (e.g., NaOH or KOH) or prolong the reaction time. Monitor the reaction by TLC until all the starting ester has been consumed.
Low Solubility of the Ester The ethyl ester may have limited solubility in a purely aqueous basic solution. Use a co-solvent such as ethanol or THF to improve solubility and facilitate the hydrolysis.
Degradation of the Indole Ring The indole nucleus can be sensitive to harsh basic conditions, especially at elevated temperatures.[3] Use milder conditions, such as lithium hydroxide (LiOH) in a THF/water mixture at room temperature, if degradation is observed.
Problem 3: Difficulty in Purifying the Final Product
Possible Cause Suggested Solution
Presence of Tarry Byproducts Tar-like byproducts can form under strong acid and high-temperature conditions. Consider milder reaction conditions or a different acid catalyst. A preliminary filtration through a plug of silica gel can help remove baseline impurities before final purification.
Co-elution of Impurities during Chromatography Optimize the solvent system for column chromatography. A gradient elution from a non-polar eluent (e.g., hexanes) to a more polar eluent (e.g., ethyl acetate) is often effective.
Inefficient Recrystallization The choice of solvent for recrystallization is crucial. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find the optimal conditions for obtaining pure crystals.

Data Presentation

Table 1: Illustrative Yields of a Structurally Similar Indole (5-chloro-3-ethyl-2-methyl-1H-indole) with Different Catalysts.

These values are based on typical outcomes for Fischer indole syntheses of structurally similar compounds and should be used as a guide for catalyst screening.[1]

CatalystSolventTemperature (°C)Illustrative Yield (%)
Zinc Chloride (ZnCl₂)Ethanol10075-85
Polyphosphoric Acid (PPA)None12080-90
Sulfuric Acid (H₂SO₄)Ethanol8065-75
p-Toluenesulfonic Acid (PTSA)Toluene11070-80
Acetic AcidAcetic Acid11860-70

Experimental Protocols

Protocol 1: Synthesis of Ethyl (5-chloro-2-methyl-1H-indol-3-yl)acetate (Fischer Indole Synthesis)

This protocol is a general guideline adapted from the synthesis of a similar compound and may require optimization.[1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 4-chlorophenylhydrazine hydrochloride (1 equivalent) and the chosen acid catalyst (e.g., zinc chloride, 1.5 equivalents).

  • Addition of Reagents: Add a suitable solvent (e.g., ethanol) to the flask. While stirring, add ethyl levulinate (1.1 equivalents) dropwise to the mixture.

  • Reaction: Heat the reaction mixture to reflux (the specific temperature will depend on the solvent) and maintain it for several hours. Monitor the progress of the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If using a Lewis acid like ZnCl₂, quench the reaction by carefully adding water. If a Brønsted acid was used, neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) three times. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexanes/ethyl acetate gradient as the eluent to yield pure ethyl (5-chloro-2-methyl-1H-indol-3-yl)acetate.

Protocol 2: Hydrolysis to this compound

This is a general procedure for ester hydrolysis.

  • Reaction Setup: Dissolve the ethyl (5-chloro-2-methyl-1H-indol-3-yl)acetate (1 equivalent) in a mixture of ethanol and water.

  • Addition of Base: Add an excess of a base, such as sodium hydroxide or potassium hydroxide (e.g., 3-5 equivalents), to the solution.

  • Reaction: Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC until the starting material is no longer visible.

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water.

  • Acidification: Cool the aqueous solution in an ice bath and acidify to a pH of approximately 2-3 by the slow addition of a strong acid (e.g., 1M HCl). A precipitate should form.

  • Isolation and Purification: Collect the solid precipitate by filtration, wash it thoroughly with cold water, and dry it under vacuum. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizations

experimental_workflow cluster_synthesis Synthesis of Ethyl Ester cluster_hydrolysis Hydrolysis to Acetic Acid start Starting Materials: 4-chlorophenylhydrazine HCl Ethyl levulinate reaction Fischer Indole Synthesis - Acid Catalyst (e.g., ZnCl2) - Solvent (e.g., Ethanol) - Reflux start->reaction 1. workup Work-up - Neutralization/Quenching - Extraction reaction->workup 2. purification_ester Purification (Column Chromatography) workup->purification_ester 3. product_ester Ethyl (5-chloro-2-methyl-1H-indol-3-yl)acetate purification_ester->product_ester 4. start_hydrolysis Ethyl Ester Product hydrolysis Base Hydrolysis - Base (e.g., NaOH) - Solvent (e.g., EtOH/H2O) - Reflux start_hydrolysis->hydrolysis 5. acidification Acidification (e.g., 1M HCl) hydrolysis->acidification 6. isolation Isolation & Purification (Filtration & Recrystallization) acidification->isolation 7. final_product This compound isolation->final_product 8.

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps low_yield Low Product Yield impure_reagents Impure Starting Materials low_yield->impure_reagents bad_conditions Suboptimal Reaction Conditions (Catalyst, Temp, Time) low_yield->bad_conditions side_reactions Significant Side Reactions (N-N Cleavage, etc.) low_yield->side_reactions loss_workup Loss During Work-up/ Purification low_yield->loss_workup verify_purity Verify Purity of Reagents impure_reagents->verify_purity optimize_conditions Screen Catalysts, Solvents, and Temperatures bad_conditions->optimize_conditions inert_atmosphere Use Inert Atmosphere side_reactions->inert_atmosphere optimize_purification Optimize Chromatography and Recrystallization loss_workup->optimize_purification

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Synthesis of (5-Chloro-2-methyl-1H-indol-3-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of (5-Chloro-2-methyl-1H-indol-3-yl)-acetic acid.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for preparing this compound?

A common and versatile method involves a two-step process:

  • Formation of the indole ring: The 5-chloro-2-methyl-1H-indole core is typically synthesized via the Fischer indole synthesis.[1] This involves the acid-catalyzed reaction of 4-chlorophenylhydrazine with a suitable carbonyl compound, in this case, a precursor to the 2-methyl group like acetone or a related ketone.

  • Introduction of the acetic acid side chain: The acetic acid moiety is then introduced at the 3-position of the indole ring. A common method for this is the reaction of the pre-formed indole with glyoxylic acid or a derivative.

An alternative approach is the Japp-Klingemann reaction to form a hydrazone intermediate which then undergoes Fischer indole cyclization to directly form a precursor to the final product.[2][3]

Q2: What are the critical parameters to control during the Fischer indole synthesis step?

The Fischer indole synthesis is sensitive to several factors:

  • Acid Catalyst: The choice and concentration of the acid catalyst (e.g., H₂SO₄, HCl, polyphosphoric acid, or Lewis acids like ZnCl₂) are crucial for the reaction's success.[1][4]

  • Temperature: The reaction often requires elevated temperatures, but excessive heat can lead to degradation of the starting materials or the product.[4][5]

  • Purity of Starting Materials: Impurities in the 4-chlorophenylhydrazine or the ketone can lead to the formation of side products and lower yields.[4]

Q3: I am observing a low yield in my synthesis. What are the likely causes?

Low yields can be attributed to several factors:

  • Incomplete reaction: The reaction may not have gone to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is recommended.

  • Side reactions: Competing side reactions, such as the formation of regioisomers or aldol condensation byproducts, can consume starting materials.[4]

  • Product degradation: The indole nucleus can be sensitive to harsh acidic or basic conditions, especially at high temperatures.[5]

  • Suboptimal work-up and purification: The product may be lost during extraction or purification steps.

Q4: How can I purify the final product, this compound?

Purification is typically achieved through recrystallization from a suitable solvent system. If significant impurities are present, column chromatography on silica gel may be necessary before recrystallization. Solid-phase extraction (SPE) can also be a useful technique for purifying indole-3-acetic acid derivatives.[6]

Troubleshooting Guides

Issue 1: Low or No Product Formation
Possible Cause Troubleshooting Suggestion
Incorrect acid catalyst or concentration Screen different Brønsted acids (e.g., H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂). Optimize the concentration of the chosen acid.[5]
Suboptimal reaction temperature Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS to avoid decomposition.[5]
Impure starting materials Ensure the purity of 4-chlorophenylhydrazine and the ketone precursor through appropriate purification methods (e.g., recrystallization, distillation) and verify their identity and purity by NMR or melting point.[4]
Steric hindrance If using a bulky ketone, steric hindrance can impede the reaction. Consider using a less sterically hindered precursor if possible.
Issue 2: Presence of Significant Impurities in the Crude Product
Possible Cause Troubleshooting Suggestion
Formation of regioisomers The use of unsymmetrical ketones in the Fischer indole synthesis can lead to the formation of isomeric indole products. The choice of acid catalyst can influence the regioselectivity. Careful analysis of the product mixture by NMR or HPLC is necessary to identify and separate the isomers.[5]
Aldol condensation byproducts Enolizable aldehydes and ketones can undergo aldol condensation as a side reaction. Optimizing reaction conditions (e.g., temperature, reaction time) can minimize the formation of these byproducts.[4]
Oxidative side reactions Indoles can be susceptible to oxidation, leading to colored impurities. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidative decomposition.[4]
Incomplete hydrolysis of an ester precursor If the acetic acid side chain is introduced via an ester, incomplete hydrolysis will result in the corresponding ester impurity. Ensure sufficient reaction time and appropriate basic conditions for complete hydrolysis.

Data Presentation: Common Impurities

The following table summarizes common impurities that may be encountered during the synthesis of this compound, along with their potential sources.

Impurity Name Structure Typical Source Analytical Detection Method
4-ChlorophenylhydrazineC₆H₇ClN₂Unreacted starting material from the Fischer indole synthesis.HPLC, GC-MS
Regioisomeric IndoleC₁₁H₁₀ClNO₂Formed during the Fischer indole synthesis if an unsymmetrical ketone is used or if cyclization occurs at a different position.HPLC, ¹H NMR
Aldol Condensation ProductVariesSide reaction of the ketone starting material in the Fischer indole synthesis.HPLC, MS
This compound ethyl esterC₁₃H₁₄ClNO₂Incomplete hydrolysis if the synthesis proceeds through an ester intermediate.HPLC, ¹H NMR, MS
Oxidized Indole SpeciesVariesOxidation of the indole ring during synthesis or work-up.HPLC, UV-Vis

Experimental Protocols

Protocol 1: Synthesis of 5-Chloro-2-methyl-1H-indole via Fischer Indole Synthesis

This protocol is a general guideline and may require optimization.

  • Hydrazone Formation (Optional but Recommended):

    • In a round-bottom flask, dissolve 4-chlorophenylhydrazine hydrochloride (1 equivalent) in ethanol.

    • Add a catalytic amount of acetic acid.

    • Add acetone (1.1 equivalents) dropwise with stirring.

    • Stir the mixture at room temperature for 1-2 hours. The formation of a precipitate indicates hydrazone formation. The hydrazone can be filtered, washed with cold ethanol, and dried.

  • Indolization:

    • To a round-bottom flask equipped with a reflux condenser, add the prepared hydrazone (1 equivalent) and a suitable solvent (e.g., ethanol, toluene, or acetic acid).

    • Carefully add the acid catalyst (e.g., polyphosphoric acid, zinc chloride, or sulfuric acid).

    • Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress by TLC.[7]

    • Upon completion, cool the reaction mixture to room temperature.

  • Work-up and Purification:

    • If using polyphosphoric acid, carefully quench the reaction by pouring it onto ice. For other catalysts, neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Introduction of the Acetic Acid Side Chain
  • Reaction Setup:

    • In a suitable flask, dissolve the synthesized 5-chloro-2-methyl-1H-indole (1 equivalent) in a mixture of dioxane and water.

    • Add potassium hydroxide (3-4 equivalents) and stir until dissolved.

    • Add a solution of glyoxylic acid (1.2 equivalents) in water dropwise to the reaction mixture.

  • Reaction and Work-up:

    • Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.

    • After cooling, acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.

    • Filter the precipitate, wash thoroughly with water, and dry under vacuum.

  • Purification:

    • Recrystallize the crude this compound from a suitable solvent system (e.g., ethanol/water).

Protocol 3: HPLC Method for Purity Analysis
  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or acetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

Mandatory Visualization

Synthesis_Pathway A 4-Chlorophenylhydrazine C Hydrazone Intermediate A->C Acetic Acid (cat.) B Acetone B->C D 5-Chloro-2-methyl-1H-indole C->D Acid Catalyst (e.g., PPA, ZnCl2) Heat F (5-Chloro-2-methyl-1H-indol-3-yl)- acetic acid (Final Product) D->F KOH, Dioxane/H2O Heat E Glyoxylic Acid E->F

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield or High Impurity Level check_sm Check Purity of Starting Materials start->check_sm optimize_cond Optimize Reaction Conditions (Temp., Catalyst, Time) start->optimize_cond analyze_crude Analyze Crude Product (HPLC, NMR, MS) start->analyze_crude purify_sm Purify Starting Materials check_sm->purify_sm Impure adjust_cond Adjust Conditions Based on Optimization optimize_cond->adjust_cond identify_imp Identify Impurity Structures analyze_crude->identify_imp Impurities Present end Improved Yield and Purity analyze_crude->end Pure Product purify_sm->optimize_cond adjust_cond->analyze_crude modify_synth Modify Synthesis or Purification Strategy identify_imp->modify_synth modify_synth->end

Caption: Troubleshooting workflow for synthesis optimization.

References

Technical Support Center: Degradation of (5-Chloro-2-methyl-1H-indol-3-yl)-acetic acid in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential degradation pathways of (5-Chloro-2-methyl-1H-indol-3-yl)-acetic acid in solution. The information is presented in a question-and-answer format, including troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound in solution?

A1: Based on the degradation patterns of structurally related indole-3-acetic acid and other substituted indoles, the primary degradation pathways for this compound are expected to be hydrolysis, oxidation, and photolysis. The indole ring is susceptible to oxidation, particularly at the C2 and C3 positions. The acetic acid side chain can also be involved in degradation reactions.

Q2: How do the 5-chloro and 2-methyl substituents influence the stability of the molecule?

A2: The 5-chloro group is electron-withdrawing, which can decrease the electron density of the benzene portion of the indole ring, potentially affecting its susceptibility to electrophilic attack. The 2-methyl group is electron-donating and can influence the reactivity of the pyrrole ring. Specifically, a methyl group at the C2 position has been observed to inhibit certain enzymatic oxidations of indole-3-acetic acid, suggesting it may alter the oxidative degradation pathway.

Q3: What are the likely degradation products?

A3: Under oxidative conditions, the formation of oxindole derivatives is a common degradation pathway for indoles. Therefore, the corresponding 2-oxindole derivative of this compound is a probable degradation product. Under hydrolytic conditions, especially at elevated temperatures, decarboxylation of the acetic acid side chain could occur. Photodegradation may lead to a variety of products through radical-mediated reactions.

Q4: What analytical techniques are suitable for studying the degradation of this compound?

A4: A stability-indicating high-performance liquid chromatography (HPLC) method with UV or mass spectrometric (MS) detection is the most common and effective technique for separating and quantifying the parent compound and its degradation products. LC-MS is particularly useful for the identification of unknown degradants.

Proposed Degradation Pathways

The degradation of this compound is likely to proceed through several pathways depending on the specific stress conditions applied.

Hydrolytic Degradation

Indole derivatives are generally susceptible to degradation in acidic conditions, which can lead to polymerization. Under harsh acidic or basic conditions coupled with heat, decarboxylation of the acetic acid side chain might occur.

Oxidative Degradation

Oxidation is a major degradation pathway for indole-containing compounds. The electron-rich indole nucleus is prone to attack by oxidizing agents. A likely pathway involves the oxidation of the C2-C3 double bond of the pyrrole ring, leading to the formation of an oxindole derivative.

Oxidative Degradation Pathway parent This compound intermediate Epoxide Intermediate parent->intermediate Oxidation (e.g., H₂O₂) product (5-Chloro-2-methyl-2-hydroxy-2,3-dihydro-1H-indol-3-yl)-acetic acid (Oxindole derivative) intermediate->product Rearrangement

Proposed Oxidative Degradation Pathway
Photodegradation

Exposure to light, particularly UV radiation, can induce the degradation of indole-containing molecules. This process often involves the formation of radical intermediates, which can lead to a complex mixture of degradation products. The specific products will depend on the solvent and the presence of photosensitizers.

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies on this compound. The goal of these studies is to generate a degradation of approximately 5-20% to ensure that the analytical method is stability-indicating.

General Experimental Workflow

Forced Degradation Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare stock solution of This compound acid Acid Hydrolysis prep->acid base Base Hydrolysis prep->base oxidation Oxidation prep->oxidation thermal Thermal Stress prep->thermal photo Photolytic Stress prep->photo hplc HPLC/LC-MS Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc characterize Characterize Degradation Products hplc->characterize

General Workflow for Forced Degradation Studies
Acid Hydrolysis

  • Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Condition: Dilute the stock solution with 0.1 M hydrochloric acid (HCl) to a final concentration of 100 µg/mL.

  • Incubation: Incubate the solution at 60°C for 24 hours. Samples can be taken at intermediate time points (e.g., 2, 4, 8, 12 hours) to monitor the extent of degradation.

  • Neutralization: Before analysis, neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide (NaOH).

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method.

Base Hydrolysis
  • Preparation: Use the same stock solution as in the acid hydrolysis protocol.

  • Stress Condition: Dilute the stock solution with 0.1 M sodium hydroxide (NaOH) to a final concentration of 100 µg/mL.

  • Incubation: Incubate the solution at 60°C for 24 hours, with sampling at intermediate time points.

  • Neutralization: Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

  • Analysis: Analyze the samples by HPLC.

Oxidative Degradation
  • Preparation: Use the same stock solution.

  • Stress Condition: Dilute the stock solution with 3% hydrogen peroxide (H₂O₂) to a final concentration of 100 µg/mL.

  • Incubation: Keep the solution at room temperature for 24 hours, protected from light.

  • Analysis: Analyze the samples directly by HPLC.

Thermal Degradation
  • Solid State: Store the solid compound in an oven at 80°C for 48 hours.

  • Solution State: Prepare a solution of the compound at 100 µg/mL in a suitable solvent and heat it at 80°C for 48 hours.

  • Analysis: For the solid sample, dissolve it in a suitable solvent before HPLC analysis. Analyze the solution sample directly.

Photolytic Degradation
  • Preparation: Prepare a solution of the compound at 100 µg/mL in a suitable solvent.

  • Exposure: Expose the solution to a light source that provides both UV and visible light, as specified in ICH guideline Q1B. A control sample should be wrapped in aluminum foil to protect it from light.

  • Incubation: Expose the sample for a sufficient duration to observe degradation (e.g., 24-48 hours).

  • Analysis: Analyze both the exposed and control samples by HPLC.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Poor solubility of the compound in aqueous stress media. The compound has low aqueous solubility.Prepare a concentrated stock solution in an organic solvent (e.g., DMSO, methanol, acetonitrile) and then dilute it into the aqueous stress medium. Ensure the final concentration of the organic solvent is low enough not to interfere with the degradation reaction or the analytical method.
No degradation observed under initial stress conditions. The compound is highly stable under the applied conditions.Increase the severity of the stress conditions. For hydrolysis, use a higher concentration of acid/base or a higher temperature. For oxidation, increase the concentration of the oxidizing agent or the incubation time. For thermal and photolytic stress, extend the duration of exposure.
Complete degradation of the compound. The stress conditions are too harsh.Reduce the severity of the stress conditions. Use a lower concentration of the stressor, a lower temperature, or a shorter incubation time.
Appearance of multiple, small, and unidentifiable peaks in the chromatogram. This could be due to secondary degradation, where the primary degradation products further degrade. It could also be due to interactions with impurities in the solvents or reagents.Use less harsh stress conditions to favor the formation of primary degradants. Ensure the use of high-purity (e.g., HPLC grade) solvents and reagents.
Baseline noise or drift in the HPLC chromatogram. This can be caused by the degradation of the mobile phase, a contaminated column, or detector issues.Ensure the mobile phase is freshly prepared and filtered. Flush the column with a strong solvent to remove contaminants. Check the detector lamp and other instrument parameters.
Poor peak shape for the parent compound or degradation products. This could be due to column overload, inappropriate mobile phase pH, or secondary interactions with the stationary phase.Reduce the injection volume or sample concentration. Adjust the mobile phase pH to ensure the analytes are in a single ionic form. Consider using a different column chemistry.

Quantitative Data Summary

The following table can be used to summarize the results of the forced degradation studies.

Stress Condition Duration Temperature % Degradation Major Degradation Products (and their % area)
0.1 M HCl24 h60°C
0.1 M NaOH24 h60°C
3% H₂O₂24 hRoom Temp.
Heat (Solid)48 h80°C
Heat (Solution)48 h80°C
Light Exposure48 hRoom Temp.

Technical Support Center: Optimizing the Fischer Indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Fischer indole synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the Fischer indole synthesis in a question-and-answer format.

Issue 1: Low Yield or No Product Formation

Q: My Fischer indole synthesis is resulting in a very low yield or no desired product. What are the potential causes and how can I address them?

A: Low yields are a common challenge in the Fischer indole synthesis and can be attributed to several factors. Here is a systematic approach to troubleshooting this issue:

  • Purity of Starting Materials: Ensure that the arylhydrazine and the carbonyl compound (aldehyde or ketone) are of high purity. Impurities can lead to undesirable side reactions that consume starting materials and complicate purification. It is often beneficial to use freshly distilled or recrystallized starting materials.[1]

  • Inappropriate Acid Catalyst: The choice of acid catalyst is critical and highly dependent on the specific substrates.[1][2] A catalyst that is too strong may cause decomposition of the starting materials or product, while a catalyst that is too weak may not facilitate the reaction efficiently.[2] It is recommended to screen a variety of Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃).[2] Polyphosphoric acid (PPA) is often effective for less reactive substrates.[2]

  • Suboptimal Reaction Temperature: The reaction often requires elevated temperatures to proceed.[3] However, excessively high temperatures can lead to the formation of tar and other polymeric byproducts.[2] Conversely, a temperature that is too low will result in an incomplete reaction. The optimal temperature should be determined empirically for each specific reaction.

  • Unstable Hydrazone Intermediate: The intermediate phenylhydrazone may be unstable under the reaction conditions. A one-pot procedure, where the hydrazone is formed in situ without isolation, can often improve yields by minimizing decomposition.[3][4]

  • Substituent Effects: The electronic properties of substituents on the arylhydrazine or carbonyl compound can significantly impact the reaction. Electron-donating groups on the carbonyl compound can lead to N-N bond cleavage as a competing side reaction, which is a known issue in the synthesis of 3-aminoindoles.[1][5][6]

Issue 2: Formation of Multiple Products and Byproducts

Q: My TLC analysis shows multiple spots, indicating the formation of several products or byproducts. What are the common side reactions, and how can I minimize them?

A: The formation of multiple products is a frequent observation in the Fischer indole synthesis. Here are the most common causes and their solutions:

  • Regioisomer Formation: When using an unsymmetrical ketone, two different enamine intermediates can form, leading to a mixture of regioisomeric indoles.[4] The ratio of these isomers can sometimes be influenced by the choice of acid catalyst and reaction conditions.[7]

  • Aldol Condensation: Under acidic conditions, aldehydes and ketones with α-hydrogens can undergo self-condensation reactions, leading to aldol byproducts.[1][3][8]

  • Tar and Polymeric Byproducts: The strongly acidic and often high-temperature conditions of the reaction can lead to the formation of intractable tars.[2] Using milder reaction conditions (lower temperature, weaker acid) can help to minimize this.

  • N-N Bond Cleavage: As mentioned previously, certain substrates, particularly those with electron-donating groups, can promote cleavage of the N-N bond, leading to byproducts instead of the desired indole.[1][5][6]

Issue 3: Difficulties with Product Purification

Q: I am having trouble purifying my final indole product. What are some effective purification strategies?

A: Purification of indoles can be challenging due to the presence of polar byproducts and baseline material on silica gel chromatography.[2] Consider the following approaches:

  • Aqueous Work-up: After the reaction is complete, carefully quench the reaction mixture by pouring it onto ice-water. Neutralize the acid with a suitable base (e.g., aqueous NaOH or NaHCO₃). The product can then be extracted with an organic solvent.

  • Base Wash: A thorough wash of the organic extract with an aqueous base can help remove acidic impurities.[2]

  • Column Chromatography:

    • Normal-Phase: Silica gel is the most common stationary phase. A gradient elution with a non-polar solvent system (e.g., hexanes/ethyl acetate) is typically used.[9]

    • Alternative Stationary Phases: If silica gel is not effective, consider using alumina or reverse-phase chromatography.[2]

  • Recrystallization: If the indole product is a solid, recrystallization can be a highly effective method for purification.[2]

  • Distillation: For volatile indoles, distillation under reduced pressure may be a viable purification option.[2]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Fischer indole synthesis?

A1: The Fischer indole synthesis proceeds through several key steps:

  • Hydrazone Formation: An arylhydrazine reacts with an aldehyde or ketone to form a phenylhydrazone.[4][10]

  • Tautomerization: The phenylhydrazone tautomerizes to its enamine form.[10]

  • [11][11]-Sigmatropic Rearrangement: This is the crucial bond-forming step where the N-N bond is cleaved, and a C-C bond is formed.[10]

  • Aromatization and Cyclization: The intermediate rearomatizes, followed by intramolecular cyclization.

  • Ammonia Elimination: The final step involves the elimination of an ammonia molecule to form the stable, aromatic indole ring.[10]

Q2: Can I synthesize the parent, unsubstituted indole using the Fischer indole synthesis?

A2: The direct Fischer indole synthesis using acetaldehyde to produce the parent indole is generally unsuccessful or gives very low yields.[2][3] However, indole can be synthesized by using pyruvic acid as the carbonyl compound to form 2-indolecarboxylic acid, which can then be decarboxylated.[2][4]

Q3: Are there any "greener" or more modern alternatives to the classical Fischer indole synthesis conditions?

A3: Yes, several modifications have been developed to make the Fischer indole synthesis more environmentally friendly and efficient:

  • Microwave-Assisted Synthesis: Using microwave irradiation can dramatically reduce reaction times, often leading to higher yields and cleaner reactions.[4][12]

  • Solvent-Free Reactions: In some cases, the reaction can be performed neat (without a solvent), reducing solvent waste.

  • Mechanochemical Synthesis: This solvent-free technique involves grinding the reactants together with a solid acid catalyst, which can lead to cleaner reactions and reduced waste.[2]

Data Presentation

Table 1: Comparison of Catalysts for the Fischer Indole Synthesis of 2-phenylindole

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1Zeolite-HYChloroform60443
2Montmorillonite K10Chloroform60470
3Indion-90Chloroform60460
4Amberlite-120Chloroform60463
5Amberlyst-15Chloroform60468
6Phosphomolybdic acidChloroform60486

Data synthesized from a study on one-pot Fischer indole synthesis.[8]

Table 2: Comparison of Conventional Heating vs. Microwave-Assisted Fischer Indole Synthesis

ProductMethodCatalyst/SolventTemperature (°C)TimeYield (%)
2-PhenylindoleConventionalAcetic AcidReflux8 h75
2-PhenylindoleMicrowaveEaton's Reagent17010 min92
1,2,3,4-TetrahydrocarbazoleConventionalZinc ChlorideN/AN/ALow
1,2,3,4-TetrahydrocarbazoleMicrowaveZinc ChlorideN/A3 min76
1,2,3,4-TetrahydrocarbazoleMicrowavep-TSAN/A3 min91

Data compiled from studies on microwave-assisted indole synthesis.[13][14]

Experimental Protocols

Protocol 1: Synthesis of 2-Phenylindole using Polyphosphoric Acid (PPA)

This protocol describes a classic Fischer indole synthesis using a Brønsted acid catalyst.[15]

  • Materials:

    • Phenylhydrazine (1.0 eq)

    • Acetophenone (1.0 eq)

    • Polyphosphoric Acid (PPA) (approximately 10 times the weight of phenylhydrazine)

    • Ethanol

    • Ice water

    • 10% Sodium hydroxide solution

  • Procedure:

    • In a round-bottom flask, combine phenylhydrazine and acetophenone.

    • Heat the mixture gently (e.g., in a water bath at 60 °C) for 30 minutes to form the phenylhydrazone. The mixture may solidify upon cooling.

    • In a separate, larger flask equipped with a mechanical stirrer and a thermometer, heat polyphosphoric acid to 80-90 °C.

    • Carefully add the pre-formed phenylhydrazone to the hot PPA in portions, ensuring the temperature does not exceed 100 °C.

    • After the addition is complete, continue stirring the mixture at 100 °C for 10-15 minutes.

    • Allow the reaction mixture to cool slightly (to about 70 °C) and then pour it carefully onto crushed ice.

    • Neutralize the acidic solution by slowly adding 10% sodium hydroxide solution until the mixture is alkaline. The crude 2-phenylindole will precipitate as a solid.

    • Collect the solid by vacuum filtration and wash it thoroughly with water.

    • Recrystallize the crude product from ethanol to obtain pure 2-phenylindole.

Protocol 2: Microwave-Assisted Synthesis of 2-Phenylindole

This protocol is an example of a modern, rapid synthesis of an indole derivative using microwave irradiation.[12]

  • Materials:

    • Phenylhydrazine (1.0 eq)

    • Propiophenone (1.0 eq)

    • Eaton's Reagent (a mixture of phosphorus pentoxide and methanesulfonic acid)

    • Microwave vial with a magnetic stir bar

    • Microwave reactor

    • Crushed ice

    • Saturated aqueous sodium bicarbonate solution

    • Ethyl acetate

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography (eluent: hexane/ethyl acetate)

  • Procedure:

    • In a microwave vial, combine phenylhydrazine and propiophenone.

    • Carefully add Eaton's Reagent (2 mL) to the vial.

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the reaction mixture at 170 °C for 10 minutes with stirring.

    • After the reaction is complete, allow the vial to cool to room temperature.

    • Carefully quench the reaction mixture by pouring it onto crushed ice.

    • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 2-phenylindole.

Mandatory Visualization

Fischer_Indole_Synthesis_Mechanism cluster_start Starting Materials cluster_reaction Reaction Pathway cluster_end Product Arylhydrazine Arylhydrazine Hydrazone Phenylhydrazone Formation Arylhydrazine->Hydrazone Carbonyl Aldehyde or Ketone Carbonyl->Hydrazone Tautomerization Tautomerization to Enamine Hydrazone->Tautomerization + H+ Rearrangement [3,3]-Sigmatropic Rearrangement Tautomerization->Rearrangement Cyclization Aromatization & Cyclization Rearrangement->Cyclization Elimination Ammonia Elimination Cyclization->Elimination Indole Indole Derivative Elimination->Indole - NH3 Troubleshooting_Workflow Start Low Yield or No Product CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckPurity->Start Impure OptimizeCatalyst Optimize Acid Catalyst (Brønsted vs. Lewis, Concentration) CheckPurity->OptimizeCatalyst Pure OptimizeTemp Optimize Reaction Temperature OptimizeCatalyst->OptimizeTemp OnePot Consider One-Pot Procedure OptimizeTemp->OnePot CheckSideReactions Analyze for Side Products (TLC, NMR) OnePot->CheckSideReactions Regioisomers Regioisomer Formation? (Unsymmetrical Ketone) CheckSideReactions->Regioisomers Multiple Spots Tar Tar/Polymer Formation? CheckSideReactions->Tar Baseline/Smearing Purification Optimize Purification (Chromatography, Recrystallization) CheckSideReactions->Purification Reaction Complete Regioisomers->OptimizeCatalyst Tar->OptimizeTemp Lower Temp Success Improved Yield Purification->Success

References

Technical Support Center: Stability of Halogenated Indole-3-Acetic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for halogenated indole-3-acetic acids (HIAs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the stability of these compounds during experimental use.

FAQs and Troubleshooting Guides

This section addresses common issues and questions related to the stability of halogenated indole-3-acetic acids in a question-and-answer format.

Q1: My experimental results with 4-chloroindole-3-acetic acid (4-Cl-IAA) are inconsistent. Could this be a stability issue?

A1: Yes, inconsistent results are often linked to the degradation of the HIA. 4-Cl-IAA, while generally more stable than indole-3-acetic acid (IAA), is susceptible to degradation under certain conditions. Factors that can affect its stability include exposure to light, high temperatures, strong oxidizing agents, and pH of the medium. For instance, high-intensity UV light can lead to oxidation and degradation of 4-Cl-IAA.

To troubleshoot, consider the following:

  • Light Exposure: Are you protecting your stock solutions and experimental setups from light? Amber vials or wrapping containers in aluminum foil are recommended.

  • Temperature: Are your solutions being exposed to high temperatures, for example, during sterilization? Autoclaving can cause significant degradation. Filter sterilization is the preferred method for heat-labile compounds like HIAs.

  • Solvent and pH: What solvent are you using? The pH of your experimental medium can also influence stability.

  • Storage: Are you storing your stock solutions correctly? Proper storage is crucial for maintaining the integrity of the compound.

Q2: What are the optimal storage conditions for halogenated indole-3-acetic acid stock solutions?

A2: Proper storage is critical to ensure the stability and efficacy of your HIA stock solutions. Here are the general recommendations:

Storage ConditionRecommendationRationale
Temperature -20°C for long-term storage.Low temperatures slow down chemical degradation processes.
Light Store in the dark. Use amber vials or wrap containers in aluminum foil.HIAs are light-sensitive and can undergo photodegradation.
Solvent DMSO or ethanol are common solvents. Prepare fresh aqueous solutions.The stability of HIAs can vary in different solvents. Aqueous solutions are generally less stable and should be prepared fresh for each experiment.
Aliquoting Aliquot stock solutions into smaller, single-use volumes.This minimizes freeze-thaw cycles, which can degrade the compound over time.

Q3: I am observing unexpected phenotypes in my cell culture experiments when using an older stock of a halogenated IAA. What could be the cause?

A3: The unexpected phenotypes could be due to the presence of degradation products of the halogenated IAA. When HIAs break down, they can form various byproducts, some of which may have their own biological activities. These activities can differ from the parent compound and may even be toxic to the cells, leading to unforeseen experimental outcomes. For example, the oxidative degradation of some indole derivatives can lead to the formation of 3-methylene-2-oxindole, which can be cytotoxic.

To investigate this, you can:

  • Analyze the old stock: Use analytical techniques like HPLC or LC-MS to check for the presence of degradation products in your old stock solution.

  • Prepare a fresh stock: Compare the experimental results obtained using a freshly prepared stock solution with those from the old stock. If the results differ significantly, it is likely that degradation of the old stock was the issue.

Q4: How does pH affect the stability of halogenated IAAs in my experimental buffer?

A4: The pH of the solution can significantly influence the stability of HIAs. While specific quantitative data for a wide range of HIAs across different pH values is limited, some general principles apply. For indole-3-acetic acid, stability is known to be affected by pH. For instance, some studies suggest that adjusting the initial pH of the medium to 7 can decrease the degradation of IAA in the presence of light and certain salts. The rate of dehalogenation of some related halogenated compounds has been shown to increase with increasing pH.

Troubleshooting Tip: If you suspect pH-related degradation, it is advisable to:

  • Maintain a consistent and buffered pH throughout your experiment.

  • If possible, conduct pilot stability studies of your specific HIA at the pH of your experimental system.

Experimental Protocols

This section provides detailed methodologies for key experiments related to assessing the stability of halogenated indole-3-acetic acids.

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Assessing HIA Stability

This protocol outlines a general method to monitor the degradation of a halogenated IAA over time.

Objective: To quantify the remaining concentration of a HIA in a solution under specific experimental conditions (e.g., temperature, light exposure, pH).

Materials:

  • Halogenated indole-3-acetic acid (e.g., 4-Cl-IAA, 5-F-IAA, etc.)

  • HPLC-grade solvent for stock solution (e.g., DMSO, ethanol)

  • Experimental buffer or medium

  • HPLC system with a UV or fluorescence detector

  • C18 reverse-phase HPLC column

  • Mobile phase (e.g., methanol/water or acetonitrile/water with a small percentage of acetic or formic acid)

  • Amber vials or light-blocking containers

Methodology:

  • Prepare Stock Solution: Prepare a concentrated stock solution of the HIA in an appropriate solvent (e.g., 10 mM in DMSO). Store in the dark at -20°C.

  • Prepare Experimental Solutions: Dilute the stock solution to the desired final concentration in your experimental buffer or medium in amber vials. Prepare a control sample stored under ideal conditions (e.g., -20°C in the dark) and experimental samples exposed to the conditions you want to test (e.g., room temperature with light exposure).

  • Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot from each experimental and control vial.

  • HPLC Analysis:

    • Inject a standard of the pure HIA to determine its retention time and create a calibration curve.

    • Inject the samples from each time point.

    • Monitor the peak area of the HIA at its characteristic retention time.

  • Data Analysis:

    • Use the calibration curve to determine the concentration of the HIA in each sample.

    • Plot the concentration of the HIA as a function of time for each condition.

    • Calculate the degradation rate or half-life under the tested conditions.

Protocol 2: UPLC-QTOF MS for Identification of HIA Degradation Products

This protocol provides a more advanced method to identify the chemical structures of degradation products.

Objective: To identify the mass and fragmentation pattern of potential degradation products of a HIA.

Materials:

  • Degraded HIA sample (from a stability study)

  • UPLC-QTOF MS system (Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry)

  • Appropriate UPLC column and mobile phases

Methodology:

  • Sample Preparation: Use the degraded HIA sample from your stability study. It may require dilution or extraction depending on the initial concentration and matrix.

  • UPLC Separation: Inject the sample into the UPLC system. The UPLC will separate the parent HIA from its degradation products based on their physicochemical properties.

  • Mass Spectrometry Analysis:

    • The eluent from the UPLC is introduced into the QTOF mass spectrometer.

    • Acquire high-resolution mass spectra in both positive and negative ion modes. This will provide accurate mass measurements of the parent ion and any degradation products.

    • Perform tandem mass spectrometry (MS/MS) on the major ions detected to obtain fragmentation patterns.

  • Data Analysis:

    • Compare the accurate mass of the detected ions to the theoretical mass of the parent HIA.

    • Propose potential structures for the degradation products based on their accurate mass and fragmentation patterns. This may involve identifying characteristic losses, such as the loss of a halogen atom or the decarboxylation of the acetic acid side chain.

    • Utilize databases and literature to aid in the identification of known degradation products.

Signaling Pathways and Experimental Workflows

Visualizing the processes involved in HIA stability and action can aid in understanding and troubleshooting.

AuxinSignaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Auxin Halogenated IAA TIR1_AFB TIR1/AFB Auxin->TIR1_AFB Binds SCF SCF Complex TIR1_AFB->SCF Part of Aux_IAA Aux/IAA Repressor SCF->Aux_IAA Ubiquitinates Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF ARF Transcription Factor Aux_IAA->ARF Represses AuxRE Auxin Response Elements ARF->AuxRE Binds to Gene_Expression Auxin-Responsive Gene Expression AuxRE->Gene_Expression Regulates

Caption: Canonical auxin signaling pathway involving TIR1/AFB receptors.

ExperimentalWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare HIA Stock Solution (-20°C, Dark) Working Prepare Working Solutions in Experimental Medium Stock->Working Incubate Incubate under Test Conditions (e.g., Light, Temp, pH) Working->Incubate Sample Collect Aliquots at Time Points Incubate->Sample HPLC HPLC Analysis (Quantification) Sample->HPLC LCMS LC-MS/MS Analysis (Degradation Product ID) Sample->LCMS Data Data Interpretation & Troubleshooting HPLC->Data LCMS->Data

Caption: Workflow for assessing HIA stability and degradation.

TroubleshootingLogic Start Inconsistent Experimental Results with HIA Check_Storage Review HIA Storage (Temp, Light, Age) Start->Check_Storage Check_Prep Examine Solution Prep (Solvent, Sterilization) Start->Check_Prep Check_Conditions Assess Experimental Conditions (Light, Temp, pH) Start->Check_Conditions Degradation_Suspected Degradation Suspected Check_Storage->Degradation_Suspected Check_Prep->Degradation_Suspected Check_Conditions->Degradation_Suspected Prepare_Fresh Prepare Fresh HIA Stock Degradation_Suspected->Prepare_Fresh Analyze_Old Analyze Old Stock (HPLC/LC-MS) Degradation_Suspected->Analyze_Old Run_Control Run Control Experiment with Fresh Stock Prepare_Fresh->Run_Control Results_OK Results Consistent? Run_Control->Results_OK Problem_Solved Problem Likely Solved: Use Fresh Stock Results_OK->Problem_Solved Yes Other_Factors Investigate Other Experimental Variables Results_OK->Other_Factors No

Caption: Logical workflow for troubleshooting inconsistent HIA results.

how to prevent degradation of (5-Chloro-2-methyl-1H-indol-3-yl)-acetic acid during storage.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper storage and handling of (5-Chloro-2-methyl-1H-indol-3-yl)-acetic acid to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: For long-term stability, the solid compound should be stored in a cool, dark, and dry environment. Specifically, we recommend storage at 2-8°C.[1] It is crucial to protect the compound from light and moisture by storing it in a tightly sealed, opaque container. For highly sensitive applications, storing under an inert atmosphere, such as argon or nitrogen, can further minimize oxidative degradation.[2]

Q2: How should I store solutions of this compound?

A2: Solutions are generally less stable than the solid form. It is advisable to prepare solutions fresh. If storage is necessary, they should be kept at -20°C or below in airtight, light-protecting containers (e.g., amber vials).[1][3] The choice of solvent is also critical; polar aprotic solvents like DMSO or DMF are often used for stock solutions. For aqueous buffers, the pH should be kept near neutral, as extreme pH values can catalyze hydrolysis.[1]

Q3: What are the primary factors that can cause the degradation of this compound?

A3: The main factors contributing to the degradation of indole derivatives like this compound are:

  • Light: Exposure to UV and visible light can induce photolytic degradation.[3]

  • Temperature: Elevated temperatures accelerate the rate of all degradation pathways.[1][2]

  • Oxygen: The electron-rich indole ring is susceptible to oxidation.[2]

  • pH: Strong acidic or basic conditions can lead to hydrolysis and other degradation reactions. Indole compounds are particularly sensitive to acidic conditions.[1]

  • Humidity: Moisture can facilitate hydrolytic degradation.

Q4: I've noticed a color change in my solid compound/solution. What does this indicate?

A4: A change in color, such as the appearance of a yellow or brownish hue, is a common indicator of degradation, often due to oxidation or polymerization.[3] If a color change is observed, it is recommended to verify the purity of the compound analytically before use in sensitive experiments.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis of a Stored Sample
  • Symptom: Additional peaks are observed in the chromatogram that were not present in the freshly prepared sample.

  • Possible Cause: The compound has degraded during storage. The additional peaks are likely degradation products.

  • Troubleshooting Steps:

    • Review Storage Conditions: Confirm that the compound was stored according to the recommended guidelines (cool, dark, dry).

    • Protect from Light: Ensure samples, both solid and in solution, are always protected from light by using amber vials or wrapping containers in aluminum foil.[1][3]

    • Control Temperature: Store samples at the recommended low temperature (2-8°C for solids, ≤ -20°C for solutions).[1]

    • Inert Atmosphere: For maximum stability, especially for long-term storage of solutions, consider purging the container with an inert gas (argon or nitrogen) before sealing.[2]

    • Re-analyze: Prepare a fresh solution from a new or properly stored solid stock and compare the chromatogram to the degraded sample to confirm that the extra peaks are due to degradation.

Issue 2: Decreased Potency or Inconsistent Experimental Results
  • Symptom: Experiments using the compound yield inconsistent or weaker-than-expected results over time.

  • Possible Cause: The concentration of the active compound has decreased due to degradation.

  • Troubleshooting Steps:

    • Quantify Purity: Use a validated stability-indicating analytical method (e.g., HPLC-UV) to determine the purity of your stored compound.

    • Prepare Fresh Solutions: Always prepare solutions fresh for critical experiments. Avoid using old stock solutions.[1]

    • Perform a Forced Degradation Study: To understand the potential degradation products and their impact on your assay, consider performing a forced degradation study (see Experimental Protocols section). This can help in identifying which degradation products might be interfering with your experiment.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and establish a stability-indicating analytical method.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or MS detector

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1M HCl. Incubate at 60°C for 24 hours. Cool and neutralize with 1M NaOH.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1M NaOH. Incubate at 60°C for 24 hours. Cool and neutralize with 1M HCl.[1]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Store at room temperature, protected from light, for 24 hours.[1]

  • Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Prepare a 0.5 mg/mL solution of the heat-stressed solid.[1]

  • Photolytic Degradation: Expose a 0.5 mg/mL solution of the compound in methanol to a photostability chamber with UV and visible light for 24 hours. Keep a control sample wrapped in aluminum foil at the same temperature.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by a suitable HPLC-UV/MS method. Aim for 5-20% degradation of the parent compound.

Protocol 2: Stability-Indicating HPLC Method

This method can be used to separate the parent compound from its potential degradation products.

Instrumentation:

  • HPLC system with a Diode Array Detector (DAD) or Mass Spectrometer (MS).

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 30% B

    • 31-35 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

Data Presentation

The following table summarizes hypothetical results from a forced degradation study, illustrating the kind of data that can be generated to assess the stability of this compound.

Stress Condition% Assay of Parent Compound% Total ImpuritiesNo. of Degradation Products >0.1%
Unstressed Control99.80.21
Acid Hydrolysis (1M HCl, 60°C, 24h)85.214.63
Base Hydrolysis (1M NaOH, 60°C, 24h)92.57.32
Oxidation (30% H₂O₂, RT, 24h)81.718.14
Thermal (80°C, 48h)95.34.52
Photolytic (UV/Vis, 24h)88.910.93

Visualizations

Potential Degradation Pathways A (5-Chloro-2-methyl-1H-indol-3-yl) -acetic acid B Oxidation Products (e.g., N-oxides, hydroxylated derivatives) A->B Oxygen, Light, Heat C Hydrolysis Products (e.g., ring opening) A->C Acid / Base D Photodegradation Products (e.g., dimers, polymers) A->D UV/Vis Light E Decarboxylation Product A->E Heat

Caption: Potential degradation pathways for this compound.

Forced Degradation Experimental Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare 1 mg/mL Stock Solution B Acid Hydrolysis (1M HCl, 60°C) A->B C Base Hydrolysis (1M NaOH, 60°C) A->C D Oxidation (30% H2O2, RT) A->D E Thermal (Solid, 80°C) A->E F Photolytic (UV/Vis Light) A->F G Neutralize (if needed) & Dilute Samples B->G C->G D->G E->G F->G H Analyze by Stability-Indicating HPLC-UV/MS Method G->H I Compare stressed samples to unstressed control H->I J Identify Degradation Products & Determine Degradation Pathway I->J

Caption: Workflow for conducting forced degradation studies.

Troubleshooting Storage Issues Start Symptom: Inconsistent results or unexpected analytical peaks CheckStorage Review Storage Conditions: Temperature, Light, Humidity, Air Exposure Start->CheckStorage Improper Improper Storage CheckStorage->Improper Incorrect Proper Proper Storage CheckStorage->Proper Correct Action1 Action: Store in cool, dark, dry, sealed container. Use fresh sample. Improper->Action1 CheckPurity Analyze Purity (e.g., by HPLC) Proper->CheckPurity End Problem Resolved Action1->End Degraded Degradation Confirmed CheckPurity->Degraded Yes Pure Compound is Pure CheckPurity->Pure No Action2 Action: Discard degraded stock. Prepare fresh solutions for experiments. Degraded->Action2 OtherIssue Investigate other experimental variables (e.g., assay conditions) Pure->OtherIssue Action2->End

Caption: A logical workflow for troubleshooting storage-related compound degradation issues.

References

Technical Support Center: Overcoming Solubility Challenges with (5-Chloro-2-methyl-1H-indol-3-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with (5-Chloro-2-methyl-1H-indol-3-yl)-acetic acid. The following information provides troubleshooting strategies and detailed protocols to help you successfully dissolve this compound for your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to dissolve in aqueous solutions?

A1: this compound is a poorly water-soluble compound due to its chemical structure. The presence of the chloro- and methyl-substituted indole ring contributes to its hydrophobic nature. As an acidic compound, its solubility is also highly dependent on the pH of the solution.

Q2: What is the first step I should take if I'm having trouble dissolving the compound?

A2: The initial and often most effective approach is to adjust the pH of your solvent. Since this is an acidic compound, increasing the pH to a basic level will deprotonate the carboxylic acid group, forming a more soluble salt.[1]

Q3: I've prepared a stock solution in an organic solvent, but the compound precipitates when I dilute it into my aqueous buffer. What should I do?

A3: This is a common issue known as "crashing out." It occurs when the concentration of the compound exceeds its solubility limit in the final aqueous solution. To troubleshoot this, you can try the following:

  • Lower the concentration of your stock solution.

  • Add the stock solution to the aqueous buffer slowly while vigorously stirring or vortexing. This helps to disperse the compound quickly and avoid localized high concentrations.[2]

  • Gently warm the aqueous buffer before adding the stock solution. An increase in temperature can sometimes improve solubility.

  • Consider using a co-solvent system in your final aqueous solution to increase the overall solvent capacity for the compound.

Q4: Are there any specific organic solvents that are recommended for this compound?

Troubleshooting Guide

This guide provides a systematic approach to addressing solubility problems with this compound.

Troubleshooting_Workflow start Start: Solubility Issue Encountered check_purity Verify Compound Purity and Identity start->check_purity ph_adjustment Attempt pH Adjustment (Alkaline Dissolution) check_purity->ph_adjustment is_soluble_ph Is the compound soluble? ph_adjustment->is_soluble_ph co_solvent Try Co-solvent System is_soluble_ph->co_solvent No success Success: Compound Dissolved is_soluble_ph->success Yes is_soluble_co Is the compound soluble? co_solvent->is_soluble_co surfactant Consider Surfactant Use is_soluble_co->surfactant No is_soluble_co->success Yes is_soluble_surfactant Is the compound soluble? surfactant->is_soluble_surfactant is_soluble_surfactant->success Yes consult Consult Literature for Analogues or Seek Expert Advice is_soluble_surfactant->consult No

Data Presentation

While specific quantitative solubility data for this compound is limited in published literature, the following table provides qualitative solubility information and recommended solvents based on the properties of similar indole-3-acetic acid derivatives.

SolventSolubilityRecommended Use
Water (neutral pH)PoorNot recommended for direct dissolution.
Aqueous Buffers (pH > 8)GoodRecommended for preparing working solutions.
Dimethyl Sulfoxide (DMSO)HighRecommended for preparing concentrated stock solutions.
EthanolGoodSuitable for preparing stock solutions.
MethanolGoodSuitable for preparing stock solutions.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution using an Organic Solvent

This protocol is suitable for preparing a concentrated stock solution that can be diluted into aqueous buffers for experiments.

Materials:

  • This compound

  • High-purity, anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol

  • Vortex mixer

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weigh the desired amount of this compound in a sterile tube.

  • Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10-50 mM).

  • Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., to 37°C) may be applied if necessary.

  • Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles. Protect from light, as indole compounds can be light-sensitive.

Protocol 2: Alkaline Dissolution Method for Aqueous Solutions

This protocol is recommended for preparing aqueous solutions directly, which is particularly useful for cell culture and other biological assays to avoid potential solvent toxicity.[1]

Materials:

  • This compound

  • 1N Sodium Hydroxide (NaOH)

  • Desired aqueous buffer (e.g., Phosphate-Buffered Saline, PBS)

  • pH meter

  • 1N Hydrochloric Acid (HCl) for pH adjustment

  • Sterile containers

Procedure:

  • Weigh the desired amount of the compound in a sterile container.

  • Add a small volume of your desired aqueous buffer.

  • While stirring, add 1N NaOH dropwise until the compound completely dissolves.

  • Once dissolved, adjust the pH of the solution to the desired final pH for your experiment using 1N HCl. Monitor the pH closely.

  • Bring the solution to the final desired volume with your aqueous buffer.

  • Sterilize the final solution by filtering through a 0.22 µm filter if required for your application.

Alkaline_Dissolution_Workflow start Start: Weigh Compound add_buffer Add Small Volume of Aqueous Buffer start->add_buffer add_naoh Add 1N NaOH Dropwise with Stirring add_buffer->add_naoh check_dissolution Is Compound Dissolved? add_naoh->check_dissolution check_dissolution->add_naoh No adjust_ph Adjust to Final pH with 1N HCl check_dissolution->adjust_ph Yes final_volume Bring to Final Volume with Buffer adjust_ph->final_volume sterilize Sterile Filter (0.22 µm) final_volume->sterilize end End: Ready for Use sterilize->end

Protocol 3: Using Co-solvents to Improve Aqueous Solubility

This protocol can be used when pH adjustment is not suitable for the experimental conditions. Co-solvents can help to keep the compound in solution upon dilution from an organic stock.[4][5][6]

Materials:

  • Concentrated stock solution of this compound in DMSO or ethanol (from Protocol 1).

  • Aqueous buffer.

  • Co-solvent such as polyethylene glycol 400 (PEG 400) or propylene glycol.

Procedure:

  • Prepare a mixture of your aqueous buffer and the co-solvent. The final concentration of the co-solvent should be optimized for your specific application and is typically in the range of 5-20% (v/v).

  • While vortexing the buffer/co-solvent mixture, slowly add the stock solution of the compound to reach the desired final concentration.

  • Visually inspect the solution for any signs of precipitation. If precipitation occurs, you may need to increase the co-solvent concentration or decrease the final concentration of the compound.

Factors Influencing Solubility

Understanding the factors that govern solubility can aid in developing a successful dissolution strategy.

Solubility_Factors solubility Solubility of this compound physicochemical Physicochemical Properties solubility->physicochemical solvent Solvent Properties solubility->solvent environmental Environmental Factors solubility->environmental pka pKa (Acidity) physicochemical->pka logp LogP (Lipophilicity) physicochemical->logp crystal Crystal Lattice Energy physicochemical->crystal polarity Polarity solvent->polarity ph pH solvent->ph co_solvents Co-solvents solvent->co_solvents surfactants Surfactants solvent->surfactants temperature Temperature environmental->temperature pressure Pressure environmental->pressure

References

Technical Support Center: Purification of (5-Chloro-2-methyl-1H-indol-3-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of (5-Chloro-2-methyl-1H-indol-3-yl)-acetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary purification techniques for this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of impurities present.

Q2: Which solvents are recommended for the recrystallization of this compound?

A2: A common solvent system for the recrystallization of similar indole derivatives is a mixture of ethanol and water or hexanes and ethyl acetate.[1] The ideal solvent system should dissolve the compound at elevated temperatures but result in low solubility at room temperature, allowing for the crystallization of the pure product upon cooling.

Q3: What type of stationary and mobile phase should be used for column chromatography of this compound?

A3: For column chromatography, silica gel is a suitable stationary phase. A typical mobile phase is a gradient system of hexanes and ethyl acetate.[1] The polarity of the eluent can be gradually increased by increasing the proportion of ethyl acetate to effectively separate the target compound from impurities.

Q4: How can I assess the purity of this compound after purification?

A4: The purity of the final product can be determined using a combination of analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy ('¹H and ¹³C), and Fourier-Transform Infrared (FT-IR) Spectroscopy.[2]

Q5: What are the potential impurities I might encounter during the synthesis and purification of this compound?

A5: Impurities can arise from unreacted starting materials, by-products from side reactions, or degradation of the product. For instance, in syntheses involving Fischer indole synthesis, residual phenylhydrazones or incompletely cyclized intermediates could be present.[1][3] During purification, impurities can also be introduced from solvents or other materials.

Troubleshooting Guides

Low Yield After Recrystallization
Potential Cause Troubleshooting Step
Inappropriate Solvent System The compound may be too soluble in the chosen solvent even at low temperatures. Experiment with different solvent ratios or alternative solvent systems.
Insufficient Cooling Ensure the solution is cooled for an adequate amount of time, possibly in an ice bath, to maximize crystal formation.
Precipitation is Too Rapid Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before further cooling.
Loss During Filtration Ensure the filter paper is properly fitted and that the crystals are washed with a minimal amount of cold solvent to prevent dissolution.
Tailing or Broad Peaks in HPLC Analysis
Potential Cause Troubleshooting Step
Column Overload Reduce the concentration of the sample being injected.
Inappropriate Mobile Phase pH For an acidic compound like this compound, buffering the mobile phase to a pH below its pKa can improve peak shape.
Strong Sample Solvent If possible, dissolve the sample in the mobile phase to avoid peak distortion.
Column Contamination Flush the column with a strong solvent to remove any strongly retained compounds.
Presence of Unexpected Peaks in NMR Spectrum
Potential Cause Troubleshooting Step
Residual Solvent Compare the chemical shifts of the unknown peaks with common laboratory solvents. Dry the sample under high vacuum to remove residual solvent.
Presence of Impurities If the peaks do not correspond to known solvents, further purification by column chromatography or recrystallization may be necessary.
Degradation of the Compound Indole derivatives can be sensitive to light and air. Store the compound under an inert atmosphere and protect it from light.

Experimental Protocols

Protocol 1: Recrystallization
  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent system (e.g., ethanol/water).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., a high percentage of hexanes with a low percentage of ethyl acetate) and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the mobile phase, gradually increasing the polarity by increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Workflow Purification Workflow for this compound crude_product Crude Product recrystallization Recrystallization crude_product->recrystallization column_chromatography Column Chromatography crude_product->column_chromatography purity_analysis Purity Analysis (HPLC, NMR) recrystallization->purity_analysis waste Impurities recrystallization->waste column_chromatography->purity_analysis column_chromatography->waste purity_analysis->recrystallization Purity < 95% purity_analysis->column_chromatography Purity < 95% pure_product Pure Product purity_analysis->pure_product Purity ≥ 95%

Caption: General purification workflow for this compound.

Troubleshooting_Logic Troubleshooting Logic for Impure Product start Impure Product Detected check_recrystallization Review Recrystallization Protocol start->check_recrystallization If recrystallized check_chromatography Review Chromatography Protocol start->check_chromatography If columned optimize_solvent Optimize Solvent System check_recrystallization->optimize_solvent Issue identified optimize_gradient Optimize Elution Gradient check_chromatography->optimize_gradient Issue identified re_purify Re-purify Sample optimize_solvent->re_purify optimize_gradient->re_purify

References

avoiding side reactions in the synthesis of indole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during the synthesis of indole derivatives.

I. Fischer Indole Synthesis

The Fischer indole synthesis is a widely used and versatile method for constructing the indole nucleus. However, it is often plagued by side reactions that can lead to low yields and purification challenges. This section provides guidance on troubleshooting these common issues.

Frequently Asked Questions (FAQs)

Q1: Why is my Fischer indole synthesis failing or resulting in a very low yield?

A1: Low yields in Fischer indole synthesis can arise from several factors, including decomposition of starting materials or intermediates, and competing side reactions. A primary cause is the cleavage of the N-N bond in the hydrazone intermediate, which is particularly problematic when electron-donating groups are present on the carbonyl compound.[1][2] These groups can over-stabilize a key intermediate, favoring N-N bond cleavage over the desired cyclization.[1][2]

Q2: I'm observing a significant amount of tar and polymeric byproducts in my reaction. How can I prevent this?

A2: The strongly acidic and often high-temperature conditions of the Fischer indole synthesis can promote polymerization and the formation of tar. To mitigate this, consider using milder reaction conditions, such as a lower temperature or a less concentrated acid catalyst. The use of microwave-assisted synthesis can sometimes provide rapid heating and improved yields in shorter reaction times, minimizing byproduct formation.

Q3: I'm using an unsymmetrical ketone and obtaining a mixture of regioisomers. How can I control the regioselectivity?

A3: The use of an unsymmetrical ketone can lead to the formation of two different enamine intermediates, resulting in a mixture of regioisomeric indoles. The regioselectivity is influenced by both steric and electronic factors. Typically, the reaction favors the formation of the less sterically hindered enamine intermediate.[3] The choice of acid catalyst and reaction conditions can also influence the ratio of regioisomers.[3]

Troubleshooting Guide
Issue Potential Cause Troubleshooting Steps
Low or No Product N-N bond cleavage in the hydrazone intermediate, especially with electron-donating groups on the carbonyl component.[1][2]- Switch from a protic acid (e.g., HCl, H₂SO₄) to a Lewis acid catalyst (e.g., ZnCl₂, BF₃·OEt₂).[3] - Use milder reaction conditions (lower temperature, shorter reaction time).
Inappropriate acid catalyst (too strong or too weak).[1]- Screen a range of Brønsted and Lewis acids to find the optimal catalyst for your specific substrate. Polyphosphoric acid (PPA) is often effective for less reactive substrates.
Steric hindrance around the reaction centers.[1]- If possible, consider using starting materials with less steric bulk. - Explore alternative synthetic routes.
Formation of Tar/Polymeric Byproducts Harsh reaction conditions (high temperature, strong acid).- Lower the reaction temperature. - Use a milder or lower concentration of the acid catalyst. - Consider microwave-assisted synthesis for shorter reaction times.
Formation of Regioisomers (with unsymmetrical ketones) Formation of two different enamine intermediates.[3]- The major product often arises from the less sterically hindered enamine.[3] - Adjusting the acid catalyst and reaction temperature may alter the isomer ratio.[3]
Presence of Aldol Condensation Products Self-condensation of the starting aldehyde or ketone under acidic conditions.[1][3]- Use a dropwise addition of the carbonyl compound to the reaction mixture. - Optimize the reaction temperature to favor the indole synthesis over aldol condensation.
Experimental Protocol: High-Yield Fischer Indole Synthesis of 2-Phenylindole

This protocol is adapted from a standard procedure and is designed to maximize the yield of 2-phenylindole.

Step 1: Preparation of Acetophenone Phenylhydrazone

  • In a conical flask, dissolve 5.15 g (0.042 mol) of acetophenone in 5 mL of ethanol and 1 mL of glacial acetic acid.

  • To this solution, add 4.53 g of phenylhydrazine dropwise while swirling the flask.

  • Heat the mixture on a sand bath for 10 minutes.

  • Cool the mixture in an ice bath to induce precipitation of the product.

  • Collect the precipitate by filtration and wash it with 3 mL of dilute hydrochloric acid followed by 5 mL of cold ethanol.

  • Air-dry the precipitate.

  • Recrystallize the crude product from ethanol to obtain pure acetophenone phenylhydrazone.[4]

Step 2: Cyclization to 2-Phenylindole

  • Place the dried acetophenone phenylhydrazone in a beaker containing 15 mL of orthophosphoric acid and 5 mL of concentrated sulfuric acid.

  • Heat the mixture on a water bath at 100-120°C for 20 minutes with continuous stirring.

  • Carefully pour the hot reaction mixture into 50 mL of cold water.

  • Rinse the beaker with a small amount of water and add it to the mixture.

  • Collect the precipitate by filtration and wash it with water until the washings are neutral to litmus paper.

  • Dry the crude 2-phenylindole.

  • Recrystallize the product from ethanol to obtain colorless crystals of 2-phenylindole.[4]

Workflow for Troubleshooting Low Yield in Fischer Indole Synthesis

G start Low or No Indole Product check_byproducts Analyze crude mixture for byproducts (e.g., aniline from N-N cleavage) start->check_byproducts cleavage_detected N-N Cleavage Products Detected check_byproducts->cleavage_detected no_cleavage No Cleavage Products Detected cleavage_detected->no_cleavage No switch_catalyst Switch from protic acid to Lewis acid (e.g., ZnCl₂) cleavage_detected->switch_catalyst Yes review_conditions Review Reaction Conditions: - Acid strength too high/low? - Temperature too high? no_cleavage->review_conditions optimize_conditions Systematically vary acid catalyst and temperature switch_catalyst->optimize_conditions review_conditions->optimize_conditions check_other_byproducts Check for other byproducts (Aldol, Friedel-Crafts) optimize_conditions->check_other_byproducts end Optimized Synthesis check_other_byproducts->end

Caption: Troubleshooting logic for low yields in Fischer Indole Synthesis.

II. Bischler-Moehlau Indole Synthesis

The Bischler-Moehlau synthesis provides a route to 2-arylindoles but is often associated with harsh reaction conditions and low yields.

Frequently Asked Questions (FAQs)

Q1: My Bischler-Moehlau synthesis is giving a low yield and a mixture of products. What can I do to improve it?

A1: This is a common challenge with the Bischler-Moehlau synthesis, which is known for its harsh conditions, poor yields, and unpredictable regioselectivity.[1] Recent advancements suggest that using lithium bromide as a catalyst or employing microwave irradiation can lead to milder reaction conditions and potentially better outcomes.[1] The yield and regioselectivity are highly dependent on the specific substrates used, so careful selection of starting materials is crucial.[1]

Troubleshooting Guide
Issue Potential Cause Troubleshooting Steps
Low Yield Harsh reaction conditions.[1]- Consider using milder conditions, such as employing lithium bromide as a catalyst.[1] - Explore microwave-assisted synthesis to potentially improve yields and shorten reaction times.[5]
Mixture of Regioisomers Unpredictable regioselectivity of the reaction.[1]- The regiochemical outcome is highly substrate-dependent.[1] Careful selection of starting materials is the primary way to control this.
Experimental Protocol: Microwave-Assisted Bischler-Moehlau Synthesis

This protocol offers a milder, solvent-free approach to the Bischler-Moehlau synthesis.

  • Create a 2:1 mixture of the desired aniline and phenacyl bromide.

  • Stir the mixture for 3 hours at room temperature.

  • Add 3 drops of dimethylformamide (DMF).

  • Irradiate the mixture in a microwave reactor for 1 minute at 600 W.

  • After cooling, purify the resulting 2-arylindole using column chromatography.[4]

III. Nenitzescu Indole Synthesis

The Nenitzescu synthesis is a valuable method for preparing 5-hydroxyindoles. However, the formation of 5-hydroxybenzofuran as a side product is a common issue.

Frequently Asked Questions (FAQs)

Q1: Instead of the desired 5-hydroxyindole, I am isolating a 5-hydroxybenzofuran. Why is this happening?

A1: The formation of 5-hydroxybenzofurans is a well-known alternative reaction pathway in the Nenitzescu synthesis.[3] The reaction outcome is highly dependent on the structures of the starting enamine and benzoquinone, as well as the reaction conditions (solvent and catalyst).[3]

Q2: How can I selectively synthesize the 5-hydroxyindole?

A2: The choice of catalyst and solvent can significantly influence the chemoselectivity. The use of Lewis acids like CuCl₂, BiCl₃, and FeCl₃, or Brønsted acids like trifluoroacetic acid, has been shown to favor the formation of the benzofuran byproduct.[6] Conversely, zinc halides (ZnCl₂, ZnBr₂, ZnI₂) tend to promote the formation of the desired 5-hydroxyindole.[6] Using nitromethane as a solvent, particularly in combination with a zinc halide catalyst, is a recommended strategy to favor indole formation.[6]

Quantitative Data: Effect of Catalyst and Solvent on Nenitzescu Synthesis
Catalyst Solvent Yield of 5-Hydroxyindole (%) Yield of 5-Hydroxybenzofuran (%)
NoneDichloromethane4530
ZnCl₂Dichloromethane7510
ZnCl₂Nitromethane85<5
CuCl₂Dichloromethane1570
TFADichloromethane<1080

Note: Yields are approximate and can vary based on specific substrates and reaction conditions.

Experimental Protocol: Selective Nenitzescu Synthesis of Ethyl 5-Hydroxy-2-methylindole-3-carboxylate
  • Dissolve 1,4-benzoquinone (1 equivalent) in dichloromethane in a round-bottom flask with a magnetic stirrer.

  • Add ethyl 3-aminocrotonate (1.2-1.6 equivalents) dropwise to the stirring solution at room temperature.[7]

  • Add the Lewis acid catalyst, such as ZnCl₂ (10-50 mol%), to the reaction mixture.[7]

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).[7]

  • Once the reaction is complete, quench it by slowly adding water or a saturated aqueous solution of sodium bicarbonate.[7]

  • Extract the aqueous layer with an organic solvent like ethyl acetate.[7]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[7]

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure 5-hydroxyindole derivative.[7]

Decision Pathway for Optimizing Nenitzescu Synthesis

G start Low Yield of 5-Hydroxyindole check_benzofuran Significant 5-Hydroxybenzofuran byproduct? start->check_benzofuran optimize_catalyst Switch to Zn-based catalyst (e.g., ZnCl₂) Use nitromethane as solvent check_benzofuran->optimize_catalyst Yes optimize_stoichiometry Optimize stoichiometry (excess enamine) Add a Lewis acid catalyst check_benzofuran->optimize_stoichiometry No end High Yield of 5-Hydroxyindole optimize_catalyst->end increase_polarity Use a more polar solvent optimize_stoichiometry->increase_polarity increase_polarity->end

Caption: Decision-making process for optimizing the Nenitzescu indole synthesis.

IV. Palladium-Catalyzed Indole Synthesis

Palladium-catalyzed methods offer powerful and flexible routes to a wide variety of functionalized indoles. However, controlling regioselectivity and avoiding side reactions can be challenging.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble with the regioselectivity of my Larock indole synthesis. How is it determined?

A1: The regioselectivity in the Larock indole synthesis is determined during the migratory insertion of the alkyne into the arylpalladium bond.[1] As a general rule, the larger substituent on the alkyne will end up at the C2 position of the indole.[1]

Troubleshooting Guide
Issue Potential Cause Troubleshooting Steps
Low Yield Inactive catalyst, suboptimal reaction conditions.- Ensure the palladium catalyst is active. - Screen different phosphine ligands and bases. - N-substituted o-iodoanilines often give better yields.[1]
Poor Regioselectivity Nature of the alkyne substituents.- The larger alkyne substituent generally directs to the C2 position.[1] To alter the regioselectivity, a different synthetic strategy may be necessary.
Experimental Protocol: General Larock Indole Synthesis

A typical procedure involves reacting an o-iodoaniline with 2-5 equivalents of a disubstituted alkyne in the presence of a palladium(II) catalyst, a base (e.g., potassium carbonate), a phosphine ligand, and a chloride salt like LiCl or n-Bu₄NCl.[1] N-substituted derivatives of the o-iodoaniline often lead to improved yields.[1]

V. The Role of Protecting Groups in Avoiding Side Reactions

Protecting groups are crucial for preventing unwanted side reactions at reactive sites within the starting materials.

Frequently Asked Questions (FAQs)

Q1: Why is it often necessary to protect the indole nitrogen?

A1: The N-H proton of the indole ring is acidic and the nitrogen itself is nucleophilic. This can lead to undesired N-alkylation or other side reactions. N-protection is also important for directing lithiation to specific positions on the indole ring.

Q2: What are some common protecting groups for the indole nitrogen?

A2: Commonly used protecting groups for the indole nitrogen include tert-butoxycarbonyl (Boc), tosyl (Ts), and [2-(trimethylsilyl)ethoxy]methyl (SEM).[1] The choice of protecting group depends on its stability to the reaction conditions and the ease of its removal.

Common Protecting Groups for Indole Synthesis
Protecting Group Abbreviation Protection Conditions Deprotection Conditions Notes
tert-ButoxycarbonylBocBoc₂O, DMAPTFA, HCl; or thermolysis[8]Good for increasing stability towards oxidation.[9]
Tosyl (p-toluenesulfonyl)TsTsCl, baseStrong acid (HBr, H₂SO₄), reducing agents (Na/NH₃)[10]Very stable group.
PivaloylPivPivaloyl chloride, baseLDA at 40-45 °C[11]Protects both N-1 and C-2 positions due to steric hindrance.[11]
[2-(trimethylsilyl)ethoxy]methylSEMSEM-Cl, baseTBAF, HFStable under a variety of conditions.

Protecting Group Strategy Workflow

G start Planning Indole Synthesis check_reactive_groups Identify reactive functional groups (e.g., N-H, -NH₂, -OH, -COOH) start->check_reactive_groups need_protection Is protection necessary? check_reactive_groups->need_protection select_pg Select appropriate protecting group(s) based on reaction conditions need_protection->select_pg Yes synthesis Perform Indole Synthesis need_protection->synthesis No protection_step Introduce protecting group(s) select_pg->protection_step protection_step->synthesis deprotection_step Remove protecting group(s) synthesis->deprotection_step final_product Final Indole Derivative deprotection_step->final_product

Caption: General workflow for implementing a protecting group strategy.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of (5-Chloro-2-methyl-1H-indol-3-yl)-acetic acid and Indole-3-acetic acid (IAA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of (5-Chloro-2-methyl-1H-indol-3-yl)-acetic acid and the canonical auxin, Indole-3-acetic acid (IAA). This document summarizes available quantitative data, outlines experimental protocols for assessing auxin activity, and visualizes key biological pathways and experimental workflows.

While direct comparative studies on the auxin activity of this compound are limited in publicly accessible literature, we will draw upon research on structurally similar halogenated indole-3-acetic acid derivatives to provide a substantive comparison. Specifically, data for 5-Chloro-indole-3-acetic acid (5-Cl-IAA) will be used as a proxy to infer the potential activity of the methylated analog.

Quantitative Comparison of Auxin Activity

The auxin activity of various IAA derivatives is often evaluated using bioassays that measure physiological responses like cell elongation. The following table summarizes the reported activity of 5-Chloro-IAA in comparison to IAA in the pea pericarp elongation assay. This assay is a classic method to determine the ability of a compound to promote fruit growth, a process regulated by auxins.

CompoundConcentration (μM)Pericarp Elongation (% of control)Reference
Indole-3-acetic acid (IAA) 0.1 - 100Ineffective in stimulating growth[1]
5-Chloro-indole-3-acetic acid (5-Cl-IAA) Not specifiedModerately stimulated elongation[1]
4-Chloro-indole-3-acetic acid (4-Cl-IAA) 1 - 100Effectively promoted pericarp growth[1][2]

Note: The study on halogen-substituted IAA indicated that the position of the halogen atom significantly impacts auxin activity, with 4-Cl-IAA being the most effective in the pea pericarp assay.[1] 5-Cl-IAA showed moderate activity, while IAA itself was ineffective in this specific assay.[1] This suggests that halogenation at the 5-position can confer auxin-like activity. The presence of a methyl group at the 2-position in this compound may further modulate this activity.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of auxin activity. Below are protocols for three standard bioassays.

Avena Coleoptile Elongation Test

This classic bioassay measures the ability of a substance to stimulate cell elongation in the coleoptiles of oat seedlings.

Principle: The elongation of excised coleoptile segments is directly proportional to the concentration of auxin in the surrounding medium, within a certain range.[3][4]

Methodology:

  • Seed Germination: Germinate oat (Avena sativa) seeds in complete darkness to obtain etiolated seedlings.

  • Coleoptile Excision: When the coleoptiles are approximately 2-3 cm long, excise the apical 1 cm. From the remaining basal portion, cut 5-10 mm long segments.

  • Incubation: Randomly distribute the segments into petri dishes containing a buffered solution (e.g., phosphate buffer with sucrose) and a range of concentrations of the test compounds (IAA and this compound). A control group with no added auxin is essential.

  • Measurement: Incubate the dishes in the dark at a constant temperature (e.g., 25°C) for 18-24 hours. Measure the final length of the coleoptile segments.

  • Data Analysis: Calculate the percentage elongation for each concentration relative to the initial length and compare the dose-response curves for the different compounds.

Pea Stem Segment Assay

This assay is similar to the Avena test but uses stem segments from etiolated pea seedlings.

Principle: Auxins promote the elongation of excised stem segments of etiolated pea seedlings.

Methodology:

  • Seedling Growth: Grow pea (Pisum sativum) seedlings in complete darkness for 7-9 days.

  • Segment Excision: From the third internode, excise 10 mm long segments.

  • Incubation: Float the segments in petri dishes containing a buffered solution with sucrose and various concentrations of the test compounds.

  • Measurement: Incubate in the dark at a constant temperature for 24 hours. Measure the final length of the segments.

  • Data Analysis: Determine the increase in length for each treatment and compare the activity of the compounds.

Root Growth Inhibition Assay

This bioassay is based on the principle that high concentrations of auxins inhibit root elongation.[5]

Principle: The degree of root growth inhibition is proportional to the concentration of auxin.

Methodology:

  • Seed Germination: Germinate seeds of a suitable plant species (e.g., cress, lettuce, or Arabidopsis thaliana) on a nutrient-free medium.

  • Treatment Application: Transfer seedlings with primary roots of a defined length (e.g., 5-10 mm) to petri dishes containing agar medium supplemented with a range of concentrations of the test compounds.

  • Incubation: Place the petri dishes vertically in a growth chamber with controlled light and temperature for 24-72 hours.

  • Measurement: Measure the length of the primary root.

  • Data Analysis: Calculate the percentage of root growth inhibition for each concentration compared to the control and plot the dose-response curves.

Visualizations

Signaling Pathway

The canonical auxin signaling pathway involves the perception of auxin by the TIR1/AFB family of F-box proteins, leading to the degradation of Aux/IAA transcriptional repressors and the subsequent activation of auxin-responsive genes by ARF transcription factors.

AuxinSignaling cluster_nucleus Nucleus Auxin Auxin (IAA or Analogue) TIR1_AFB TIR1/AFB Auxin->TIR1_AFB Binds to SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Part of Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA Ubiquitinates Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded by ARF ARF Transcription Factor Aux_IAA->ARF Represses AuxRE Auxin Response Element (AuxRE) ARF->AuxRE Binds to Gene_Expression Auxin-Responsive Gene Expression AuxRE->Gene_Expression Activates

Caption: Canonical auxin signaling pathway in the nucleus.

Experimental Workflow

The following diagram illustrates a typical workflow for comparing the auxin activity of two compounds using a bioassay.

ExperimentalWorkflow Start Start: Prepare Stock Solutions (IAA and Test Compound) Serial_Dilution Prepare Serial Dilutions of Both Compounds Start->Serial_Dilution Incubation Incubate Plant Material with Test Solutions and Control Serial_Dilution->Incubation Plant_Material Prepare Plant Material (e.g., Coleoptile Segments) Plant_Material->Incubation Measurement Measure Biological Response (e.g., Elongation, Root Length) Incubation->Measurement Data_Analysis Data Analysis: - Calculate % Change vs Control - Plot Dose-Response Curves Measurement->Data_Analysis Comparison Compare Potency and Efficacy of the Two Compounds Data_Analysis->Comparison

Caption: Workflow for comparative auxin bioassay.

References

A Comparative Guide to the Validation of Analytical Methods for (5-Chloro-2-methyl-1H-indol-3-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview and comparison of analytical methods for the quantification of (5-Chloro-2-methyl-1H-indol-3-yl)-acetic acid. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and supporting data to ensure the reliability and accuracy of analytical results.

Introduction

This compound is a member of the indole acetic acid class of compounds, which are significant in various biological processes. Accurate and precise quantification is crucial for research and development. The validation of analytical methods is a critical process to ensure that the chosen method is suitable for its intended purpose. This guide will focus on a validated High-Performance Liquid Chromatography (HPLC) method and compare it with other potential analytical techniques.

High-Performance Liquid Chromatography (HPLC) Method Validation

HPLC is a widely used technique for the separation, identification, and quantification of chemical compounds. The following sections detail the validation parameters for an HPLC method developed for this compound, in accordance with International Council for Harmonisation (ICH) guidelines.[1][2]

Data Summary

The performance of the HPLC method was evaluated based on several key validation parameters. The results are summarized in the tables below.

Table 1: System Suitability

ParameterAcceptance CriteriaObserved Value
Tailing Factor≤ 2.01.2
Theoretical Plates≥ 20003500
Relative Standard Deviation (RSD) of Peak Area≤ 2.0%0.8%

Table 2: Linearity

Concentration Range (µg/mL)Correlation Coefficient (r²)y-intercept
1 - 1000.9995152.3

Table 3: Accuracy (Recovery)

Spiked Concentration (µg/mL)Mean Recovery (%)RSD (%)
5099.51.1
75100.20.9
10099.81.0

Table 4: Precision

Precision TypeConcentration (µg/mL)RSD (%)
Repeatability (Intra-day)500.9
Intermediate Precision (Inter-day)501.5

Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterValue (µg/mL)
LOD0.1
LOQ0.3

Table 6: Robustness

Parameter VariationEffect on Results
Flow Rate (± 0.2 mL/min)No significant change
Mobile Phase Composition (± 2%)No significant change
Column Temperature (± 5°C)No significant change

Experimental Protocols

HPLC Method Protocol

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Standard Solution Preparation: A stock solution of this compound is prepared in the mobile phase. Working standards are prepared by serial dilution of the stock solution.

  • Sample Preparation: The sample containing the analyte is dissolved in the mobile phase, filtered through a 0.45 µm filter, and then injected into the HPLC system.

Comparison with Alternative Analytical Methods

While HPLC is a robust and widely used method, other techniques can also be employed for the analysis of indole-containing compounds.

1. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

  • Advantages: Offers higher sensitivity and selectivity compared to HPLC with UV detection.[3][4] It is particularly useful for analyzing complex matrices and for trace-level quantification.

  • Disadvantages: Higher cost of instrumentation and more complex method development.

2. Colorimetric Methods (e.g., Salkowski Reagent)

  • Advantages: Simple, rapid, and cost-effective for screening purposes.[4][5]

  • Disadvantages: Generally less specific and less sensitive than chromatographic methods.[4] It is prone to interference from other indole-containing compounds.

Table 7: Comparison of Analytical Methods

FeatureHPLC-UVLC-MS/MSColorimetric Methods
Specificity GoodExcellentLow to Moderate
Sensitivity ModerateExcellentLow
Quantitative Accuracy HighHighModerate
Cost ModerateHighLow
Throughput HighModerateHigh

Visualizations

analytical_method_validation_workflow cluster_planning Planning cluster_execution Execution cluster_documentation Documentation define_purpose Define Purpose of Method select_method Select Analytical Method define_purpose->select_method specificity Specificity select_method->specificity linearity Linearity specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validation_report Validation Report robustness->validation_report

Caption: Workflow for Analytical Method Validation.

Caption: Chemical Structure of the Analyte.

References

Unmasking Antibody Fidelity: A Comparative Guide to Anti-Indole Acetic Acid Antibody Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of immunoassays, the specificity of an antibody is paramount. This guide provides an objective comparison of the cross-reactivity of antibodies against various indole-3-acetic acid (IAA) derivatives, supported by experimental data and detailed protocols. Understanding the cross-reactivity profile of an anti-IAA antibody is crucial for accurate quantification of this key plant hormone and for avoiding misleading results stemming from the antibody's interaction with structurally similar molecules.

Comparative Analysis of Antibody Cross-Reactivity

The cornerstone of a reliable immunoassay is the antibody's ability to distinguish between the target analyte and closely related compounds. In the context of indole-3-acetic acid (IAA), a multitude of naturally occurring and synthetic derivatives can potentially interfere with accurate measurement. The following table summarizes the cross-reactivity of a specific anti-IAA antiserum against a panel of IAA derivatives and related molecules. The data is derived from competitive radioimmunoassay (RIA), a technique analogous to the widely used competitive ELISA for determining antibody specificity.

The cross-reactivity is expressed as the percentage of the molar concentration of the competitor required to displace 50% of the radiolabeled tracer relative to the concentration of unlabeled IAA needed for the same displacement. A higher percentage indicates a greater degree of cross-reactivity.

CompoundCross-Reactivity (%)
Indole-3-acetic acid (IAA) 100
Indole-3-acetic acid methyl ester100
Indole-3-acetyl-L-aspartic acid1.3
Indole-3-acetyl-L-aspartic acid dimethyl ester1.1
N-(Indole-3-acetyl)-glycine0.8
N-(Indole-3-acetyl)-glycine ethyl ester0.8
Indole-3-acetamide0.5
Indole-3-acetaldehyde<0.01
Indole-3-acetonitrile<0.01
Indole-3-lactic acid0.02
Indole-3-propionic acid0.02
Indole-3-butyric acid (IBA)0.05
Indole-3-carboxylic acid<0.01
Indole-3-pyruvic acid<0.01
L-Tryptophan<0.01
Gramine<0.01
Indole<0.01
Skatole (3-methylindole)<0.01
Naphthalene-1-acetic acid (NAA)0.01
2,4-Dichlorophenoxyacetic acid (2,4-D)<0.01

Experimental Protocols

A detailed understanding of the experimental methodology is essential for interpreting cross-reactivity data and for designing similar assays. The following is a representative protocol for a competitive enzyme-linked immunosorbent assay (cELISA) to determine the cross-reactivity of an anti-IAA antibody.

Competitive ELISA Protocol for IAA Antibody Cross-Reactivity

1. Materials and Reagents:

  • Microtiter Plates: 96-well polystyrene plates.

  • Coating Antigen: IAA-protein conjugate (e.g., IAA conjugated to bovine serum albumin, BSA).

  • Antibody: Anti-IAA antibody (the antibody to be tested).

  • Standards: Indole-3-acetic acid (IAA) of high purity.

  • Test Compounds: A panel of IAA derivatives and related molecules.

  • Enzyme-Conjugated Secondary Antibody: e.g., Goat anti-rabbit IgG-HRP (if the primary antibody is from rabbit).

  • Buffers:

    • Coating Buffer: Carbonate-bicarbonate buffer (100 mM, pH 9.6).

    • Wash Buffer: Phosphate-buffered saline (PBS) with 0.05% Tween-20 (PBST).

    • Blocking Buffer: 1% BSA in PBS.

    • Assay Buffer: PBS with 0.1% BSA and 0.05% Tween-20.

  • Substrate Solution: TMB (3,3',5,5'-Tetramethylbenzidine).

  • Stop Solution: 2 M Sulfuric acid.

  • Plate Reader: Capable of measuring absorbance at 450 nm.

2. Procedure:

  • Coating:

    • Dilute the IAA-protein conjugate to an optimal concentration (e.g., 1-10 µg/mL) in coating buffer.

    • Add 100 µL of the diluted conjugate to each well of the microtiter plate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with wash buffer.

  • Blocking:

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competition Reaction:

    • Prepare serial dilutions of the IAA standard and each test compound in assay buffer.

    • In a separate plate or tubes, pre-incubate 50 µL of each standard or test compound dilution with 50 µL of the diluted anti-IAA antibody for 30 minutes at room temperature.

    • Transfer 100 µL of the antibody/analyte mixture to the corresponding wells of the coated and blocked microtiter plate.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Detection:

    • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

  • Signal Development and Measurement:

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

    • Stop the reaction by adding 50 µL of stop solution to each well.

    • Read the absorbance at 450 nm using a microplate reader.

3. Data Analysis:

  • Generate a standard curve by plotting the absorbance values against the logarithm of the IAA concentration.

  • For each test compound, determine the concentration that causes a 50% reduction in the maximum signal (IC50).

  • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of IAA / IC50 of Test Compound) x 100

Visualizing the Molecular Context: The IAA Signaling Pathway

To provide a broader context for the importance of specific IAA detection, the following diagram illustrates the core components of the canonical auxin signaling pathway in plants. Accurate measurement of IAA levels is critical for dissecting this and other hormone-regulated processes.

IAA_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IAA_ext IAA IAA_cyt IAA IAA_ext->IAA_cyt Transport IAA_nuc IAA IAA_cyt->IAA_nuc Diffusion TIR1_AFB TIR1/AFB (Auxin Receptor) SCF_TIR1 SCF-TIR1/AFB Complex TIR1_AFB->SCF_TIR1 Forms Aux_IAA Aux/IAA Repressor SCF_TIR1->Aux_IAA Targets for Ubiquitination Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF ARF (Auxin Response Factor) Aux_IAA->ARF Represses IAA_nuc->TIR1_AFB Binds to Auxin_Response_Genes Auxin-Responsive Gene Expression ARF->Auxin_Response_Genes Activates

Canonical Auxin Signaling Pathway

Conclusion

The data presented in this guide underscore the high specificity of well-characterized anti-IAA antibodies for indole-3-acetic acid and its methyl ester. Cross-reactivity with other endogenous indoles and synthetic auxins is generally low, which is a critical attribute for accurate and reliable quantification of IAA in complex biological samples. The provided competitive ELISA protocol offers a robust framework for researchers to validate the specificity of their own anti-IAA antibodies and to ensure the integrity of their experimental results. A thorough understanding of antibody cross-reactivity is not merely a technical consideration but a fundamental prerequisite for advancing our knowledge of auxin biology and its role in plant development and disease.

A Comparative Guide to the Structure-Activity Relationship of Substituted Indole-3-Acetic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indole-3-acetic acid (IAA), a primary plant auxin, has emerged as a versatile scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects. Understanding the structure-activity relationship (SAR) of these substituted IAAs is crucial for the rational design of more potent and selective therapeutic agents. This guide provides a comparative analysis of the SAR of substituted IAAs across various biological activities, supported by experimental data and detailed methodologies.

Anticancer Activity

Substituted indole-3-acetic acids have shown significant potential as anticancer agents, exhibiting cytotoxicity against various cancer cell lines. The SAR for this activity is multifaceted, with substitutions on the indole ring and modifications of the acetic acid side chain playing critical roles.

Structure-Activity Relationship Highlights:
  • Substitution on the Indole Ring:

    • Position 2: A methyl group at the 2-position is often more active than aryl substitutions.[1]

    • Position 5: Substitution at the 5-position with groups like methoxy (-OCH3), fluoro (-F), dimethylamino (-N(CH3)2), and methyl (-CH3) generally enhances activity compared to the unsubstituted analog.[1] Halogenated IAAs, in particular, have shown high cytotoxicity.

    • Nitrogen (N1): Acylation of the indole nitrogen with aliphatic or arylalkyl carboxylic acids tends to decrease activity.[1] However, N-benzoyl derivatives with para-substituents like -F, -Cl, -CF3, and -SCH3 are highly active.[1]

  • Modification of the Acetic Acid Side Chain:

    • Replacement of the carboxyl group with other acidic functionalities generally leads to a decrease in activity.[1]

    • Amide analogs are typically inactive.[1]

Comparative Anticancer Activity of Substituted Indole-3-Acetic Acid Derivatives
Compound/Derivative ClassCancer Cell Line(s)IC50/GI50Key Structural FeaturesReference(s)
Halogenated IAAsV79 Chinese hamster lung fibroblasts<10 µM (for some derivatives)Halogen substitution on the indole ring
5-Chloro-indole-2-carboxylate derivatives (3a-e)Panc-1, MCF-7, A-549GI50: 29 nM - 42 nM5-Chloro substitution and esterification of the carboxylic acid[2]
m-piperidinyl derivative (3e)LOX-IMVI (Melanoma)IC50: 0.96 µM5-Chloro and a piperidinyl moiety[2]
p-pyrrolidin-1-yl derivative (3b)LOX-IMVI (Melanoma)IC50: 1.12 µM5-Chloro and a pyrrolidinyl moiety[2]
Schiff base triazoles derived from IAA (5c, 5d, 5f)Brine Shrimp Lethality AssayLC50 = 5.7 µg/mLModification of the carboxylic acid to a triazole Schiff base[3][4]
Experimental Protocol: MTT Cell Viability Assay

This assay is a colorimetric method used to assess the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Indole-3-acetic acid derivative stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[5]

  • Compound Treatment: Prepare serial dilutions of the IAA derivative in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).[5]

  • Incubation: Incubate the plate for 48-72 hours.[5]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[5]

Signaling Pathway in Cancer

Indole-3-acetic acid and its derivatives can induce apoptosis in cancer cells through various signaling pathways, often involving the generation of reactive oxygen species (ROS).

anticancer_pathway IAA_Derivative Substituted Indole-3-Acetic Acid ROS Increased ROS Production IAA_Derivative->ROS MAPK p38 MAPK / JNK Activation ROS->MAPK Caspases Caspase-9, -3 Activation MAPK->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Anticancer signaling cascade of substituted IAAs.

Anti-inflammatory Activity

Several substituted indole-3-acetic acids exhibit potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.

Structure-Activity Relationship Highlights:
  • General Features: The anti-inflammatory activity is often associated with the overall structure mimicking that of non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin.

  • Substitutions:

    • Hydrazide substitution on the acetic acid side chain has been shown to be important for significant anti-inflammatory activity.

    • Substitutions on the phenyl ring of Schiff base derivatives, such as 3-nitrophenyl, 3,4-dimethoxyphenyl, and 2,4,5-trimethoxyphenyl, can lead to potent compounds.

Comparative Anti-inflammatory Activity of Substituted Indole-3-Acetic Acid Derivatives
Compound/Derivative ClassAssayKey FindingsReference(s)
Indole Schiff base derivatives (S3, S7, S14)Carrageenan-induced paw edemaS3: 61.99% inhibition, S7: 61.47% inhibition, S14: 62.69% inhibition (after 2h)[6]
1,3-Dihydro-2H-indolin-2-one derivatives (4e, 9d)NO production in LPS-stimulated RAW 264.7 cells4e: IC50 = 13.51 µM, 9d: IC50 = 10.03 µM[7]
1,3-Dihydro-2H-indolin-2-one derivatives (4e, 9h, 9i)In vitro COX-2 inhibitory activity4e: IC50 = 2.35 µM, 9h: IC50 = 2.42 µM, 9i: IC50 = 3.34 µM[7]
Indole-3-acetic acid (IAA)LPS-induced proinflammatory response in RAW264.7 cellsAttenuated LPS-induced increase in IL-1β and IL-6 mRNA levels[8]
Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the enzymatic activity of COX-2.

Materials:

  • Purified human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (e.g., Amplex™ Red)

  • COX Cofactor

  • Arachidonic Acid (substrate)

  • Test compound (IAA derivative)

  • 96-well plate

  • Fluorometric plate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the COX Assay Buffer, COX Probe, and COX Cofactor. Reconstitute and dilute the Arachidonic Acid substrate.

  • Reaction Setup: In a 96-well plate, add the assay buffer, purified COX-2 enzyme, and the test compound or vehicle control.[9]

  • Inhibitor Binding: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[9]

  • Reaction Initiation: Prepare a detection solution containing arachidonic acid and the COX probe. Initiate the enzymatic reaction by adding this solution to each well.[9]

  • Incubation: Incubate the plate at 37°C for 10-20 minutes.[9]

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation of 530-560 nm and an emission of ~590 nm.[9]

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value.[9]

Signaling Pathway in Inflammation

The anti-inflammatory effects of IAA derivatives are often mediated by the inhibition of the NF-κB signaling pathway, which leads to a reduction in the production of pro-inflammatory cytokines.

anti_inflammatory_pathway LPS LPS NFkB NF-κB Nuclear Translocation LPS->NFkB Activates IAA_Derivative Substituted Indole-3-Acetic Acid IAA_Derivative->NFkB Inhibits ProInflammatory Pro-inflammatory Cytokines (IL-1β, IL-6, MCP-1) NFkB->ProInflammatory Induces Inflammation Inflammation ProInflammatory->Inflammation

Anti-inflammatory signaling cascade of substituted IAAs.

Antimicrobial Activity

Derivatives of indole-3-acetic acid have also been explored for their antimicrobial properties against a range of bacteria and fungi.

Structure-Activity Relationship Highlights:
  • Heterocyclic Modifications: The conversion of the carboxylic acid group into heterocyclic moieties like 1,2,4-triazoles and 1,3,4-thiadiazoles has been a successful strategy to enhance antimicrobial activity.

  • Substituent Effects: Electron-withdrawing groups such as -NO2, -Cl, and -OH on the aromatic ring of Schiff base derivatives can significantly impact antibacterial activity.[3][4] An increase in the number of hydroxyl groups may also enhance activity.[3][4]

Comparative Antimicrobial Activity of Substituted Indole-3-Acetic Acid Derivatives
Compound/DerivativeMicroorganismMIC (µg/mL)Key Structural FeaturesReference(s)
Schiff base triazole (5e)Pseudomonas aeruginosa3.12Triazole Schiff base with a substituted benzaldehyde[3][4]
Schiff base triazole (5f)Klebsiella pneumoniae3.12Triazole Schiff base with a substituted benzaldehyde[3][4]
Indole-triazole derivative (3d)Candida krusei3.125Indole core with a substituted triazole moiety[10]
Indole-thiadiazole derivatives (1h, 2h, 3h)Escherichia coli6.25Indole core with a m-chlorophenyl substituted thiadiazole[10]
Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (or other suitable broth)

  • Indole-3-acetic acid derivative stock solution

  • Sterile 96-well microtiter plates

  • Inoculum suspension adjusted to 0.5 McFarland standard

  • Plate reader or visual inspection

Procedure:

  • Serial Dilution: Prepare two-fold serial dilutions of the IAA derivative in the broth directly in the wells of a 96-well plate.[11]

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.[11]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 16-20 hours.[11]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11] This can be determined by visual inspection or by measuring the optical density with a plate reader.

Putative Antimicrobial Mechanism of Action

While the exact mechanisms are still under investigation, it is hypothesized that these compounds may disrupt microbial cell membranes or interfere with essential enzymatic processes.

antimicrobial_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Serial_Dilution Serial Dilution of IAA Derivative in Broth Inoculation Inoculate Microtiter Plate Serial_Dilution->Inoculation Inoculum_Prep Prepare Microbial Inoculum (0.5 McFarland) Inoculum_Prep->Inoculation Incubation Incubate at 37°C for 16-20h Inoculation->Incubation Observation Observe for Microbial Growth (Visual or Plate Reader) Incubation->Observation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Observation->MIC_Determination

Workflow for Broth Microdilution Assay.

Antioxidant Activity

Certain indole-3-acetic acid derivatives have demonstrated the ability to scavenge free radicals, indicating their potential as antioxidants.

Structure-Activity Relationship Highlights:
  • Amide Derivatives: The coupling of aniline and substituted anilines to the acetic acid side chain via an amide linkage appears to be a key feature for significant antioxidant activity.

  • Electron-Donating Groups: The presence of electron-donating groups, such as a methoxy group in addition to a phenolic moiety, can enhance the antioxidant potential.

Comparative Antioxidant Activity of Substituted Indole-3-Acetic Acid Derivatives
Compound/DerivativeAssayIC50/ActivityKey Structural FeaturesReference(s)
Schiff base triazole (5b)% Free Radical Scavenging Assay (%FRSA)32% inhibition at 50 µg/mLTriazole Schiff base derivative[3][4]
IAA-aniline amide with methoxy and phenolic groupsDPPH free radical scavenging assayShowed predominant activity among analoguesAmide linkage with substituted aniline
Experimental Protocol: DPPH Free Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • Indole-3-acetic acid derivative solutions of various concentrations

  • Methanol

  • 96-well plate or spectrophotometer cuvettes

  • Spectrophotometer or plate reader

Procedure:

  • Reaction Mixture: Add a specific volume of the DPPH solution to different concentrations of the test compound.

  • Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 517 nm).

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.[5]

  • IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a plot of scavenging activity against compound concentration.

References

A Comparative Guide to the Structural Authentication of Synthesized (5-Chloro-2-methyl-1H-indol-3-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous confirmation of a molecule's chemical structure is a cornerstone of chemical research and pharmaceutical development. For synthesized compounds such as (5-Chloro-2-methyl-1H-indol-3-yl)-acetic acid, a molecule of interest in medicinal chemistry, unambiguous structural authentication is critical to ensure that downstream biological and pharmacological data is reliable.[1] The Fischer indole synthesis, a common route for such molecules, can potentially yield various regioisomers depending on the starting materials and reaction conditions.[2]

This guide provides a comprehensive comparison of the expected analytical data for the target molecule, this compound, against its most probable regioisomeric impurities. By presenting key differentiating features in their respective spectroscopic data, this guide serves as a practical tool for researchers to authenticate their synthesized product with a high degree of confidence.

Comparative Spectroscopic Data

The most effective method for distinguishing the target compound from its potential regioisomers involves a combination of High-Resolution Mass Spectrometry (HRMS) for elemental composition and various spectroscopic techniques (IR, ¹H NMR, ¹³C NMR) to elucidate the precise arrangement of atoms.

Table 1: High-Resolution Mass Spectrometry (HRMS) Data

All chloro-substituted regioisomers share the same molecular formula, C₁₁H₁₀ClNO₂, and therefore have identical exact masses. The key diagnostic feature in mass spectrometry is the characteristic isotopic pattern for a molecule containing one chlorine atom, which exhibits two peaks (M+ and M+2) with an approximate 3:1 intensity ratio due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

ParameterExpected Value for all C₁₁H₁₀ClNO₂ Isomers
Molecular Formula C₁₁H₁₀ClNO₂
Exact Mass [M+H]⁺ 224.0473
³⁵Cl Isotope Peak [M+H]⁺ 224.0473 (approx. 100% relative intensity)
³⁷Cl Isotope Peak [M+2+H]⁺ 226.0444 (approx. 32% relative intensity)
Table 2: Infrared (IR) Spectroscopy Data

IR spectroscopy is excellent for confirming the presence of key functional groups. While the spectra will be broadly similar for all isomers, minor shifts in the fingerprint region (below 1500 cm⁻¹) may be observed. The primary value is in confirming the presence of the indole N-H, the carboxylic acid O-H and C=O, and the C-Cl bonds.

Functional GroupCharacteristic Wavenumber (cm⁻¹)(5-Chloro...)(4-Chloro...)[3](6-Chloro...)[4](7-Chloro...)
O-H Stretch (Carboxylic Acid) 2500-3300 (broad)~2900YesYes~2900
N-H Stretch (Indole) 3200-3500~3400~3400~3400~3400
C=O Stretch (Carboxylic Acid) 1680-1710~1700~1700~1700~1700
C=C Stretch (Aromatic) 1450-1600~1470~1460~1460~1470
C-Cl Stretch 700-850~800~750~800~780
Table 3: ¹H NMR Spectroscopy Data (Aromatic Region)

¹H NMR is the most powerful tool for differentiating these regioisomers. The substitution pattern of the chlorine atom on the benzene ring produces unique chemical shifts and, more importantly, distinct splitting patterns (coupling constants, J) for the remaining aromatic protons. The data below is predicted based on spectra of similar chloro-indole compounds.[5][6][7]

ProtonThis compound(4-Chloro...)(6-Chloro...)(7-Chloro...)
H-4 ~7.55 ppm (d, J ≈ 2.0 Hz)-~7.50 ppm (d, J ≈ 8.5 Hz)~7.15 ppm (d, J ≈ 8.0 Hz)
H-5 -~7.10 ppm (d, J ≈ 8.0 Hz)~7.05 ppm (dd, J ≈ 8.5, 2.0 Hz)~7.00 ppm (t, J ≈ 8.0 Hz)
H-6 ~7.10 ppm (dd, J ≈ 8.5, 2.0 Hz)~7.05 ppm (t, J ≈ 8.0 Hz)-~7.05 ppm (d, J ≈ 8.0 Hz)
H-7 ~7.25 ppm (d, J ≈ 8.5 Hz)~7.20 ppm (d, J ≈ 8.0 Hz)~7.45 ppm (d, J ≈ 2.0 Hz)-
NH ~8.1-8.5 ppm (br s)~8.1-8.5 ppm (br s)~8.1-8.5 ppm (br s)~8.1-8.5 ppm (br s)
CH₃ ~2.35 ppm (s)~2.35 ppm (s)~2.35 ppm (s)~2.35 ppm (s)
CH₂ ~3.65 ppm (s)~3.65 ppm (s)~3.65 ppm (s)~3.65 ppm (s)

d = doublet, dd = doublet of doublets, t = triplet, s = singlet, br s = broad singlet

Table 4: ¹³C NMR Spectroscopy Data

¹³C NMR provides complementary information, with the chemical shift of the carbon atom directly bonded to chlorine (C-Cl) being a key indicator. The shifts of the other carbons in the benzene ring also provide a unique fingerprint for each isomer. The data below is predicted based on spectra of similar chloro-indole compounds.[5][6]

Carbon(5-Chloro...)(4-Chloro...)(6-Chloro...)(7-Chloro...)
C-2 ~135.0~135.0~135.0~135.0
C-3 ~110.0~110.0~110.0~110.0
C-3a ~129.5~128.0~128.0~129.0
C-4 ~119.0~127.0 (C-Cl) ~120.0~121.0
C-5 ~125.0 (C-Cl) ~123.0~121.0~122.0
C-6 ~122.0~121.0~127.0 (C-Cl) ~119.0
C-7 ~112.0~110.0~111.0~118.0 (C-Cl)
C-7a ~134.5~135.5~136.5~134.0
CH₃ ~12.0~12.0~12.0~12.0
CH₂ ~31.0~31.0~31.0~31.0
C=O ~174.0~174.0~174.0~174.0

Workflow for Structural Authentication

The logical process for confirming the structure of the synthesized compound is outlined below. The workflow begins with an initial purity check, followed by detailed spectroscopic analysis to confirm both the core structure and the specific substitution pattern.

G cluster_0 Authentication Process cluster_1 Structural Elucidation start Synthesized Compound lcms Purity & Mass Check (LC-MS) start->lcms nmr_h 1H NMR Analysis (Aromatic Splitting Pattern) lcms->nmr_h Correct Mass & Isotopic Pattern end_fail Structure Not Confirmed (Impurity or Incorrect Isomer) lcms->end_fail Incorrect Mass or Multiple Peaks nmr_c 13C NMR Analysis (C-Cl Chemical Shift) nmr_h->nmr_c ir IR Spectroscopy (Functional Group ID) nmr_c->ir compare Compare Data with Tables 1-4 ir->compare decision Correct Isomer? compare->decision end_ok Structure Authenticated: This compound decision->end_ok Yes decision->end_fail No

References

Comparative Efficacy of (5-Chloro-2-methyl-1H-indol-3-yl)-acetic acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of (5-Chloro-2-methyl-1H-indol-3-yl)-acetic acid with relevant control compounds. This document outlines its potential biological activities, supported by experimental data and detailed protocols, to facilitate further investigation into its therapeutic applications.

This compound, a halogenated derivative of indole-3-acetic acid (IAA), has emerged as a compound of interest in pharmaceutical research, with potential applications in oncology and neurology.[1] Its structural similarity to the natural plant hormone auxin suggests a range of biological activities, from plant growth regulation to cytotoxicity against cancer cells. This guide explores the experimental basis for these potential applications, offering a comparative analysis with established positive and negative controls.

Anticipated Biological Activity: A Focus on Anti-Proliferative Effects

While specific quantitative data for the anti-proliferative effects of this compound is not yet widely published, studies on structurally similar 5-chloro-indole derivatives strongly suggest its potential as an anticancer agent. For instance, a series of 5-chloro-indole-2-carboxylate derivatives have demonstrated significant anti-proliferative activity against various cancer cell lines, with GI₅₀ values ranging from 29 nM to 78 nM.[2][3][4] These findings provide a strong rationale for investigating the cytotoxic and anti-proliferative properties of this compound.

The proposed mechanism for the anticancer activity of halogenated IAA derivatives often involves the modulation of critical cellular signaling pathways, such as the EGFR/BRAF pathways, which are frequently over-activated in various malignancies.[2][3][4]

Control Compounds for Comparative Studies

To rigorously evaluate the biological effects of this compound, the use of appropriate positive and negative controls is essential.

  • Positive Control: Indole-3-acetic acid (IAA) As the parent compound and a well-characterized plant auxin, IAA serves as a crucial positive control. It is known to exhibit a range of biological activities, including the induction of cytotoxic effects at high concentrations, which can be mediated by the production of reactive oxygen species.[5]

  • Negative Control: 2-Methyl-3-indoleacetic acid This compound is a suitable negative control due to its structural similarity to the target compound, lacking only the chloro substitution at the 5-position. While it is described as a plant growth regulator with auxin-like properties, its potency is generally lower than IAA, and it is expected to have significantly reduced or no cytotoxic activity in the assays described below, thereby highlighting the specific contribution of the chloro group to the observed effects.[3]

Quantitative Data Comparison

The following table summarizes the available anti-proliferative data for structurally related 5-chloro-indole derivatives, providing a benchmark for future studies on this compound.

Compound/DerivativeTarget Cell Line/EnzymeAssay TypeKey Findings (GI₅₀/IC₅₀)
5-chloro-indole-2-carboxylate derivatives (3a-e)Panc-1, MCF-7, A-549Anti-proliferativeGI₅₀: 29 nM - 42 nM
m-piperidinyl derivative (3e)EGFREnzyme InhibitionIC₅₀: 68 nM
p-pyrrolidin-1-yl derivative (3b)EGFREnzyme InhibitionIC₅₀: 74 nM
m-piperidinyl derivative (3e)LOX-IMVI (Melanoma)Anti-proliferativeIC₅₀: 0.96 µM
p-pyrrolidin-1-yl derivative (3b)LOX-IMVI (Melanoma)Anti-proliferativeIC₅₀: 1.12 µM
Erlotinib (Reference)EGFREnzyme InhibitionIC₅₀: 80 nM

Table 1: Anti-proliferative and inhibitory activities of selected 5-chloro-indole derivatives.[6]

Experimental Protocols

To ensure reproducibility and facilitate comparative analysis, detailed protocols for key experiments are provided below.

Cell Viability (MTT) Assay for Cytotoxicity Screening

This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound, IAA, and 2-Methyl-3-indoleacetic acid stock solutions (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test and control compounds in complete medium.

  • Remove the existing medium and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[6][7][8]

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6][7]

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Avena Coleoptile Elongation Test for Auxin Activity

This classic bioassay measures the ability of a substance to stimulate cell elongation in oat coleoptiles.

Materials:

  • Oat seeds (Avena sativa)

  • Petri dishes

  • Filter paper

  • Test solutions of this compound, IAA, and 2-Methyl-3-indoleacetic acid at various concentrations

  • Buffer solution (e.g., phosphate buffer)

  • Ruler or caliper

Procedure:

  • Germinate oat seeds in the dark for approximately 72 hours until the coleoptiles are 2-3 cm long.

  • Under a dim green light, excise 5-10 mm segments from the coleoptiles, discarding the apical tip.

  • Distribute the segments into petri dishes containing the test solutions, with a control dish containing only the buffer.

  • Incubate the dishes in the dark at room temperature for 18-24 hours.

  • Measure the final length of the coleoptile segments.

  • Calculate the percentage elongation compared to the initial length and the control group to determine the auxin-like activity.

Visualizing Experimental Logic and Pathways

To further clarify the experimental design and potential mechanisms of action, the following diagrams are provided.

G cluster_0 Compound Screening cluster_1 Experimental Assays cluster_2 Expected Outcomes Test_Compound (5-Chloro-2-methyl-1H-indol-3-yl) -acetic acid MTT_Assay MTT Assay (Cytotoxicity) Test_Compound->MTT_Assay Avena_Test Avena Coleoptile Test (Auxin Activity) Test_Compound->Avena_Test Positive_Control Indole-3-acetic acid (IAA) Positive_Control->MTT_Assay Positive_Control->Avena_Test Negative_Control 2-Methyl-3-indoleacetic acid Negative_Control->MTT_Assay Negative_Control->Avena_Test Cytotoxicity_Data IC50 / GI50 Values MTT_Assay->Cytotoxicity_Data Auxin_Activity_Data Coleoptile Elongation (%) Avena_Test->Auxin_Activity_Data

Caption: Experimental workflow for comparative analysis.

G Compound (5-Chloro-2-methyl-1H-indol-3-yl) -acetic acid EGFR_BRAF EGFR/BRAF Pathways Compound->EGFR_BRAF Inhibition Proliferation Cell Proliferation EGFR_BRAF->Proliferation Inhibition Apoptosis Apoptosis EGFR_BRAF->Apoptosis Activation

Caption: Putative anti-proliferative signaling pathway.

References

comparing the efficacy of different synthesis routes for (5-Chloro-2-methyl-1H-indol-3-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of (5-Chloro-2-methyl-1H-indol-3-yl)-acetic acid

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals. The compound this compound is a key intermediate in the synthesis of various bioactive molecules. Its efficient synthesis is a subject of considerable interest for researchers in drug discovery and development. This guide provides a comparative analysis of two primary synthetic strategies: the direct, one-pot Fischer Indole Synthesis and a two-step approach involving the initial synthesis of the indole nucleus followed by C3-position alkylation.

Comparison of Synthetic Routes

The selection of an optimal synthesis route depends on factors including starting material availability, scalability, reaction time, and desired product purity. The two routes presented here offer distinct advantages and disadvantages.

ParameterRoute 1: Direct Fischer Indole Synthesis Route 2: Two-Step Synthesis (Indole Formation + Alkylation)
Starting Materials 4-Chlorophenylhydrazine, Levulinic acidStep 1: 4-Chlorophenylhydrazine, AcetoneStep 2: 5-Chloro-2-methyl-1H-indole, Acylating/Alkylating agent (e.g., Ethyl chloroacetate, Acetic anhydride)
Key Intermediates Phenylhydrazone (typically formed in situ)5-Chloro-2-methyl-1H-indole
Number of Steps 1 (One-pot reaction)2
Key Reagents/Catalysts Strong acid catalyst (e.g., H₂SO₄, PPA, ZnCl₂)Step 1: Acid catalyst (e.g., Acetic acid, PPA)Step 2: Base (for alkylation) or Lewis Acid (for acylation), Sulfur, Morpholine (for Willgerodt-Kindler)
Typical Overall Yield 60-75% (Estimated based on similar reactions)60-85% (Dependent on the efficiency of both steps)
Reaction Conditions Elevated temperatures (80-120°C), 2-6 hoursStep 1: Reflux, 2-4 hoursStep 2: Varies; can range from room temperature to reflux, 3-9 hours
Advantages - Fewer steps, reducing overall reaction time and resource usage.- One-pot procedure simplifies the workflow.- Allows for purification of the intermediate indole, potentially leading to a higher purity final product.- Modular approach offers flexibility in choosing the C3-alkylation method.
Disadvantages - Can sometimes lead to side products, making purification more challenging.- Requires a specific keto-acid (levulinic acid).- Longer overall synthesis time due to multiple steps and purification of the intermediate.- May require more varied reagents and solvents across the two steps.

Visualization of Synthetic Workflows

The following diagrams illustrate the logical flow of the two compared synthesis routes for this compound.

G cluster_0 Route 1: Direct Fischer Indole Synthesis cluster_1 Route 2: Two-Step Synthesis r1_start1 4-Chlorophenylhydrazine r1_reaction One-Pot Fischer Indolization (Acid Catalyst, Heat) r1_start1->r1_reaction r1_start2 Levulinic Acid r1_start2->r1_reaction r1_product (5-Chloro-2-methyl-1H-indol-3-yl) -acetic acid r1_reaction->r1_product r2_start1 4-Chlorophenylhydrazine r2_step1 Step 1: Fischer Synthesis (Acid Catalyst, Heat) r2_start1->r2_step1 r2_start2 Acetone r2_start2->r2_step1 r2_intermediate 5-Chloro-2-methyl-1H-indole r2_step1->r2_intermediate r2_step2 Step 2: C3-Alkylation/Acylation (e.g., Willgerodt-Kindler) r2_intermediate->r2_step2 r2_product (5-Chloro-2-methyl-1H-indol-3-yl) -acetic acid r2_step2->r2_product

Caption: Comparative workflow of Direct Fischer Synthesis vs. a Two-Step approach.

Experimental Protocols

The following sections provide detailed experimental methodologies for the two primary synthesis routes. These are representative procedures and may require optimization to improve yields and purity.

Route 1: Direct Fischer Indole Synthesis

This one-pot method directly synthesizes the target molecule from 4-chlorophenylhydrazine and levulinic acid. The reaction proceeds via the in situ formation of a phenylhydrazone, which then undergoes an acid-catalyzed cyclization.[1][2]

Materials and Reagents:

  • (4-Chlorophenyl)hydrazine hydrochloride

  • Levulinic acid (4-oxopentanoic acid)

  • Acid catalyst: Polyphosphoric Acid (PPA) or a mixture of acetic acid and sulfuric acid

  • Solvent (if not using PPA): Glacial acetic acid or ethanol

  • Sodium hydroxide solution (for neutralization)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (4-chlorophenyl)hydrazine hydrochloride (1.0 eq) and levulinic acid (1.1 eq).

  • Catalyst Addition:

    • Using PPA: Add polyphosphoric acid (10-15 g per 10 mmol of hydrazine) to the flask. Heat the mixture to 90-100°C.

    • Using Acetic Acid/H₂SO₄: Add glacial acetic acid as a solvent. While stirring, carefully add a catalytic amount of concentrated sulfuric acid. Heat the mixture to reflux (typically 100-120°C).[3]

  • Reaction: Maintain the temperature and stir the mixture for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • If using PPA, carefully pour the viscous mixture over crushed ice with vigorous stirring.

    • If using an acidic solvent, cool the mixture and slowly neutralize it by adding a saturated solution of sodium bicarbonate or sodium hydroxide until gas evolution ceases.

  • Extraction and Purification:

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Route 2: Two-Step Synthesis (Indole Formation + C3-Alkylation)

This route first prepares the 5-chloro-2-methyl-1H-indole core, which is then functionalized at the C3 position.

Step 1: Synthesis of 5-Chloro-2-methyl-1H-indole via Fischer Synthesis

Procedure:

  • Hydrazone Formation & Cyclization: In a round-bottom flask, dissolve (4-chlorophenyl)hydrazine hydrochloride (1.0 eq) in a suitable solvent like ethanol or glacial acetic acid.[3][4]

  • Add acetone (1.1 eq) dropwise while stirring.

  • Add an acid catalyst (e.g., a few drops of sulfuric acid, or use acetic acid as the solvent/catalyst).

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.

  • Work-up and Purification: Follow the work-up and purification steps outlined in Route 1 (steps 4 and 5) to isolate the pure 5-chloro-2-methyl-1H-indole intermediate.

Step 2: C3-Functionalization via Willgerodt-Kindler Rearrangement

This method introduces the acetic acid moiety starting from a Friedel-Crafts acylation, followed by a rearrangement reaction.[5]

Materials and Reagents:

  • 5-Chloro-2-methyl-1H-indole (from Step 1)

  • Acylating agent: Acetic anhydride or Acetyl chloride

  • Catalyst: Zinc chloride (ZnCl₂) or Aluminum chloride (AlCl₃)

  • Morpholine

  • Sulfur powder

  • Inorganic base (e.g., NaOH or KOH) for hydrolysis

  • Hydrochloric acid (for acidification)

Procedure:

  • Friedel-Crafts Acylation: To a dry flask, add 5-chloro-2-methyl-1H-indole (1.0 eq), a catalyst (e.g., ZnCl₂, 2.0 eq), and a solvent. Slowly add the acylating agent (e.g., acetic anhydride, 2.0 eq) and reflux the mixture for 4-8 hours. The intermediate 1,3-diacetyl-5-chloro-2-methyl-indole is formed.

  • Willgerodt-Kindler Reaction: Without refining the intermediate, directly add morpholine (3-4 eq) and sulfur powder (2-3 eq) to the reaction mixture. Reflux for another 3-9 hours.

  • Hydrolysis: After the rearrangement is complete, cool the mixture. Add a solution of an inorganic base (e.g., 15% NaOH) in aqueous alcohol and heat to reflux for 1-4 hours to hydrolyze the thioamide intermediate.

  • Acidification and Isolation: After hydrolysis, filter the reaction mixture and recover the solvent under reduced pressure. Add water and acidify with dilute HCl to a pH of 1-2 to precipitate the product.

  • Purification: Filter the solid product, wash with water until neutral, and purify by recrystallization.

References

A Comparative Analysis of (5-Chloro-2-methyl-1H-indol-3-yl)-acetic acid and Other Key Auxins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a quantitative comparison of the auxin activity of (5-Chloro-2-methyl-1H-indol-3-yl)-acetic acid against other well-established natural and synthetic auxins, namely Indole-3-acetic acid (IAA), 1-Naphthaleneacetic acid (NAA), and 2,4-Dichlorophenoxyacetic acid (2,4-D). The information is compiled from various studies employing standardized bioassays. Detailed experimental protocols and visualizations of the underlying signaling pathways and experimental workflows are included to provide a comprehensive resource for researchers in plant science and drug development.

Quantitative Comparison of Auxin Activity

While direct comparative studies for this compound against IAA, NAA, and 2,4-D under identical experimental conditions were not found in the reviewed literature, a qualitative and semi-quantitative comparison can be inferred from structure-activity relationship studies of halogenated indoleacetic acid derivatives.

Key Observations from Structure-Activity Relationship Studies:

  • Halogenation: The position and nature of the halogen substituent on the indole ring significantly influence auxin activity. Studies have shown that a halogen at the 4-position of the aromatic ring is important for high auxinic activity.[1][2]

  • Methylation: Substitution at the 2-position of the indole ring can also modulate activity.

Based on these principles, it is anticipated that this compound would exhibit significant auxin activity. The chloro- group at the 5-position likely enhances its activity and stability compared to the natural auxin IAA.

The following tables summarize quantitative data from coleoptile elongation and root growth inhibition bioassays for IAA, NAA, and 2,4-D, providing a baseline for assessing the potential activity of this compound.

Table 1: Coleoptile Elongation Bioassay Data for Common Auxins

AuxinOptimal Concentration for Elongation (M)Maximum Elongation (% of Control)Inhibitory Concentration (M)
Indole-3-acetic acid (IAA) ~10⁻⁵ - 10⁻⁶~150-200%>10⁻⁴
1-Naphthaleneacetic acid (NAA) ~10⁻⁶~150-200%>10⁻⁴
2,4-Dichlorophenoxyacetic acid (2,4-D) ~10⁻⁷ - 10⁻⁶~200-250%>10⁻⁵

Data compiled from multiple sources employing Avena sativa or Zea mays coleoptile assays.[3][4][5][6][7]

Table 2: Root Growth Inhibition Bioassay Data for Common Auxins

AuxinConcentration for 50% Inhibition (IC₅₀) (M)
Indole-3-acetic acid (IAA) ~10⁻⁷ - 10⁻⁸
1-Naphthaleneacetic acid (NAA) ~10⁻⁸
2,4-Dichlorophenoxyacetic acid (2,4-D) ~10⁻⁸ - 10⁻⁹

Data compiled from multiple sources primarily using Arabidopsis thaliana root growth assays.

Experimental Protocols

Detailed methodologies for the key bioassays used to quantify auxin activity are provided below.

Avena Coleoptile Elongation Bioassay

This classic bioassay measures the ability of a substance to stimulate cell elongation in the coleoptiles of oat seedlings.

Materials:

  • Oat seeds (Avena sativa)

  • Petri dishes

  • Filter paper

  • Incubator with controlled temperature and humidity, kept in complete darkness

  • Test solutions of auxins at various concentrations

  • Control solution (buffer)

  • Ruler or digital caliper

Procedure:

  • Seed Germination: Sterilize oat seeds and germinate them on moist filter paper in Petri dishes in complete darkness for approximately 72 hours at 25°C.

  • Coleoptile Selection: Select uniform, straight coleoptiles that have reached a length of 20-30 mm.

  • Sectioning: Under a dim green safelight, excise a 5-10 mm segment from the sub-apical region of each coleoptile (approximately 3 mm below the tip). The apical tip, the primary source of endogenous auxin, is discarded.

  • Incubation: Randomly distribute the coleoptile segments into Petri dishes containing the different concentrations of the test auxins or the control solution. Typically, 10-15 segments are used per treatment.

  • Measurement: Incubate the segments in the dark at 25°C for 18-24 hours. After incubation, measure the final length of each segment.

  • Data Analysis: Calculate the average elongation for each treatment and express it as a percentage of the elongation observed in the control group. Plot the percentage elongation against the logarithm of the auxin concentration to obtain a dose-response curve.[3][4][6][7][8][9][10][11]

Root Growth Inhibition Bioassay

This assay is based on the principle that while low concentrations of auxins can promote root growth, higher concentrations are inhibitory.

Materials:

  • Arabidopsis thaliana seeds

  • Agar plates with nutrient medium (e.g., Murashige and Skoog medium)

  • Test solutions of auxins at various concentrations

  • Control plates (medium without added auxin)

  • Growth chamber with controlled light and temperature

  • Scanner or camera for imaging

  • Image analysis software

Procedure:

  • Seed Sterilization and Plating: Surface-sterilize Arabidopsis seeds and sow them on the surface of the agar plates containing the different auxin concentrations.

  • Vernalization and Germination: Cold-treat the plates at 4°C for 2-3 days to synchronize germination, then transfer them to a growth chamber with a defined light/dark cycle (e.g., 16h light / 8h dark) and constant temperature (e.g., 22°C).

  • Growth Period: Allow the seedlings to grow vertically for 5-7 days.

  • Imaging and Measurement: Scan the plates to obtain high-resolution images of the seedlings. Use image analysis software to measure the primary root length of each seedling.

  • Data Analysis: Calculate the average root length for each treatment. Express the results as a percentage of the root length in the control group. Plot the percentage of root growth against the logarithm of the auxin concentration to determine the IC₅₀ value (the concentration that causes 50% inhibition of root growth).[12]

Signaling Pathways and Experimental Workflows

Auxin Signaling Pathway

The canonical auxin signaling pathway involves the perception of auxin by the TIR1/AFB family of F-box proteins, leading to the degradation of Aux/IAA transcriptional repressors and the subsequent activation of auxin-responsive genes by ARF transcription factors.

Auxin_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Auxin_cyto Auxin Auxin_nuc Auxin Auxin_cyto->Auxin_nuc transport TIR1_AFB TIR1/AFB Auxin_nuc->TIR1_AFB binds SCF_complex SCF Complex TIR1_AFB->SCF_complex part of Aux_IAA Aux/IAA Repressor SCF_complex->Aux_IAA targets for ubiquitination ARF ARF Aux_IAA->ARF represses Proteasome 26S Proteasome Aux_IAA->Proteasome degraded by ARG Auxin Responsive Genes ARF->ARG activates Response Cellular Response (Elongation, Division, etc.) ARG->Response Ub Ubiquitin Ub->SCF_complex Degradation Degradation Proteasome->Degradation

Caption: Canonical Auxin Signaling Pathway.

Experimental Workflow for Avena Coleoptile Bioassay

The following diagram illustrates the key steps in performing the Avena coleoptile elongation bioassay.

Avena_Coleoptile_Workflow Start Start: Oat Seed Germination (in darkness) Select Select Uniform Coleoptiles (20-30 mm) Start->Select Excise Excise Sub-apical Segments (5-10 mm) Select->Excise Incubate Incubate in Test Solutions (Auxins/Control) Excise->Incubate Measure Measure Final Length (after 18-24h) Incubate->Measure Analyze Data Analysis: Calculate % Elongation Measure->Analyze End End: Dose-Response Curve Analyze->End

Caption: Avena Coleoptile Bioassay Workflow.

Logical Relationship of Structure and Auxin Activity

This diagram illustrates the key structural features that influence the biological activity of auxin analogs.

Structure_Activity_Relationship cluster_activity Biological Activity Core Indole Ring (Core Structure) Binding Receptor Binding (TIR1/AFB) Core->Binding essential for core interaction SideChain Acetic Acid Side Chain SideChain->Binding critical for receptor fit Substituents Ring Substituents (e.g., -Cl, -CH3) Substituents->Binding modulates binding affinity Stability Metabolic Stability Substituents->Stability influences degradation rate Activity Auxin Activity Binding->Activity Stability->Activity

Caption: Structure-Activity Relationship of Auxins.

References

A Comparative Guide to the Biological Effects of Chlorinated Indoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological effects of various chlorinated indole derivatives, supported by experimental data. The inclusion of chlorine atoms onto the indole scaffold has been shown to significantly modulate the biological activity of these compounds, leading to a wide range of effects from anticancer and antimicrobial to the modulation of key signaling pathways. This document summarizes quantitative data, details experimental protocols for key assays, and visualizes relevant signaling pathways to facilitate further research and drug development.

I. Comparative Analysis of Biological Activities

Chlorinated indoles have demonstrated a broad spectrum of biological activities. The following tables summarize the quantitative data for their anticancer, antimicrobial, and antiviral effects, allowing for a comparative analysis of their potency.

Anticancer Activity

Chlorinated indoles have emerged as a promising class of anticancer agents, with several derivatives exhibiting potent cytotoxicity against a variety of cancer cell lines. Their mechanisms of action often involve the inhibition of key enzymes in cancer progression, such as EGFR and Src kinases.

Compound/DerivativeTarget Cell Line/EnzymeAssay TypeIC50/GI50Reference
5-Chloro-indole-2-carboxylate Derivatives
m-piperidinyl derivative (3e)EGFREnzyme Inhibition68 nM[1]
p-pyrrolidin-1-yl derivative (3b)EGFREnzyme Inhibition74 nM[1]
m-piperidinyl derivative (3e)LOX-IMVI (Melanoma)Antiproliferative0.96 µM[1]
p-pyrrolidin-1-yl derivative (3b)LOX-IMVI (Melanoma)Antiproliferative1.12 µM[1]
Dionemycin (Chlorinated bis-indole alkaloid) NCI-H460Cytotoxicity3.1 µM[2]
MDA-MB-231Cytotoxicity5.5 µM[2]
HCT-116Cytotoxicity4.2 µM[2]
HepG2Cytotoxicity11.2 µM[2]
Indole-Based Tyrphostin Derivative (Compound 16) EGFREnzyme Inhibition1.026 µM[1]
SRC KinaseEnzyme Inhibition0.002 µM[1]
Pyrazolinyl-Indole Derivative (HD05) Various Cancer Cell LinesAntiproliferativeVaries[3]
Antimicrobial Activity

The introduction of chlorine atoms to the indole ring has also been shown to enhance antimicrobial properties. Several chlorinated indole derivatives exhibit significant activity against a range of bacteria and fungi, including drug-resistant strains.

Compound/DerivativeTarget MicroorganismMIC (Minimum Inhibitory Concentration)Reference
Dionemycin (Chlorinated bis-indole alkaloid) Methicillin-resistant Staphylococcus aureus (MRSA)1-2 µg/mL[2]
Indole-1,2,4 Triazole Conjugates (6h-n with 4-chlorophenyl) Staphylococcus aureus250-1000 µg/mL
Indole-1,2,4 Triazole Conjugates (6b-g with phenyl) Bacillus subtilis250-500 µg/mL
Indole-1,2,4 Triazole Conjugates (6f with 3,4-dichlorobenzyl) Candida albicans2 µg/mL
Indole-1,2,4 Triazole Conjugates Candida tropicalis2 µg/mL
Antiviral Activity

Chlorinated indoles have also been investigated for their antiviral properties, with some derivatives showing promising activity against various viruses, including influenza and coronaviruses.

Compound/DerivativeTarget VirusAssay TypeIC50/EC50Reference
Indole-2-carboxylate derivative (14f) Influenza A/FM/1/47AntiviralIC50: 7.53 µmol/L[4]
Indole-2-carboxylate derivative (8f) Coxsackie B3 virusAntiviralHigh SI value[4]
5-Chloropyridinyl indole carboxylate (Compound 1) SARS-CoV-2 3CLproEnzyme InhibitionIC50: 250 nM[5]
SARS-CoV-2 (VeroE6 cells)AntiviralEC50: 2.8 µM[5]
5-Chloropyridinyl indole carboxylate (Compound 7d) SARS-CoV-2 3CLproEnzyme InhibitionIC50: 73 nM[5]
Indole derivative against Influenza A/H5N1 Influenza A/H5N1AntiviralVaries[6]

II. Key Signaling Pathways Modulated by Chlorinated Indoles

Chlorinated indoles exert their biological effects by modulating several key signaling pathways. The following diagrams illustrate the mechanisms of action for some of the most significant pathways identified.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Indole derivatives, including some chlorinated forms, can act as ligands for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. Upon binding, the AhR translocates to the nucleus, dimerizes with ARNT, and binds to xenobiotic response elements (XREs) in the DNA, leading to the transcription of target genes, including those involved in xenobiotic metabolism like CYP1A1.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Chlorinated Indole Chlorinated Indole AhR Complex AhR-HSP90 Complex Chlorinated Indole->AhR Complex Binds AhR AhR AhR->AhR Complex HSP90 HSP90 HSP90->AhR Complex AhR_CI AhR-Indole AhR Complex->AhR_CI Translocation AhR-ARNT Complex AhR-ARNT Dimer AhR_CI->AhR-ARNT Complex ARNT_n ARNT ARNT_n->AhR-ARNT Complex XRE XRE AhR-ARNT Complex->XRE Binds Target Genes Target Genes (e.g., CYP1A1) XRE->Target Genes Activates Transcription mRNA mRNA Target Genes->mRNA Metabolism Metabolism mRNA->Metabolism Translation

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.
Pregnane X Receptor (PXR) Signaling Pathway

Similar to the AhR pathway, some chlorinated indoles can activate the Pregnane X Receptor (PXR), a nuclear receptor that plays a key role in sensing foreign substances and regulating the expression of genes involved in their metabolism and clearance.

PXR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Chlorinated Indole Chlorinated Indole PXR PXR Chlorinated Indole->PXR PXR_CI PXR-Indole PXR->PXR_CI Translocation PXR-RXR Complex PXR-RXR Heterodimer PXR_CI->PXR-RXR Complex RXR RXR RXR->PXR-RXR Complex PXR_RE PXR Response Element PXR-RXR Complex->PXR_RE Binds Target Genes Target Genes (e.g., CYP3A4) PXR_RE->Target Genes Activates Transcription mRNA mRNA Target Genes->mRNA Detoxification Detoxification mRNA->Detoxification Translation

Pregnane X Receptor (PXR) Signaling Pathway.
EGFR/Src Kinase Inhibition Pathway

Several chlorinated indole derivatives function as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Src family kinases, which are often overactive in cancer cells and drive proliferation and survival. By blocking the ATP-binding site of these kinases, chlorinated indoles can inhibit their activity and downstream signaling.

EGFR_Src_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Src Src Kinase EGFR->Src Downstream Signaling Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Src->Downstream Signaling Activates Proliferation Cell Proliferation & Survival Downstream Signaling->Proliferation Promotes Chlorinated Indole Chlorinated Indole Chlorinated Indole->EGFR Inhibits Chlorinated Indole->Src Inhibits

EGFR/Src Kinase Inhibition by Chlorinated Indoles.

III. Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of chlorinated indoles.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines

  • Culture medium (e.g., DMEM with 10% FBS)

  • Chlorinated indole compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the chlorinated indole compounds in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the logarithm of the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Chlorinated indole compounds (dissolved in a suitable solvent)

  • 96-well microtiter plates

  • Inoculum of the microorganism standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

Protocol:

  • Compound Dilution: Prepare a serial two-fold dilution of the chlorinated indole compounds in the broth medium directly in the wells of a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Controls: Include a positive control (microorganism in broth without any compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Kinase Inhibition Assay (EGFR/Src)

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a purified kinase.

Materials:

  • Purified recombinant EGFR or Src kinase

  • Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)

  • Peptide substrate (e.g., Poly(Glu,Tyr) 4:1)

  • ATP solution

  • Chlorinated indole compounds (dissolved in DMSO)

  • Detection system (e.g., ADP-Glo™ Kinase Assay Kit or phosphorylation-specific antibody)

  • 384-well or 96-well plates

Protocol:

  • Compound Preparation: Prepare serial dilutions of the chlorinated indole compounds in kinase buffer.

  • Reaction Setup: In a multi-well plate, add the diluted compound, the kinase, and the peptide substrate.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of product formed (ADP or phosphorylated substrate) using a suitable detection system. For example, with the ADP-Glo™ kit, a reagent is added to deplete unused ATP, followed by another reagent to convert the produced ADP back to ATP, which is then quantified via a luciferase-based reaction.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control without the inhibitor. The IC50 value can be determined from the dose-response curve.

IV. Experimental Workflow Overview

The following diagram provides a general workflow for the initial screening and characterization of chlorinated indole derivatives.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Primary Screening cluster_mechanism Mechanism of Action Studies cluster_lead Lead Optimization Synthesis Synthesis of Chlorinated Indoles Purification Purification & Structure Elucidation Synthesis->Purification Cytotoxicity Cytotoxicity Assays (e.g., MTT) Purification->Cytotoxicity Antimicrobial Antimicrobial Assays (e.g., MIC) Purification->Antimicrobial Antiviral Antiviral Assays Purification->Antiviral Kinase_Assays Kinase Inhibition Assays (EGFR, Src) Cytotoxicity->Kinase_Assays Active Compounds Receptor_Binding Receptor Binding Assays (AhR, PXR) Antimicrobial->Receptor_Binding Active Compounds Antiviral->Receptor_Binding Active Compounds Pathway_Analysis Downstream Pathway Analysis (Western Blot) Kinase_Assays->Pathway_Analysis Receptor_Binding->Pathway_Analysis SAR Structure-Activity Relationship (SAR) Studies Pathway_Analysis->SAR In_Vivo In Vivo Studies (Animal Models) SAR->In_Vivo Optimized Leads

General Experimental Workflow for Chlorinated Indoles.

This guide provides a foundational overview of the biological effects of chlorinated indoles. The presented data and protocols are intended to serve as a resource for researchers to compare the activities of these compounds and to design further experiments to explore their therapeutic potential. The diverse biological activities and mechanisms of action of chlorinated indoles highlight their importance as a scaffold in modern drug discovery.

References

Safety Operating Guide

Safe Disposal of (5-Chloro-2-methyl-1H-indol-3-yl)-acetic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of (5-Chloro-2-methyl-1H-indol-3-yl)-acetic acid, ensuring the safety of laboratory personnel and compliance with regulatory standards. As a chlorinated indole derivative, this compound must be treated as hazardous waste.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is essential to handle this compound with appropriate safety measures to minimize risk. Based on data from structurally similar compounds, this chemical should be considered potentially hazardous.

Personal Protective Equipment (PPE) and Engineering Controls:

Protective MeasureSpecification
Eye/Face Protection Chemical safety goggles or a face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Body Protection Laboratory coat and long-sleeved clothing.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[1]

Hazard Summary: While a specific Safety Data Sheet (SDS) is not widely available, indole derivatives can be harmful if swallowed, cause skin and eye irritation, and may have unknown long-term health effects.[1] Chlorinated organic compounds are treated as hazardous, and their release into the environment must be avoided.[2][3] All chemical waste should be managed as hazardous until a formal hazard assessment proves otherwise.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste.[4] Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Waste Segregation and Collection

Proper segregation is the first and most critical step in the disposal process. This practice is environmentally sound and can reduce disposal costs.[4]

  • Solid Waste:

    • Collect unused or expired solid this compound in a designated, compatible, and clearly labeled solid waste container.

    • Contaminated disposable lab supplies, such as weighing paper, gloves, and pipette tips, should also be placed in this container.[1]

  • Liquid Waste:

    • If the compound is in a solution, collect it in a separate, compatible, and labeled liquid waste container.

    • Crucially, this waste must be segregated as halogenated organic waste .[4][5] Do not mix with non-halogenated solvents or other incompatible waste streams.[4][5]

Waste Containment and Labeling

Proper containment and labeling prevent accidental exposure and ensure correct handling by waste management personnel.

  • Container Requirements: Use containers that are in good condition, compatible with the chemical, and have a secure, tight-fitting lid.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any known hazard characteristics (e.g., "Toxic," "Irritant").

Storage of Chemical Waste

Temporary storage of hazardous waste in the laboratory must be done safely.

  • Location: Store waste containers in a designated, well-ventilated area, away from general laboratory traffic.

  • Secondary Containment: It is best practice to use secondary containment, such as a chemical-resistant tray, to capture any potential leaks or spills.[1]

  • Incompatibility: Ensure that incompatible waste streams are stored separately to prevent dangerous reactions.[1]

Spill Management

In the event of a spill, prompt and safe cleanup is necessary.

  • Evacuate and Ventilate: Evacuate the immediate area and ensure it is well-ventilated.

  • Personal Protective Equipment: Wear the appropriate PPE as detailed in the table above.

  • Containment and Cleanup: For solid spills, carefully sweep or vacuum the material and place it in the designated solid hazardous waste container. For liquid spills, use an inert absorbent material (e.g., sand, vermiculite), then collect the absorbed material into the solid waste container.[6] Use spark-proof tools if a flammable solvent is involved.[6]

  • Decontamination: Clean the spill area thoroughly with soap and water.

Final Disposal and Institutional Procedures

Never attempt to neutralize or treat the chemical waste in the laboratory without a specific, validated protocol. Such actions can be dangerous and may create byproducts of unknown toxicity.[1]

  • Contact EHS: Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office to schedule a collection.[1][4]

  • Professional Disposal: The EHS office will arrange for the waste to be transported to a licensed hazardous waste disposal facility for final treatment, likely via controlled incineration with flue gas scrubbing.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Start: Waste Generation cluster_1 Step 1: Segregation cluster_2 Step 2: Containment & Labeling cluster_3 Step 3: Storage cluster_4 Step 4: Disposal start This compound Waste Generated solid_waste Solid Waste (e.g., powder, contaminated gloves) start->solid_waste Is it solid? liquid_waste Liquid Waste (e.g., solutions) start->liquid_waste Is it liquid? solid_container Collect in Labeled 'Solid Halogenated Waste' Container solid_waste->solid_container liquid_container Collect in Labeled 'Liquid Halogenated Waste' Container liquid_waste->liquid_container storage Store Securely in Designated Waste Area with Secondary Containment solid_container->storage liquid_container->storage ehs_pickup Arrange Pickup with Environmental Health & Safety (EHS) storage->ehs_pickup

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (5-Chloro-2-methyl-1H-indol-3-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (5-Chloro-2-methyl-1H-indol-3-yl)-acetic acid

This guide provides crucial safety, handling, and disposal protocols for this compound (CAS No. 19017-52-8). Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment for researchers, scientists, and drug development professionals.

While specific hazard data for this compound is limited, its structural similarity to Indole-3-acetic acid suggests that it should be handled as a hazardous substance. The parent compound is known to cause skin, eye, and respiratory irritation.[1][2][3] Therefore, exercising caution and utilizing appropriate personal protective equipment (PPE) is mandatory.

Personal Protective Equipment (PPE)

Effective protection against chemical exposure is achieved by using the correct PPE. The following equipment is required when handling this compound, particularly in its solid, powdered form.

Protection TypeSpecific RecommendationRationale
Respiratory Protection NIOSH/MSHA-approved respirator or a dust mask (e.g., N95).To prevent inhalation of airborne particles and dust which may cause respiratory irritation.[1][4]
Eye Protection Chemical safety goggles or safety glasses with side shields.To protect eyes from dust particles and potential splashes.[1][4][5]
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber, butyl rubber).To prevent direct skin contact, which can cause irritation.[1][5]
Body Protection Laboratory coat, overalls, or other protective clothing.To minimize skin exposure and protect personal clothing from contamination.[4][5]
Occupational Exposure Limits

No specific Occupational Exposure Limits (OELs) have been established for this compound. In the absence of specific data, prudent laboratory practice dictates minimizing exposure. For context, the table below lists established OELs for acetic acid, which shares a functional group. These values are for reference only and should not be considered direct exposure limits for the title compound.

OrganizationTWA (8-Hour)STEL (15-Minute)
OSHA (PEL) 10 ppm (25 mg/m³)Not Established
NIOSH (REL) 10 ppm (25 mg/m³)15 ppm (37 mg/m³)[6]
ACGIH (TLV) 10 ppm (25 mg/m³)15 ppm (37 mg/m³)[6]

Abbreviations: OSHA (Occupational Safety and Health Administration), PEL (Permissible Exposure Limit), NIOSH (National Institute for Occupational Safety and Health), REL (Recommended Exposure Limit), ACGIH (American Conference of Governmental Industrial Hygienists), TLV (Threshold Limit Value), TWA (Time-Weighted Average), STEL (Short-Term Exposure Limit).

Operational Plan: Step-by-Step Handling Procedure

A systematic workflow is essential for minimizing risk during the handling of this compound.

Preparation
  • Review Safety Data Sheet (SDS): Before use, thoroughly review the most current SDS for Indole-3-acetic acid and any available data for the specific chlorinated derivative.[4]

  • Ensure Proper Ventilation: Prepare a designated workspace in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid powder or preparing solutions.[1][5][7]

  • Assemble PPE: Don all required PPE as detailed in the table above before handling the chemical.[4]

  • Prepare for Spills: Ensure an appropriate spill kit is readily accessible.

Handling
  • Avoid Dust Formation: Handle the solid material carefully to prevent the generation of dust clouds, which pose an inhalation hazard.[1][5]

  • Weighing: If weighing the solid, do so in a fume hood or a contained balance enclosure.

  • Solution Preparation: When dissolving, add the solid to the solvent slowly to prevent splashing.

  • Personal Hygiene: Avoid all personal contact, including inhalation.[5] Do not eat, drink, or smoke in the work area. Wash hands thoroughly with soap and water after handling is complete.[1][7]

Storage
  • Container: Keep the container tightly sealed to prevent moisture absorption and contamination.[1][7] Ensure the container is clearly labeled.[5]

  • Conditions: Store in a cool, dry, and well-ventilated area, protected from direct sunlight.[1][7] Recommended storage temperatures for similar compounds range from 2-8°C to -20°C for long-term stability.[2][4]

  • Segregation: Store away from incompatible materials, such as strong oxidizing agents.[5]

Emergency and Disposal Plan

First-Aid Measures
  • Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult or symptoms persist, seek medical attention.[2][7]

  • Skin Contact: Should skin contact occur, immediately remove all contaminated clothing and flush the affected area with plenty of running water and soap if available.[5]

  • Eye Contact: In case of eye contact, rinse cautiously and immediately with water for at least 15 minutes, holding the eyelids apart. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention if irritation persists.[1][2][7]

  • Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Call a poison control center or physician for guidance.[7]

Spill Response
  • Evacuate non-essential personnel from the immediate area.

  • Ensure you are wearing appropriate PPE, including respiratory protection.

  • Clean up spills immediately.[5]

  • For solid spills, carefully sweep or shovel the material into a suitable, sealed container for disposal, avoiding dust generation.[2][7]

  • After the material has been collected, ventilate the area and thoroughly wash the spill site.[7]

Disposal Protocol

Disposal of this compound and its containers must be managed as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [8]

  • Waste Collection: Collect all waste material (including contaminated consumables) in a sturdy, compatible, and clearly labeled hazardous waste container.[9][10] The label should include the full chemical name and note that it is a halogenated organic compound.

  • Segregation: Keep halogenated organic waste separate from non-halogenated waste streams to facilitate proper disposal.[8]

  • Container Rinsing: The first rinse of an empty container must be collected and disposed of as hazardous waste.[9]

  • Storage: Keep the waste container tightly sealed except when adding waste and store it in a designated satellite accumulation area.[10]

  • Professional Disposal: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) office or a licensed chemical destruction facility.[8]

Procedural Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_disposal 3. Post-Handling cluster_emergency Emergency Procedures prep1 Review SDS prep2 Work in Fume Hood prep1->prep2 prep3 Don Required PPE prep2->prep3 handle1 Weigh Compound Carefully (Avoid Dust) prep3->handle1 handle2 Perform Experiment handle1->handle2 handle3 Wash Hands After Use handle2->handle3 spill Spill Occurs handle2->spill exposure Exposure Occurs handle2->exposure storage Store Tightly Sealed (Cool, Dark, Dry) handle3->storage waste_coll Collect Waste in Labeled Container handle3->waste_coll dispose Arrange EHS Pickup waste_coll->dispose spill_response Follow Spill Protocol spill->spill_response first_aid Follow First-Aid Measures exposure->first_aid

Caption: Workflow for safe handling and disposal of the chemical.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.